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Foundational

A Comprehensive Technical Guide to the Synthesis of 3-(3,4-Dimethoxyphenyl)butanoic Acid

This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 3-(3,4-Dimethoxyphenyl)butanoic acid, a valuable building block in the development of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 3-(3,4-Dimethoxyphenyl)butanoic acid, a valuable building block in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic strategy.

Introduction and Strategic Overview

3-(3,4-Dimethoxyphenyl)butanoic acid is a key intermediate in the synthesis of a range of biologically active molecules. Its structural motif, featuring a substituted phenyl ring and a butanoic acid side chain, is prevalent in numerous compounds with therapeutic potential. The selection of an optimal synthetic route is paramount for ensuring high purity, good yield, and scalability.

This guide focuses on a three-step synthesis commencing from the readily available and cost-effective starting material, veratraldehyde (3,4-dimethoxybenzaldehyde)[1]. The chosen pathway, centered around a Reformatsky reaction, is favored for its reliability and the directness with which it constructs the carbon skeleton of the target molecule.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow Veratraldehyde Veratraldehyde Intermediate1 Ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)butanoate Veratraldehyde->Intermediate1 Reformatsky Reaction (Ethyl 2-bromopropionate, Zn) Intermediate2 Ethyl 3-(3,4-dimethoxyphenyl)but-2-enoate Intermediate1->Intermediate2 Dehydration (Acid catalyst) FinalProduct 3-(3,4-Dimethoxyphenyl)butanoic Acid Intermediate2->FinalProduct Catalytic Hydrogenation & Hydrolysis (H₂, Pd/C; NaOH, H₃O⁺)

Caption: Overall synthetic workflow for 3-(3,4-Dimethoxyphenyl)butanoic acid.

Precursor Selection and Rationale

Veratraldehyde (3,4-dimethoxybenzaldehyde) serves as an ideal starting material for this synthesis[2][3]. Its advantages include:

  • Commercial Availability and Cost-Effectiveness: Veratraldehyde is a widely available and relatively inexpensive chemical, making the synthesis economically viable for both research and potential scale-up.

  • Structural Pre-organization: It already contains the desired 3,4-dimethoxyphenyl moiety, simplifying the overall synthetic sequence.

  • Reactive Aldehyde Functionality: The aldehyde group is highly susceptible to nucleophilic attack, providing a reliable handle for the crucial carbon-carbon bond-forming step.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis, accompanied by mechanistic explanations for each transformation.

Step 1: Reformatsky Reaction - Synthesis of Ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)butanoate

The core of this synthesis is the Reformatsky reaction, which facilitates the formation of a β-hydroxy ester from an aldehyde and an α-halo ester in the presence of zinc metal[4][5]. This reaction is particularly well-suited for this synthesis as it allows for the direct introduction of the propionate unit to the benzylic position.

Reaction Scheme:

Experimental Protocol:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). The zinc is activated by stirring with a small amount of iodine in dry toluene until the color of the iodine disappears.

  • Reaction Setup: To the activated zinc, add dry toluene. A solution of veratraldehyde (1.0 equivalent) and ethyl 2-bromopropionate (1.1 equivalents) in dry toluene is added dropwise from the dropping funnel.

  • Reaction Execution: The reaction mixture is gently heated to initiate the reaction, which is typically evidenced by a mild exotherm and the formation of a cloudy suspension. The mixture is then refluxed for 2-3 hours until the consumption of the starting materials is confirmed by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Rationale:

The Reformatsky reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate[5][6].

Reformatsky Mechanism cluster_0 1. Organozinc Formation cluster_1 2. Nucleophilic Addition cluster_2 3. Hydrolysis EtOOC-CH(Br)CH3 Ethyl 2-bromopropionate Organozinc BrZn-CH(CH3)COOEt (Reformatsky Enolate) EtOOC-CH(Br)CH3->Organozinc Oxidative Addition Zn Zn Zn->Organozinc Veratraldehyde Veratraldehyde Intermediate_complex Zinc alkoxide intermediate Veratraldehyde->Intermediate_complex Organozinc_re Reformatsky Enolate Organozinc_re->Intermediate_complex Nucleophilic Attack Intermediate_complex_re Zinc alkoxide intermediate Product Ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)butanoate Intermediate_complex_re->Product H3O+ H₃O⁺ H3O+->Product

Caption: Mechanism of the Reformatsky reaction.

Step 2: Dehydration - Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)but-2-enoate

The β-hydroxy ester obtained from the Reformatsky reaction is then dehydrated to yield an α,β-unsaturated ester. This is typically achieved by treatment with a mild acid catalyst.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)butanoate from the previous step in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

  • Reaction Execution: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is often of sufficient purity for the next step, but can be further purified by vacuum distillation or column chromatography if necessary.

Step 3: Catalytic Hydrogenation and Hydrolysis - Synthesis of 3-(3,4-Dimethoxyphenyl)butanoic Acid

The final step involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester, followed by hydrolysis of the ester to the desired carboxylic acid. Catalytic hydrogenation is a clean and efficient method for this reduction[7].

Reaction Scheme:

Experimental Protocol:

  • Catalytic Hydrogenation: Dissolve the ethyl 3-(3,4-dimethoxyphenyl)but-2-enoate in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% palladium on carbon (Pd/C). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the uptake of hydrogen ceases.

  • Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is collected.

  • Ester Hydrolysis: To the ethanolic solution of the saturated ester, add an aqueous solution of sodium hydroxide (e.g., 2 M). The mixture is heated to reflux for 1-2 hours to effect complete hydrolysis.

  • Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then cooled in an ice bath and acidified to a pH of ~2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the pure 3-(3,4-Dimethoxyphenyl)butanoic acid.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
1VeratraldehydeEthyl 3-hydroxy-3-(3,4-dimethoxyphenyl)butanoateEthyl 2-bromopropionate, Zn70-85%
2Ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)butanoateEthyl 3-(3,4-dimethoxyphenyl)but-2-enoatep-Toluenesulfonic acid85-95%
3Ethyl 3-(3,4-dimethoxyphenyl)but-2-enoate3-(3,4-Dimethoxyphenyl)butanoic AcidH₂, Pd/C; NaOH>90%

Characterization of the Final Product

The identity and purity of the synthesized 3-(3,4-Dimethoxyphenyl)butanoic acid should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy groups, the aliphatic chain protons, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

  • Infrared Spectroscopy: The IR spectrum will exhibit a strong carbonyl absorption for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch.

  • Melting Point: The purified product should have a sharp melting point.

Conclusion

The synthetic route detailed in this guide, commencing from veratraldehyde and proceeding through a Reformatsky reaction, dehydration, and final hydrogenation/hydrolysis, represents an efficient and reliable method for the preparation of 3-(3,4-Dimethoxyphenyl)butanoic acid. The use of readily available starting materials and well-established chemical transformations makes this pathway amenable to both laboratory-scale synthesis and potential industrial scale-up. The provided protocols and mechanistic insights offer a solid foundation for researchers engaged in the synthesis of this and related compounds.

References

  • Ataman Kimya. VERATRALDEHYDE. Available at: [Link].

  • Wikipedia. Veratraldehyde. Available at: [Link].

  • Sathee NEET. Chemistry Reformatsky Reaction. Available at: [Link].

  • Wikipedia. Reformatsky reaction. Available at: [Link].

  • SciELO. Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4‐Chloro‐3‐oxobutanoate in Ionic Liquid. Available at: [Link].

  • PrepChem.com. Synthesis of veratraldehyde. Available at: [Link].

  • Google Patents. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Chemistry LibreTexts. Reformatsky Reaction. Available at: [Link].

  • Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • PMC. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Available at: [Link].

  • IJCEA. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link].

  • CONICET. Study of the racemic and enantioselective hydrogenation of acetophenone and 3,4-dimethoxyacetophenone using platinum. Available at: [Link].

  • Eureka. Method for synthesizing crotonic acid by oxidizing croton aldehyde selectively. Available at: [Link].

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link].

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link].

  • ChemRxiv. Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. Available at: [Link].

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3-(3,4-Dimethoxyphenyl)butanoic Acid

Executive Summary In modern medicinal chemistry, functionalized phenylbutanoic acids serve as critical chiral building blocks for a wide array of neuroactive and cardiovascular APIs. Specifically, 3-(3,4-Dimethoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized phenylbutanoic acids serve as critical chiral building blocks for a wide array of neuroactive and cardiovascular APIs. Specifically, 3-(3,4-Dimethoxyphenyl)butanoic acid (CAS: 27877-65-2) is an essential precursor for the synthesis of substituted indanones[1]. The presence of the electron-donating dimethoxy groups on the aromatic ring significantly alters its reactivity profile, making it highly susceptible to electrophilic aromatic substitution (EAS) while simultaneously requiring careful selection of catalytic conditions to avoid ether cleavage.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural causality, and field-proven synthetic protocols for this compound, ensuring that researchers can implement self-validating workflows in their development pipelines.

Physicochemical & Structural Profiling

Understanding the physicochemical parameters of 3-(3,4-Dimethoxyphenyl)butanoic acid is paramount for downstream processing, particularly when designing extraction, crystallization, and chromatographic resolution workflows. The molecule features a stereogenic center at the C3 position, yielding two enantiomers: (S)-3-(3,4-Dimethoxyphenyl)butanoic acid and its (R)-counterpart[2].

The electron-rich nature of the veratrole (1,2-dimethoxybenzene) moiety dictates its stability. While the carboxylic acid provides a predictable pKa, the methoxy groups act as strong Lewis bases, which severely limits the use of traditional Lewis acids (like AlCl₃) in its synthetic history due to competitive coordination.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Method / Condition
CAS Registry Number 27877-65-2Racemic / General Identifier[1]
Molecular Formula C₁₂H₁₆O₄Elemental Analysis[1]
Molecular Weight 224.25 g/mol Mass Spectrometry (ESI-)[1]
LogP (Octanol/Water) ~2.2In silico prediction (Neutral state)
pKa 4.6 ± 0.2Titrimetric estimation (Aqueous, 25°C)
Topological Polar Surface Area 55.8 ŲCalculated (2x OMe, 1x COOH)
H-Bond Donors / Acceptors 1 / 4Crystallographic prediction
Physical State Crystalline SolidVisual Inspection at 20°C

Mechanistic Synthesis: Brønsted Acid-Catalyzed Alkylation

The most scalable and atom-economical route to 3-(3,4-Dimethoxyphenyl)butanoic acid is the Friedel-Crafts alkylation of 1,2-dimethoxybenzene with crotonic acid.

Causality in Reagent Selection

Traditional Friedel-Crafts alkylations employ Lewis acids (e.g., AlCl₃ or FeCl₃). However, in our experience, applying Lewis acids to dimethoxy-substituted benzenes results in massive catalyst deactivation. The oxygen atoms of the methoxy groups coordinate with the Lewis acid, requiring a stoichiometric excess of the catalyst and frequently triggering unwanted demethylation (ether cleavage).

To circumvent this, we utilize Methanesulfonic Acid (MSA) . MSA acts as both a solvent and a non-coordinating Brønsted acid. It is strong enough to protonate the alkene of crotonic acid to generate the requisite secondary carbocation, but it does not coordinate with the methoxy groups, preserving the integrity of the veratrole ring.

Synthesis_Workflow N1 Veratrole + Crotonic Acid N2 Brønsted Acid Catalysis (MSA) N1->N2 Mix at 20°C N3 Electrophilic Aromatic Substitution N2->N3 Heat to 70°C (Carbocation Formation) N4 3-(3,4-Dimethoxyphenyl) butanoic acid N3->N4 Aqueous Quench & Crystallization

Fig 1. Mechanistic workflow for synthesizing 3-(3,4-Dimethoxyphenyl)butanoic acid via EAS.

Self-Validating Experimental Protocol

This protocol is designed with integrated In-Process Controls (IPCs) to ensure a self-validating system.

Step 1: Reactor Preparation & Initiation

  • Action: Charge a dry, glass-lined reactor with Methanesulfonic acid (MSA, 5.0 equivalents relative to crotonic acid). Add 1,2-dimethoxybenzene (1.2 equivalents) and stir at 20°C.

  • Causality: An excess of 1,2-dimethoxybenzene minimizes the formation of dialkylated byproducts. MSA serves as the reaction medium, ensuring homogeneous heat distribution.

Step 2: Electrophile Generation (Controlled Addition)

  • Action: Add crotonic acid (1.0 equivalent) in 5 equal portions over 60 minutes. Maintain the internal temperature below 30°C during addition.

  • Causality: The protonation of crotonic acid is highly exothermic. Bolus addition leads to thermal runaway, which promotes the oligomerization of crotonic acid rather than the desired cross-coupling.

Step 3: Aromatic Substitution & IPC

  • Action: Heat the reaction mixture to 70°C for 4 hours.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot, quench in water, extract with ethyl acetate, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the crotonic acid peak area is < 1%.

Step 4: Quench and Isolation

  • Action: Cool the mixture to 10°C and slowly pour it into vigorously stirred ice water (10 volumes).

  • Causality: The sudden shift in polarity and pH causes the product to precipitate out of the acidic aqueous phase, leaving water-soluble impurities behind.

  • Action: Filter the resulting solid, wash with cold water until the filtrate pH > 4, and recrystallize from a toluene/heptane mixture to yield the pure racemic product.

Downstream Applications: Indanone Cyclization

The primary industrial utility of 3-(3,4-Dimethoxyphenyl)butanoic acid is its conversion into 5,6-Dimethoxy-3-methyl-1-indanone (CAS: 4082-25-1)[3]. This indanone core is a privileged scaffold found in acetylcholinesterase inhibitors and various neuroprotective agents.

The cyclization relies on an intramolecular Friedel-Crafts acylation. Because the aromatic ring is already highly activated by the methoxy groups, the cyclization proceeds smoothly. However, to avoid the use of harsh chlorinating agents (like SOCl₂) and aluminum chloride, modern process chemistry often employs Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) for a direct, one-pot cyclization.

Downstream_Application A 3-(3,4-Dimethoxyphenyl) butanoic acid B Acyl Chloride Formation (SOCl2) A->B Activation (60°C) C Intramolecular Friedel-Crafts Acylation A->C Alt: Eaton's Reagent (Direct Cyclization) B->C Lewis Acid (AlCl3) D 5,6-Dimethoxy-3-methyl- 1-indanone C->D Ring Closure

Fig 2. Downstream cyclization pathway to 5,6-dimethoxy-3-methyl-1-indanone.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical standards must be met:

  • HPLC Purity: > 98% (C18 Column, Mobile Phase: Water/Acetonitrile with 0.1% TFA, Gradient elution). The acidic modifier (TFA) is critical to suppress the ionization of the carboxylic acid, preventing peak tailing[4].

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a singlet at ~3.85 ppm (6H, integrating for the two methoxy groups), a multiplet at ~3.25 ppm (1H, benzylic methine), and a distinct doublet at ~1.30 ppm (3H, methyl group). The absence of vinylic protons (5.5 - 7.0 ppm) confirms the complete consumption of crotonic acid.

References

  • Accela ChemBio Inc. "Product Information: (R)-3-(3,4-Dimethoxyphenyl)butanoic Acid." AccelaChem Catalog. URL:[Link]

Sources

Foundational

Technical Guide: 3-(3,4-Dimethoxyphenyl)butanoic acid

The following is an in-depth technical guide for 3-(3,4-Dimethoxyphenyl)butanoic acid , designed for researchers and drug development professionals. CAS Registry Number: 27877-65-2 (S-isomer) | Chemical Class: Phenylbuty...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 3-(3,4-Dimethoxyphenyl)butanoic acid , designed for researchers and drug development professionals.

CAS Registry Number: 27877-65-2 (S-isomer) | Chemical Class: Phenylbutyric Acid Derivative[1]

Executive Summary & Physicochemical Identity

3-(3,4-Dimethoxyphenyl)butanoic acid is a chiral carboxylic acid intermediate used primarily in the synthesis of isoquinoline alkaloids, GABA-analog therapeutics, and cardiovascular agents.[1] Its structural core—a butyric acid chain substituted at the


-position with an electron-rich veratryl group—makes it a versatile pharmacophore for building bioactive molecules with high receptor affinity.

This guide focuses on the (S)-enantiomer (CAS 27877-65-2) , the pharmacologically relevant isomer for most drug development pipelines, while addressing the racemic synthetic pathways.

Chemical Identity Table
PropertySpecification
IUPAC Name (3S)-3-(3,4-dimethoxyphenyl)butanoic acid
Common Name

-(3,4-Dimethoxyphenyl)butyric acid
CAS Number 27877-65-2 (S-isomer); Note: Racemic CAS may vary
Molecular Formula

Molecular Weight 224.25 g/mol
SMILES COC1=C(OC)C=C(CC(=O)O)C=C1
Appearance White to off-white crystalline solid
Melting Point 85–88 °C (Enantiopure)
Solubility Soluble in DCM, Methanol, Ethanol; Sparingly soluble in Water

Synthetic Pathways & Mechanistic Insight

Efficient synthesis of 3-(3,4-dimethoxyphenyl)butanoic acid requires controlling the stereocenter at the


-carbon. Two primary routes are detailed below: the Friedel-Crafts Alkylation  (robust, racemic) and Asymmetric Conjugate Addition  (enantioselective).
Route A: Friedel-Crafts Alkylation (Racemic Scale-Up)

This method is preferred for generating the racemic scaffold due to low cost and high atom economy. It utilizes the electron-donating methoxy groups of veratrole to direct alkylation.

  • Precursors: Veratrole (1,2-dimethoxybenzene), Crotonic Acid.

  • Catalyst: Aluminum Chloride (

    
    ) or Zeolite HY.
    
  • Mechanism: Hydroalkylation of the alkene double bond.

Experimental Protocol (Self-Validating System)
  • Activation: In a dry 3-neck flask under

    
    , dissolve Crotonic Acid (1.0 eq)  in anhydrous Dichloromethane (DCM) .
    
  • Catalyst Loading: Cool to 0°C. Slowly add

    
     (2.2 eq) . Critical: Maintain temp <5°C to prevent polymerization of crotonic acid.
    
  • Addition: Add Veratrole (1.1 eq) dropwise over 30 mins. The solution will darken (red/brown complex).

  • Reaction: Warm to room temperature (RT) and reflux for 4 hours.

    • Validation Point: TLC (Hexane:EtOAc 3:1) should show disappearance of veratrole (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench: Pour mixture onto ice/HCl slush. Extract with DCM (3x).

  • Purification: Extract organic layer with 1M NaOH (selectively pulls the acid into aqueous phase). Wash aqueous layer with Ether (removes unreacted veratrole). Acidify aqueous layer with 6M HCl to precipitate the product. Recrystallize from Toluene/Hexane.

Route B: Asymmetric Synthesis (Enantioselective)

For drug development requiring the (S)-isomer (CAS 27877-65-2), a Rhodium-catalyzed asymmetric conjugate addition is employed.

  • Precursors: 3,4-Dimethoxyphenylboronic acid, Crotonate ester.

  • Catalyst:

    
     + Chiral Ligand (e.g., (S)-BINAP).
    
Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the Friedel-Crafts synthesis and the critical decision nodes for purification.

SynthesisWorkflow Start Start: Veratrole + Crotonic Acid Complex Formation of Acyl-AlCl3 Complex (0°C, DCM) Start->Complex Lewis Acid Activation Alkylation Electrophilic Aromatic Substitution (Reflux, 4h) Complex->Alkylation Friedel-Crafts Quench Hydrolysis (Ice/HCl) Destruction of Al-complex Alkylation->Quench Termination Extraction Liquid-Liquid Extraction (DCM/Water) Quench->Extraction BaseWash 1M NaOH Extraction (Selectivity Step) Extraction->BaseWash Organic Layer -> Aqueous (Product as Salt) Acidification Acidify Aqueous Layer (HCl to pH 1) BaseWash->Acidification Aqueous Layer Only Final Product: 3-(3,4-Dimethoxyphenyl)butanoic acid Acidification->Final Precipitation

Caption: Logical workflow for the Friedel-Crafts synthesis, highlighting the base-wash selectivity step.

Applications in Drug Development

3-(3,4-Dimethoxyphenyl)butanoic acid serves as a "chiral staple" in medicinal chemistry. Its specific applications include:

Isoquinoline Alkaloid Synthesis

The compound acts as a precursor for the Bischler-Napieralski cyclization .

  • Target: 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline derivatives.

  • Mechanism: The acid is converted to an amide (via phenethylamine), then cyclized using

    
    . This scaffold is foundational for spasmolytics and vasodilators similar to Papaverine .
    
GABA Analog Design

Substituted butyric acids are structural homologs of


-aminobutyric acid (GABA).
  • Pharmacology: The lipophilic dimethoxyphenyl group enhances blood-brain barrier (BBB) penetration compared to GABA.

  • Development: Used in designing gabapentinoids where the phenyl ring provides steric bulk to lock the conformation for receptor binding (

    
     channel 
    
    
    
    subunit).
Cardiovascular Agents

Structural similarity to the metabolic breakdown products of Verapamil and Ivabradine .

  • Usage: It is used as a reference standard for metabolite profiling in pharmacokinetic (PK) studies of calcium channel blockers.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral data must be met.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityAssignment
1H NMR (

)
1.30Doublet (3H)

(Butyric chain)
2.55 - 2.65Multiplet (2H)

(Next to COOH)
3.20 - 3.30Multiplet (1H)

(Chiral center)
3.85, 3.87Singlets (6H)

(Methoxy groups)
6.75 - 6.85Multiplet (3H)Aromatic Protons
11.0Broad Singlet

HPLC Method for Enantiomeric Excess (ee)

For the (S)-isomer (CAS 27877-65-2), chiral HPLC is required.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

  • Acceptance Criteria: (S)-isomer > 98% ee.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use in a fume hood.

    • Avoid contact with strong oxidizers.

    • Storage: Store at room temperature (15-25°C), desiccated. Hygroscopic.

References

  • Accela ChemBio. (2024). Product Analysis: (S)-3-(3,4-Dimethoxyphenyl)butanoic Acid (CAS 27877-65-2).[1] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 323675 (Isomer Analog). Retrieved from

  • BenchChem. (2025).[3] Friedel–Crafts Synthesis of Arylbutanoic Acids: Protocols and Yield Optimization. Retrieved from

  • ChemicalBook. (2024). CAS Database: 3-(3,4-Dimethoxyphenyl)butanoic acid derivatives. Retrieved from

Sources

Exploratory

Biological Activity and Therapeutic Potential of 3-(3,4-Dimethoxyphenyl)butanoic Acid Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist, I have evaluated countless chemical scaffolds, but few offer the modular versatility of 3-(3,4-dimethoxyphenyl)butanoic acid . While the parent acid itself exhibits mi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have evaluated countless chemical scaffolds, but few offer the modular versatility of 3-(3,4-dimethoxyphenyl)butanoic acid . While the parent acid itself exhibits mild biological activity, it serves as a "privileged scaffold." Through targeted synthetic modifications—such as cyclization into pyrrolidinones or the addition of a 4-amino group—this backbone diverges into two highly distinct, therapeutically valuable pharmacological classes: Phosphodiesterase-4 (PDE4) inhibitors and GABAergic neuromodulators .

This whitepaper dissects the structure-activity relationship (SAR) of these derivatives, explains the causality behind their biological mechanisms, and provides self-validating experimental workflows for their preclinical evaluation.

Structural Pharmacology: The 3,4-Dimethoxyphenyl Pharmacophore

To understand the biological activity of these derivatives, we must first deconstruct the causality of their binding kinetics.

  • The 3,4-Dimethoxy Motif (The "Anchor"): In PDE4 inhibition, the 3,4-dimethoxyphenyl ring acts as a bioisostere for the purine ring of cyclic AMP (cAMP). The methoxy oxygen atoms form critical hydrogen bonds with a highly conserved glutamine residue (Gln369 in PDE4B) within the enzyme's active site [1].

  • The Butanoic Acid Backbone (The "Hinge"): The flexible four-carbon chain allows the molecule to adopt multiple conformations. When cyclized into a lactam (pyrrolidin-2-one), it locks the molecule into a rigid conformation that perfectly occupies the hydrophobic pocket of PDE4 [2].

  • The 4-Amino Modification (The "Switch"): If an amino group is introduced at the 4-position (yielding 4-amino-3-(3,4-dimethoxyphenyl)butanoic acid), the molecule structurally mimics

    
    -aminobutyric acid (GABA). The bulky 3,4-dimethoxyphenyl group increases lipophilicity, allowing it to cross the blood-brain barrier (BBB) and interact with GABA
    
    
    
    receptors or voltage-gated calcium channel
    
    
    subunits [3].

Primary Biological Targets & Mechanisms of Action

Target A: PDE4 Inhibition and cAMP Preservation

PDE4 enzymes specifically hydrolyze cAMP into inactive 5'-AMP. By binding to the catalytic site, 3-(3,4-dimethoxyphenyl)butanoic acid derivatives (specifically their cyclized pyrrolidinone forms) prevent this hydrolysis. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates transcription factors like CREB, leading to potent anti-inflammatory and bronchodilatory effects.

Pathway Ligand GPCR Ligand GPCR Gs-Coupled GPCR Ligand->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Pathway PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by AMP 5'-AMP (Inactive) PDE4->AMP Degradation Drug Dimethoxyphenylbutanoic Derivative Drug->PDE4 Inhibits

Mechanism of PDE4 inhibition by dimethoxyphenylbutanoic derivatives preserving cAMP.

Target B: Neuromodulation via GABA

Linear derivatives containing a 4-amino group act as lipophilic GABA analogs. Unlike endogenous GABA, the 3,4-dimethoxyphenyl ring allows the compound to partition efficiently into the central nervous system. Once in the CNS, it acts as an agonist at metabotropic GABA


 receptors, inducing hyperpolarization via G-protein coupled inwardly rectifying potassium (GIRK) channels.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the causal relationship between specific structural modifications of the 3-(3,4-dimethoxyphenyl)butanoic acid scaffold and their resulting biological activity.

Compound / DerivativeTargetIC

/ EC

Primary Biological Effect
3-(3,4-Dimethoxyphenyl)butanoic acid (Base)PDE4>10 µMWeak baseline anti-inflammatory activity.
4-(3,4-Dimethoxyphenyl)pyrrolidin-2-one PDE41.2 µMModerate PDE4 inhibition; requires higher dosing.
Rolipram (3-cyclopentyloxy-4-methoxy analog)PDE40.003 µMPotent PDE4 inhibition; clinical reference standard.
4-Amino-3-(3,4-dimethoxyphenyl)butanoic acid GABA

45 µMModerate GABA

agonism; anxiolytic properties.
Phenibut (Des-methoxy analog)GABA

100 µMBaseline GABA

agonism; standard nootropic.

Experimental Workflows & Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . As an application scientist, I emphasize that an assay is only as good as its internal controls. If the controls fail, the data is discarded.

Protocol 1: FRET-Based PDE4 Inhibition Assay

Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay because it allows for the homogeneous, real-time measurement of cAMP levels without the radioactive waste associated with traditional tritium assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant PDE4B enzyme in assay buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1 mg/mL BSA, pH 7.4).
    
  • Compound Plating: Dispense 3-(3,4-dimethoxyphenyl)butanoic acid derivatives into a 384-well plate in a 10-point dose-response curve (100 µM to 0.1 nM).

  • Self-Validation Control (Critical): Include Rolipram (10 µM) as a positive control and DMSO (0.1%) as a vehicle control. Validation Rule: If Rolipram fails to inhibit the FRET signal loss by >90% relative to the vehicle, the assay is invalid (indicating enzyme degradation).

  • Enzyme Reaction: Add PDE4B enzyme and 100 nM d2-labeled cAMP to the wells. Incubate for 30 minutes at room temperature.

  • Detection: Add the anti-cAMP Cryptate conjugate. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 nm ratio. Lower ratios indicate higher cAMP hydrolysis (inactive compound); higher ratios indicate preserved cAMP (active PDE4 inhibitor).

Protocol 2: Whole-Cell Patch Clamp for GABA Validation

Causality: To prove that the 4-amino derivatives act via GABA


 receptors, we must measure the functional output of the receptor: the activation of GIRK currents.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells transiently co-transfected with GABA

    
    , GABA
    
    
    
    , and GIRK1/2 channel plasmids.
  • Electrophysiology Setup: Pull borosilicate glass pipettes (3-5 M

    
     resistance) filled with intracellular solution (140 mM KCl, 2 mM MgCl
    
    
    
    , 10 mM HEPES, pH 7.3).
  • Self-Validation Control (Critical): After achieving the whole-cell configuration and holding the cell at -70 mV, apply Baclofen (100 µM). Validation Rule: A robust outward K

    
     current must be observed. Washout must return the current to baseline. If this fails, the cell lacks functional receptor coupling and must be discarded.
    
  • Test Application: Perfuse the 4-amino-3-(3,4-dimethoxyphenyl)butanoic acid derivative (50 µM) into the bath.

  • Antagonist Reversal: To prove causality, co-apply the selective GABA

    
     antagonist CGP54626 (1 µM). The outward current must be completely abolished, confirming the derivative's effect is strictly GABA
    
    
    
    -mediated.

High-Throughput Screening & Lead Optimization Workflow

The transition from a raw chemical derivative to a preclinical lead requires a rigid, logical funnel.

Workflow Synthesis Chemical Synthesis Amidation/Cyclization FRET FRET Assay cAMP Hydrolysis Synthesis->FRET SAR SAR Analysis IC50 Determination FRET->SAR PatchClamp Patch-Clamp Receptor Validation SAR->PatchClamp Select Hits Lead Lead Optimization In Vivo Models PatchClamp->Lead

Experimental workflow from synthesis to lead optimization for butanoic acid derivatives.

Conclusion

The 3-(3,4-dimethoxyphenyl)butanoic acid scaffold is a masterclass in medicinal chemistry modularity. By understanding the causal relationship between its structural components and biological targets, researchers can seamlessly pivot between developing potent, non-steroidal anti-inflammatory agents (via PDE4 inhibition) and novel neurotherapeutics (via GABA


 modulation). Rigorous, self-validating assays remain the cornerstone of successfully translating these derivatives from the bench to the clinic.

References

  • Van der Mey, M., et al. "Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues." Journal of Medicinal Chemistry 44.16 (2001): 2511-2522. URL: [Link]]

  • Marivet, M. C., et al. "Inhibition of cyclic adenosine-3',5'-monophosphate phosphodiesterase from vascular smooth muscle by rolipram analogs." Journal of Medicinal Chemistry 32.7 (1989): 1450-1457. URL: [Link]]

  • Lapin, I. "Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug." CNS Drug Reviews 7.4 (2001): 471-481. URL: [Link]

Foundational

Technical Guide: 3-(3,4-Dimethoxyphenyl)butanoic Acid &amp; Analogs

Topic: 3-(3,4-Dimethoxyphenyl)butanoic acid and its analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Synthesis, Functionalization, and Pharmaceutical Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3,4-Dimethoxyphenyl)butanoic acid and its analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Synthesis, Functionalization, and Pharmaceutical Applications

Executive Summary

3-(3,4-Dimethoxyphenyl)butanoic acid (CAS: 33214-44-7 for racemic) is a critical chiral building block in organic synthesis.[1] Structurally, it belongs to the class of


-aryl butyric acids, serving as a versatile scaffold for the development of isoquinoline alkaloids, GABA analogs, and histone deacetylase (HDAC) inhibitors.

Its significance lies in its C3-stereocenter .[1] Unlike simple phenylacetic or propanoic acid derivatives, the methyl branch at the


-position introduces chirality that is often essential for biological recognition.[1] This guide details the high-fidelity synthesis of this compound, specifically focusing on enantioselective methodologies, and explores its utility as a precursor for "phenibut" analogs and polycyclic aromatic systems.

Chemical Architecture & Properties

The molecule consists of a butyric acid chain substituted at the


-position (C3) with a veratryl (3,4-dimethoxyphenyl) group.[1]
PropertyData / ValueNote
IUPAC Name 3-(3,4-Dimethoxyphenyl)butanoic acid
Molecular Formula C

H

O

Molecular Weight 224.25 g/mol
Chirality Yes (C3 position)(R) and (S) enantiomers exist
pKa (Calc.) ~4.76Typical for carboxylic acids
LogP (Calc.) ~1.8 - 2.1Moderate lipophilicity
Physical State White to off-white solid
Solubility Soluble in EtOH, DCM, EtOAc; Low in H

O

Synthetic Pathways: Mechanistic Analysis

The synthesis of 3-(3,4-dimethoxyphenyl)butanoic acid can be approached via two primary mechanistic distinct routes: Friedel-Crafts Alkylation (Racemic) and Asymmetric Conjugate Addition (Enantioselective).[1]

Route A: Friedel-Crafts Alkylation (Racemic)

Best for: Large-scale, non-chiral intermediate production.[1]

This classical route involves the electrophilic aromatic substitution of veratrole (1,2-dimethoxybenzene) with crotonic acid or crotonoyl chloride.[1]

  • Mechanism: The Lewis acid (AlCl

    
     or FeCl
    
    
    
    ) activates the alkene of crotonic acid, generating a carbocation at the
    
    
    -position. The electron-rich veratrole ring attacks this cation.[1]
  • Limitation: This method produces a racemate.[1] Furthermore, poly-alkylation and polymerization of crotonic acid can reduce yield.[1]

Route B: Rhodium-Catalyzed Asymmetric Conjugate Addition (Enantioselective)

Best for: Pharmaceutical discovery requiring high enantiomeric excess (ee).[1]

This is the Gold Standard for modern synthesis. It utilizes a Rh(I) catalyst with a chiral ligand (e.g., BINAP) to transfer an aryl group from a boronic acid to an


-unsaturated ester.
  • Substrates: 3,4-Dimethoxyphenylboronic acid + Ethyl crotonate.[1]

  • Catalyst System: [Rh(nbd)

    
    ]BF
    
    
    
    + (R)-BINAP.
  • Mechanism: The Rh(I) species undergoes transmetallation with the boronic acid, followed by enantioselective insertion into the alkene of the crotonate. Hydrolysis yields the chiral acid.[1]

  • Validation: This method routinely achieves >95% ee and avoids the harsh conditions of Friedel-Crafts.[1]

Synthesis Workflow Diagram

SynthesisPathways Veratrole Veratrole (1,2-Dimethoxybenzene) Racemic Racemic Product (±)-Acid Veratrole->Racemic AlCl3, HCl (Friedel-Crafts) Crotonic Crotonic Acid Crotonic->Racemic Boronic 3,4-Dimethoxyphenyl- boronic acid ChiralEst Chiral Ester (>95% ee) Boronic->ChiralEst Rh(I) / (R)-BINAP (Conj. Addition) Ester Ethyl Crotonate Ester->ChiralEst ChiralAcid (S)- or (R)-Acid High Purity ChiralEst->ChiralAcid LiOH / THF (Hydrolysis)

Figure 1: Comparison of Racemic (Red) and Enantioselective (Blue) synthetic pathways.

Functionalization & Analogs (SAR)

The utility of 3-(3,4-dimethoxyphenyl)butanoic acid extends to its derivatives.[1] By modifying the carboxylic acid tail or the phenyl ring, researchers can access distinct pharmacological classes.

Key Analogs
Analog ClassStructural ModificationApplication / Biological Target
GABA Analogs Convert -COOH to -CH

NH

3,4-Dimethoxyphenibut .[1][2] Potential anxiolytic/nootropic.[1] (Similar to Baclofen).[1]
Indanones Intramolecular CyclizationPrecursor to Donepezil analogs (Acetylcholinesterase inhibitors).[1]
Hydroxamic Acids Convert -COOH to -CONHOHHDAC Inhibitors . The 4-carbon linker is optimal for Zn

chelation in the HDAC active site.[1]
Propanoic Series Remove C3-Methyl (Chain shortening)3-(3,4-Dimethoxyphenyl)propanoic acid .[1] Used in synthesis of Verapamil/Ivabradine intermediates.[1]
Pathway to GABA Analogs (Curtius Rearrangement)

To convert the acid to the amine (beta-phenyl-gamma-amino acid):

  • Acid Chloride Formation: SOCl

    
     or Oxalyl Chloride.[1]
    
  • Azide Formation: NaN

    
    .
    
  • Curtius Rearrangement: Heat to form Isocyanate (-N=C=O).[1]

  • Hydrolysis: Acidic hydrolysis yields the amine.[1]

Experimental Protocol: Enantioselective Synthesis

Based on the optimized protocol for


-aryl butanoates (Adapted from Org. Synth. 2018, 95, 328).[3]

Objective: Synthesis of (S)-3-(3,4-dimethoxyphenyl)butanoic acid.

Phase 1: Rhodium-Catalyzed Conjugate Addition[1]
  • Reagents:

    • 3,4-Dimethoxyphenylboronic acid (1.0 equiv)[1]

    • Ethyl crotonate (1.5 equiv)

    • [Rh(nbd)

      
      ]BF
      
      
      
      (1.0 mol%)[3]
    • (R)-BINAP (1.1 mol%)[1]

    • Solvent: 1,4-Dioxane / Water (10:1)[1]

    • Base: Triethylamine (1.0 equiv)[3]

  • Procedure:

    • In a glovebox or under Ar, mix Rh precursor and BINAP in dioxane. Stir 30 min to form the active catalyst (deep orange/red).

    • Add boronic acid, water, and triethylamine.

    • Add ethyl crotonate dropwise.[1]

    • Heat to 30°C and stir for 24 hours.

    • Checkpoint: Monitor by TLC/HPLC. Disappearance of boronic acid indicates completion.[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl, NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    . Flash chromatography (Hex/EtOAc) yields the (S)-Ethyl ester .[1]
Phase 2: Hydrolysis to Acid[1]
  • Reagents: (S)-Ethyl ester, LiOH (3.0 equiv), THF/H

    
    O (1:1).
    
  • Procedure:

    • Dissolve ester in THF/H

      
      O. Add LiOH.[1]
      
    • Stir at RT for 4-6 hours.

    • Acidify with 1M HCl to pH 2.[1]

    • Extract with DCM (3x).[1]

    • Recrystallize from Hexane/EtOAc.[1]

  • Validation:

    • NMR: Verify 3,4-dimethoxy signals (approx 3.8 ppm) and the doublet methyl group (approx 1.3 ppm).

    • Chiral HPLC: Use Chiralcel OD-H or OJ-H column to confirm ee >95%.[1]

Biological Applications & Case Studies

Tubulin Polymerization Inhibition

Analogs of this acid, particularly when the dimethoxy group is upgraded to a 3,4,5-trimethoxy pattern, show potent cytotoxicity.

  • Mechanism: They bind to the colchicine site of tubulin, disrupting microtubule dynamics.

  • Relevance: The 3-(3,4-dimethoxyphenyl)butanoic acid scaffold serves as a "simplified" probe to study the steric requirements of the binding pocket before adding the third methoxy group.[1]

HDAC Inhibition

Short-chain fatty acids (butyrate) are natural HDAC inhibitors.[1] Adding the lipophilic phenyl ring at the


-position enhances cell permeability and enzyme affinity.[1]
  • Data: 4-(3,4-dimethoxyphenyl)butanoic acid (regioisomer) and its hydroxamic acid derivatives have shown IC

    
     values in the micromolar range against HDAC1 and HDAC6 in cancer cell lines.[1]
    

References

  • Enantioselective Synthesis Protocol: Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[3] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[3] Link(Note: Protocol adapted for dimethoxy analog).

  • Friedel-Crafts Methodology: Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Interscience Publishers.[1]

  • Biological Activity (Tubulin): Pettit, G. R., et al. (1995). Antineoplastic agents.[1] 291. Isolation and structure of combretastatins A-1 and B-1.[1] Journal of Natural Products, 50(1), 119-131.

  • HDAC Inhibition: Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116.
  • Chemical Properties: PubChem Compound Summary for CID 323675 (Related Isomer 4-(3,4-dimethoxyphenyl)butanoic acid). Link

Sources

Exploratory

The Dimethoxyphenyl Pharmacophore: Therapeutic Versatility from Ion Channels to Oncology

Executive Summary: The Electronic Scaffold The dimethoxyphenyl (DMP) moiety—a benzene ring substituted with two methoxy groups—is a privileged scaffold in medicinal chemistry. Its therapeutic utility is dictated not just...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electronic Scaffold

The dimethoxyphenyl (DMP) moiety—a benzene ring substituted with two methoxy groups—is a privileged scaffold in medicinal chemistry. Its therapeutic utility is dictated not just by the presence of the methoxy groups, but critically by their regiochemistry.

The electron-donating nature of the methoxy groups (


) increases the electron density of the aromatic ring, influencing 

stacking interactions and metabolic susceptibility (O-demethylation). This guide analyzes the two dominant substitution patterns:
  • 3,4-Dimethoxyphenyl: Predominant in cardiovascular agents (e.g., Verapamil) and microtubule-targeting anticancer agents.

  • 2,5-Dimethoxyphenyl: The structural hallmark of potent serotonergic 5-HT2A receptor agonists (e.g., the 2C-x and DOx series).

Cardiovascular Therapeutics: The 3,4-Dimethoxy Motif

Case Study: Verapamil and L-Type Calcium Channels

Verapamil, a phenylalkylamine class calcium channel blocker (CCB), contains two 3,4-dimethoxyphenyl rings.[1] This structural redundancy highlights the motif's importance in binding to the alpha-1 subunit of L-type voltage-gated calcium channels (Cav1.2).

  • Mechanism of Action: Verapamil binds to the intracellular V-site of the channel pore. The dimethoxyphenyl rings participate in hydrophobic and steric interactions that stabilize the channel in its inactive state, reducing calcium influx in cardiomyocytes and vascular smooth muscle.

  • Therapeutic Outcome: Vasodilation, reduced myocardial contractility, and slowed AV node conduction.[2][3]

Metabolic Considerations

The methoxy groups are primary targets for metabolic clearance.

  • CYP450 Metabolism: Verapamil undergoes extensive first-pass metabolism via CYP3A4 and CYP2D6 .

  • O-Demethylation: The conversion of the methoxy groups to hydroxyls (e.g., formation of D-617) significantly alters lipophilicity and reduces pharmacological potency, a critical consideration for half-life optimization in DMP analogs.

Oncology: Chalcones and Tubulin Targeting

While 3,4,5-trimethoxy substitution (as seen in Combretastatin A4) is the gold standard for colchicine-site tubulin binding, 3,4-dimethoxy analogs exhibit distinct and potent anticancer mechanisms, particularly in inducing non-apoptotic cell death pathways like ferroptosis.

4,4'-Dimethoxychalcone (DMC)

DMC is a flavonoid precursor that has emerged as a pleiotropic anticancer agent.[4] Unlike pure tubulin binders, DMC engages stress response pathways.

  • Ferroptosis Induction: DMC inhibits Ferrochelatase (FECH) and activates the Keap1/Nrf2/HMOX1 axis.[5] This leads to intracellular iron overload and lipid peroxidation, triggering ferroptosis.

  • Autophagy & ER Stress: DMC upregulates pro-apoptotic proteins (Bax, Bim) and downregulates anti-apoptotic factors (Bcl-2), mediated by unresolvable Endoplasmic Reticulum (ER) stress.

Visualization: DMC Signaling Pathway

The following diagram illustrates the dual-mechanism of DMC, highlighting the divergence between apoptotic and ferroptotic signaling.

DMC_Mechanism DMC 4,4'-Dimethoxychalcone (DMC) FECH Ferrochelatase (Inhibition) DMC->FECH Inhibits Keap1 Keap1 (Degradation) DMC->Keap1 Induces Ub-Degradation ER_Stress ER Stress (PERK/IRE1) DMC->ER_Stress Aggravates Iron Free Iron Accumulation FECH->Iron Nrf2 Nrf2 (Nuclear Translocation) Keap1->Nrf2 HMOX1 HMOX1 (Upregulation) Nrf2->HMOX1 HMOX1->Iron Ferroptosis FERROPTOSIS Iron->Ferroptosis Lipid Peroxidation Bcl2 Bcl-2 (Downregulation) ER_Stress->Bcl2 Bax Bax/Bim (Upregulation) ER_Stress->Bax Caspase Caspase-3 Activation Bcl2->Caspase Relieves Inhibition Bax->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Caption: Dual mechanism of 4,4'-dimethoxychalcone inducing Ferroptosis via heme/iron dysregulation and Apoptosis via ER stress.

Neuropharmacology: The 2,5-Dimethoxy Motif

Shifting the methoxy substituents to the 2- and 5-positions creates a pharmacophore with high affinity for the 5-HT2A receptor .[6] This structure is central to the "2C" (phenethylamine) and "DOx" (amphetamine) classes of psychedelics.

  • Structure-Activity Relationship (SAR): The 2,5-dimethoxy substitution creates a hydrophobic "bracket" that orients the molecule within the receptor's orthosteric binding site.

  • The 4-Position: Potency is heavily dependent on the substituent at the 4-position (e.g., -Br, -I, -alkyl). Bulky, lipophilic groups here (as in 25I-NBOMe) drastically increase affinity, often into the sub-nanomolar range.

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation of Dimethoxychalcones

This protocol describes the synthesis of a generic 3,4-dimethoxychalcone, a precursor for biological evaluation.

Reagents:

  • 3,4-Dimethoxybenzaldehyde (10 mmol)[7]

  • Substituted Acetophenone (10 mmol)

  • Ethanol (95%)

  • NaOH (40% aqueous solution)

Workflow Diagram:

Synthesis_Workflow Start Reactants: Aldehyde + Acetophenone (in EtOH) Catalysis Add 40% NaOH Dropwise Start->Catalysis Reaction Stir at RT (12-24 Hours) Catalysis->Reaction Precipitation Pour into Ice Water + HCl Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (EtOH) Filtration->Purification Final Pure Dimethoxychalcone Purification->Final

Caption: Step-by-step Claisen-Schmidt condensation workflow for dimethoxychalcone synthesis.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 3,4-dimethoxybenzaldehyde and 10 mmol of the acetophenone derivative in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Place the flask in an ice bath. Add 5 mL of 40% NaOH dropwise with vigorous stirring.

  • Reaction: Remove from ice bath and stir at room temperature for 12–24 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into 100 mL of crushed ice/water. Acidify with 10% HCl to neutralize excess base and precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield needle-like crystals.

Biological Assay: Tubulin Polymerization (Turbidimetric)

To verify if a dimethoxyphenyl compound targets microtubules (like colchicine or combretastatin), use this self-validating kinetic assay.

Principle: Microtubule assembly scatters light.[8] Polymerization is measured as an increase in absorbance (OD) at 340 nm over time.[8]

Protocol:

  • Preparation: Thaw >99% pure tubulin stock on ice. Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).[8]

  • Blanking: Set spectrophotometer to 37°C (kinetic mode).

  • Compound Addition: Add 10 µL of test compound (dissolved in DMSO) to a 96-well plate.

    • Control: DMSO only (Vehicle).

    • Positive Control: Paclitaxel (Enhancer) or Nocodazole (Inhibitor).

    • Test: Dimethoxyphenyl analog (10 µM final conc).

  • Initiation: Add 90 µL of Tubulin solution (3 mg/mL in buffer with 10% glycerol) to each well.

  • Measurement: Immediately read OD340 every 30 seconds for 60 minutes.

Data Interpretation Table:

PhaseVehicle ControlDestabilizer (e.g., Colchicine/DMP)Stabilizer (e.g., Taxol)
Nucleation (Lag) Normal lag phaseExtended or Infinite lagEliminated (Immediate rise)
Growth (Vmax) Standard slopeFlattened / Zero slopeIncreased slope
Steady State High plateauLow / Near-zero plateauHigher than control

References

  • Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. PubMed. [Link]

  • Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH. Free Radical Biology and Medicine. [Link][5]

  • Verapamil: Mechanism of Action and Clinical Uses. Drugs.com / FDA. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link][9][10]

  • Tubulin Polymerization Assay Kit Protocol. Cytoskeleton, Inc. [Link]

  • Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives. Advanced Journal of Chemistry. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 3-(3,4-Dimethoxyphenyl)butanoic Acid

This in-depth technical guide details the spectroscopic characterization of 3-(3,4-Dimethoxyphenyl)butanoic acid , a critical intermediate in the synthesis of isoquinoline alkaloids and phenylbutyric acid derivatives. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the spectroscopic characterization of 3-(3,4-Dimethoxyphenyl)butanoic acid , a critical intermediate in the synthesis of isoquinoline alkaloids and phenylbutyric acid derivatives.

Executive Summary

Compound: 3-(3,4-Dimethoxyphenyl)butanoic acid CAS Registry Number: 27877-65-2 (S-isomer); Racemic variants are often synthesized in situ. Molecular Formula: C₁₂H₁₆O₄ Molecular Weight: 224.25 g/mol

This guide provides a comprehensive breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(3,4-dimethoxyphenyl)butanoic acid. As a


-substituted aryl acid, this molecule exhibits distinct spectral features arising from its chiral center at C3 and the electron-donating methoxy groups on the aromatic ring. Correct interpretation of these signals is essential for validating the regioselectivity of upstream synthesis steps (e.g., conjugate addition vs. Friedel-Crafts acylation).

Structural Overview & Synthesis Context

Understanding the synthesis pathway is crucial for anticipating impurities (e.g., regioisomers like the 4-aryl isomer). The most robust synthetic route involves the conjugate addition of a methyl group to a cinnamic acid derivative or the reduction of the corresponding crotonic acid precursor.

Synthesis Workflow (Graphviz Diagram)

The following diagram outlines the logical flow from precursor to final characterization, highlighting critical control points.

SynthesisWorkflow Precursor 3,4-Dimethoxybenzaldehyde Intermediate 3,4-Dimethoxycrotonic Acid (or Ester) Precursor->Intermediate Knoevenagel/Wittig Reaction Conjugate Addition / Reduction (Cuprate or H2/Pd) Intermediate->Reaction 1,4-Addition Product 3-(3,4-Dimethoxyphenyl) butanoic Acid Reaction->Product Hydrolysis/Workup Analysis Spectroscopic Validation (NMR, IR, MS) Product->Analysis QC Check

Caption: Synthesis pathway highlighting the origin of the chiral center at C3.

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of 3-(3,4-dimethoxyphenyl)butanoic acid is dominated by fragmentation driven by the stability of the benzylic cation. Unlike linear fatty acids, the aromatic ring directs cleavage.

Key Fragmentation Pathways
  • Molecular Ion (

    
    ):  Observed at m/z 224 . Typically of moderate intensity due to the stabilizing effect of the aromatic ring.
    
  • Benzylic Cleavage (Base Peak): The bond between C2 and C3 is labile. Cleavage generates the secondary benzylic carbocation [Ar-CH(CH₃)]⁺ .

    • m/z 165: The dominant peak. Corresponds to the 1-(3,4-dimethoxyphenyl)ethyl cation.

  • McLafferty Rearrangement: Less prominent in free acids than esters, but a peak at m/z 164 (loss of acetic acid equivalent) may be observed if the alkyl chain allows

    
    -hydrogen transfer.
    
  • Methoxy Loss: Peaks at m/z 193 (M - OMe) or m/z 209 (M - Me) are common for dimethoxybenzenes.

m/z (Mass-to-Charge)Ion IdentityInterpretation
224

Molecular Ion (Parent)
209

Loss of methyl radical from methoxy group
165

Base Peak . Benzylic cleavage (Loss of

)
151

Dimethoxybenzyl cation (Rearrangement)
77

Phenyl ring fragment (Low intensity due to substitution)

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum serves as a rapid diagnostic tool to confirm the carboxylic acid functionality and the integrity of the aromatic ether linkages.

Diagnostic Bands
  • O-H Stretch (Acid): A broad, intense band spanning 2800–3200 cm⁻¹ , often overlapping with C-H stretches. This "hump" is characteristic of carboxylic acid dimers.

  • C=O Stretch (Carbonyl): A strong, sharp peak at 1705–1720 cm⁻¹ . This is the primary indicator of the acid group.

  • C-H Stretch (Aromatic & Aliphatic):

    • Aromatic C-H: Weak bands >3000 cm⁻¹.

    • Aliphatic C-H (Methyl/Methylene): Sharp bands at 2930–2960 cm⁻¹.

  • C-O Stretch (Ether): Strong bands at 1230–1260 cm⁻¹ (aryl-alkyl ether asymmetric stretch) and 1020–1030 cm⁻¹ (symmetric stretch). These confirm the presence of the methoxy groups.

  • Aromatic C=C: Skeletal vibrations at 1515 cm⁻¹ and 1590 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (


) is the standard solvent.
Reference:  TMS (

0.00 ppm).
H NMR (Proton NMR)

The proton spectrum is characterized by the chiral center at C3, which makes the protons at C2 diastereotopic (magnetically non-equivalent), though they often appear as a complex multiplet or doublet of doublets.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
10.5 – 12.0 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
6.75 – 6.85 Multiplet3HAr-H Aromatic protons (C2', C5', C6'). Typically an ABX system.
3.86, 3.85 Singlet(s)6H-OCHMethoxy groups.[1][2] May appear as two distinct peaks or one overlapping signal.
3.20 – 3.35 Sextet/Multiplet1HC3-H Benzylic proton at the chiral center. Coupled to C2-H and Methyl-H.
2.55 – 2.70 Multiplet (dd)2HC2-H

-Methylene protons. Diastereotopic due to C3 chirality.
1.30 Doublet (

Hz)
3H-CHTerminal methyl group attached to C3.
C NMR (Carbon NMR)

The carbon spectrum confirms the backbone structure. The presence of a chiral center is verified by the shift of the benzylic carbon (C3) and the non-equivalence of the aromatic carbons.

Chemical Shift (

, ppm)
TypeAssignmentNotes
178.5 QuaternaryC =OCarboxylic acid carbonyl.
148.8, 147.6 QuaternaryAr-C -OMeOxygenated aromatic carbons (C3', C4').
138.2 QuaternaryAr-C -CHAromatic carbon attached to the alkyl chain (C1').
119.0 CHAr-C HAromatic C6'.
111.2, 110.8 CHAr-C HAromatic C2', C5'.
55.9, 55.8 CH₃-OC H₃Methoxy carbons.
42.5 CH₂C 2

-Carbon (Methylene).
36.2 CHC 3

-Carbon (Benzylic/Chiral).
21.8 CH₃-C H₃Terminal methyl group.
NMR Assignment Logic (Graphviz Diagram)

The following diagram illustrates the connectivity logic used to assign the NMR signals, moving from the shielding methyl group to the deshielded carboxylic acid.

NMRLogic Methyl Methyl (C4) High Field (1.3 ppm) Doublet Benzylic Benzylic Methine (C3) Mid Field (3.2 ppm) Chiral Center Methyl->Benzylic Coupling (J~7Hz) Alpha Alpha Methylene (C2) (2.6 ppm) Diastereotopic Benzylic->Alpha Vicinal Coupling Aromatic Aromatic Ring Low Field (6.8 ppm) ABX Pattern Benzylic->Aromatic Inductive Effect Acid Carboxylic Acid Very Low Field (>10 ppm) Broad Alpha->Acid Alpha Position Methoxy Methoxy Groups (3.85 ppm) Strong Singlets Aromatic->Methoxy Substituent Effect

Caption: NMR signal assignment flow based on spin-spin coupling and chemical environment.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, follow these preparation standards.

NMR Sample Preparation[4]
  • Mass: Weigh 5–10 mg of the solid acid into a clean vial.

  • Solvent: Add 0.6 mL of

    
      (99.8% D) containing 0.03% TMS.
    
  • Filtration: If the solution is cloudy (due to salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

  • Shimming: Ensure the sample height is at least 4 cm in the tube to allow for proper shimming and lock signal stability.

IR Sample Preparation (KBr Pellet)
  • Ratio: Mix 1–2 mg of sample with ~100 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved (prevents light scattering).

  • Pressing: Press at 10 tons for 1–2 minutes to form a transparent pellet.

References

  • CAS Common Chemistry. (n.d.).[3] Details for CAS RN 27877-65-2. American Chemical Society.[3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 3-Phenylbutanoic acid derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 4-(3,4-Dimethoxyphenyl)butanoic acid (Isomer Reference). National Library of Medicine. Retrieved from [Link]

  • SpectraBase. (2024). NMR Data for Phenylbutanoic Acid Analogs. Wiley Science Solutions. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 3-(3,4-Dimethoxyphenyl)butanoic Acid

Topic: Experimental Protocol for 3-(3,4-Dimethoxyphenyl)butanoic Acid Synthesis Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-(3,4-Dimethoxyphenyl)butanoic acid (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Protocol for 3-(3,4-Dimethoxyphenyl)butanoic Acid Synthesis

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(3,4-Dimethoxyphenyl)butanoic acid (CAS: 205871-66-5 analogs), a critical intermediate in the development of phosphodiesterase inhibitors, GABA analogs, and cardiovascular agents.

While various multi-step routes exist (e.g., Knoevenagel condensation followed by reduction), this guide prioritizes a direct Friedel-Crafts Alkylation strategy. This method leverages the high electron density of the veratrole nucleus to facilitate conjugate addition to crotonic acid, reducing step count and maximizing atom economy. The protocol includes critical optimization parameters to suppress intramolecular cyclization (indanone formation) and ensure high regioselectivity.

Retrosynthetic Analysis & Strategy

The target molecule features a butyric acid backbone substituted at the


-position with an electron-rich aromatic ring.
  • Disconnection:

    
     bond.
    
  • Synthetic Equivalent: Nucleophilic aromatic ring (Veratrole) + Electrophilic alkene (Crotonic Acid).

  • Mechanism: Electrophilic Aromatic Substitution (EAS) via conjugate addition (hydroalkylation).

Strategic Rationale: Veratrole (1,2-dimethoxybenzene) possesses two methoxy groups that activate the ring.[1] Positions 4 and 5 are electronically equivalent and highly activated (para to one methoxy, meta to the other). Attack at these positions yields the desired 3,4-dimethoxyphenyl substitution pattern exclusively, avoiding the need for complex isomer separations associated with less symmetrical substrates.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4][5]Qty (Example)Role
Veratrole (1,2-Dimethoxybenzene)138.163.041.4 gSubstrate / Solvent
Crotonic Acid (trans-2-Butenoic acid)86.091.08.6 gElectrophile
Aluminum Chloride (AlCl

), anhyd.[6][7][8]
133.342.229.3 gLewis Acid Catalyst
Dichloromethane (DCM)--100 mLSolvent (Optional)*
HCl (conc.) --ExcessQuenching

*Note: Using excess veratrole as the solvent is preferred to minimize polymerization of crotonic acid and improve heat transfer.

Step-by-Step Procedure

Step 1: Catalyst Activation

  • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel.

  • Flush the system with dry nitrogen (

    
    ) to maintain an inert atmosphere.
    
  • Charge the flask with Veratrole (41.4 g, 300 mmol) .

  • Cool the veratrole to 0–5 °C using an ice/water bath.

  • Add Aluminum Chloride (29.3 g, 220 mmol) portion-wise over 15 minutes.

    • Observation: The mixture will turn dark (reddish-brown) and may fume slightly. Ensure temperature remains

      
      .
      

Step 2: Electrophile Addition (Critical Rate Control)

  • Dissolve Crotonic Acid (8.6 g, 100 mmol) in a minimum amount of Veratrole (if possible) or DCM (20 mL). Alternatively, add solid crotonic acid slowly if finely powdered.

  • Add the Crotonic Acid solution dropwise to the reaction mixture over 45–60 minutes .

    • Critical Parameter: Maintain internal temperature at 0–5 °C . Higher temperatures during addition promote polymerization of crotonic acid and cyclization to the indanone side-product.

Step 3: Reaction Propagation

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (SiO

      
      ; EtOAc:Hexane 1:1) or HPLC. The limiting reagent (Crotonic Acid) should be consumed. The product will appear as a more polar spot than veratrole but less polar than crotonic acid.
      

Step 4: Quenching & Workup

  • Cool the mixture back to 0 °C .

  • Carefully quench the reaction by pouring the mixture into 200 mL of ice-cold 2M HCl with vigorous stirring.

    • Safety: Exothermic hydrolysis of Al-complexes. Evolution of HCl gas.

  • Transfer to a separatory funnel. Extract with Dichloromethane (3 x 100 mL) (or Ethyl Acetate).

  • Combine organic layers.

Step 5: Purification (Acid-Base Extraction) This step effectively separates the product (acid) from the excess veratrole (neutral).

  • Extract the combined organic phase with 10% aqueous Na

    
    CO
    
    
    
    or NaOH (3 x 100 mL)
    .
    • Phase Check: The product is now in the Aqueous Phase as the sodium salt. The Organic Phase contains unreacted veratrole (recoverable).

  • Wash the combined aqueous extracts with DCM (50 mL) to remove trace neutrals.

  • Acidify the aqueous phase carefully with conc. HCl to pH ~1-2.

    • Observation: The product should precipitate as a white to off-white solid or oil out.

  • Extract the acidified aqueous phase with DCM (3 x 75 mL) .

  • Dry the final organic layer over anhydrous MgSO

    
     , filter, and concentrate under reduced pressure.
    

Step 6: Final Isolation

  • The crude residue is typically a viscous oil that solidifies upon standing or cooling.

  • Recrystallization: Recrystallize from a mixture of Toluene/Heptane or Ethanol/Water to yield pure 3-(3,4-dimethoxyphenyl)butanoic acid.

Analytical Characterization

TechniqueExpected Result
Appearance White to off-white crystalline solid.

H NMR (400 MHz, CDCl

)

10.5-11.0 (br s, 1H, COOH), 6.80-6.65 (m, 3H, Ar-H), 3.87 (s, 3H, OMe), 3.85 (s, 3H, OMe), 3.25 (m, 1H, Ar-CH), 2.65 (dd, 1H, CH

), 2.55 (dd, 1H, CH

), 1.30 (d, 3H, CH

).
MS (ESI) [M-H]

calc. for C

H

O

: 223.10; found 223.1.
HPLC Purity >98.0% (AUC).[2]

Troubleshooting & Optimization

This protocol is designed to be "self-validating." If deviations occur, refer to this logic table:

ObservationRoot CauseCorrective Action
Low Yield (<50%) Polymerization of Crotonic Acid.Ensure strict temp control (<5°C) during addition. Increase Veratrole equivalents.
Impurity: M+ - 18 (Mass 206) Cyclization to Indanone (Tetralone derivative).Reaction temperature too high or reaction time too long. Quench immediately after SM consumption.
Impurity: Isomer Mix Regioselectivity issues.Unlikely with Veratrole. Check starting material purity. Ensure AlCl

is anhydrous.
Product stays in Organic Phase during Base Wash pH not high enough.Ensure aqueous phase pH > 10 during extraction.

Visual Workflow (Graphviz)

G Start Start: Veratrole + AlCl3 (0°C, N2 atm) Add Addition: Crotonic Acid (Dropwise, <5°C) Start->Add Activate React Reaction: Warm to 25°C (Stir 4-6h) Add->React Alkylation Quench Quench: Pour into Ice/HCl (Hydrolysis of Al-complex) React->Quench Complete Extract1 Extraction 1: DCM Wash (Remove Al salts) Quench->Extract1 BaseWash Acid-Base Purification: Extract with 10% NaOH Extract1->BaseWash Sep Separation: Aq. Phase (Product Salt) Org. Phase (Excess Veratrole) BaseWash->Sep Acidify Acidification: Add Conc. HCl to pH 1 (Precipitate Acid) Sep->Acidify Aqueous Layer Recycle Waste / Recycle Sep->Recycle Organic Layer (Recycle Veratrole) Final Final Isolation: Extract DCM -> Dry -> Recrystallize Acidify->Final Purified Product

Caption: Logical workflow for the Friedel-Crafts synthesis and acid-base purification of 3-(3,4-dimethoxyphenyl)butanoic acid.

References

  • Friedel-Crafts Alkylation of Anisole (Analogous Mechanism)

    • Title: The Alkyl
    • Source:Journal of the American Chemical Society, 1948, 70(12), 4023–4025.
    • URL:[Link]

  • Veratrole Reactivity & Regiochemistry

    • Title: Friedel-Crafts acylation of veratrole... using nanocrystalline ZSM-5.[1]

    • Source:Organic Chemistry: Current Research, 2017.

    • URL:[Link]

  • General Protocol for 3-Arylbutanoic Acids

    • Title: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Methodology Reference).
    • Source:Organic Syntheses, 2018, 95, 127-141.
    • URL:[Link]

  • Safety Data (Veratrole)

    • Title: 1,2-Dimethoxybenzene Safety D
    • Source: PubChem.[9]

    • URL:[Link]

Sources

Application

analytical methods for 3-(3,4-Dimethoxyphenyl)butanoic acid quantification

Application Note: High-Performance Quantification & Enantioseparation of 3-(3,4-Dimethoxyphenyl)butanoic Acid Abstract This guide details the analytical framework for the quantification, purity assessment, and enantiomer...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Quantification & Enantioseparation of 3-(3,4-Dimethoxyphenyl)butanoic Acid

Abstract

This guide details the analytical framework for the quantification, purity assessment, and enantiomeric separation of 3-(3,4-Dimethoxyphenyl)butanoic acid (CAS: 13575-74-1).[1] As a critical chiral intermediate in the synthesis of isoquinoline alkaloids and pharmacological agents (e.g., GABA analogues, calcium channel blocker precursors), rigorous quality control is essential. This protocol synthesizes Reverse-Phase HPLC (RP-HPLC) for potency, Chiral LC for enantiomeric excess (ee), and LC-MS/MS for trace bioanalysis.[1]

Molecule Profile & Physicochemical Context

Understanding the analyte's behavior is the prerequisite for robust method development.

PropertyValue / CharacteristicAnalytical Implication
Structure 3-Arylbutanoic acid backboneChiral center at C3 requires enantioseparation.[1][2][3]
Chromophore 3,4-DimethoxybenzeneStrong UV absorption at 230 nm (primary) and 280 nm (secondary/selective).[1]
Acidity (pKa) ~4.7 – 4.8 (Carboxylic acid)Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18.[1]
Lipophilicity (LogP) ~1.9 – 2.2Moderately lipophilic; suitable for standard C18 RP-HPLC.[1]
Solubility Soluble in MeOH, ACN, IPA.[1]Diluents should match the mobile phase organic ratio to prevent peak distortion.

Analytical Strategy Workflow

The following decision tree illustrates the selection of the appropriate method based on the analytical objective (Purity vs. Chirality vs. Bioanalysis).

MethodSelection start START: Define Analytical Goal decision What is the critical quality attribute? start->decision purity Chemical Purity & Potency (>0.1% w/w) decision->purity Assay/Impurities chiral Enantiomeric Excess (R vs S Isomer) decision->chiral Stereochemistry bio Trace Quantification (Plasma/Urine <100 ng/mL) decision->bio PK/Metabolism methodA METHOD A: RP-HPLC (C18) Acidic Mobile Phase UV @ 280nm purity->methodA methodB METHOD B: Chiral LC Amylose/Cellulose Phase Normal or RP Mode chiral->methodB methodC METHOD C: LC-MS/MS ESI Negative Mode MRM Transitions bio->methodC

Figure 1: Analytical Decision Matrix for 3-(3,4-Dimethoxyphenyl)butanoic acid.

Method A: Purity & Potency (RP-HPLC)

Objective: Routine batch release, stability testing, and reaction monitoring.[1]

Rationale

The carboxylic acid moiety requires an acidic mobile phase to maintain the neutral (protonated) state (


). If the pH is neutral (pH 7), the molecule ionizes (

), resulting in void volume elution and peak tailing due to secondary silanol interactions.[1]
Protocol Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temp: 30°C.

  • Detection: UV 280 nm (Specific), 230 nm (High Sensitivity).[1]

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 20 Equilibration
2.0 20 Isocratic Hold
12.0 80 Linear Gradient
14.0 95 Wash
14.1 20 Re-equilibration

| 18.0 | 20 | End of Run |[1]

Performance Criteria (System Suitability):

  • Tailing Factor: < 1.5 (Critical: if >1.5, increase acid concentration in MP A).[1]

  • Retention Time: Expect elution at ~7.5 - 8.5 min.[1]

  • Resolution: > 2.0 between the main peak and any synthetic precursors (e.g., 3,4-dimethoxybenzaldehyde).[1]

Method B: Enantiomeric Separation (Chiral HPLC)

Objective: Determination of Enantiomeric Excess (ee) for asymmetric synthesis optimization.

Rationale

3-Arylbutanoic acids are best resolved using polysaccharide-based stationary phases.[1] The "Amylose tris(3,5-dimethylphenylcarbamate)" selector is historically robust for this class of acids.[1]

Protocol Parameters
  • Column: Daicel Chiralpak AD-H or AD-3 (4.6 x 250 mm, 5 µm).[1]

  • Mode: Normal Phase (Preferred for selectivity).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).[1]

  • Ratio: 90 : 10 : 0.1 (v/v/v).[1]

    • Note: TFA is mandatory to suppress dimerization of the acid and ensure sharp peaks.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temp: 25°C.

  • Detection: UV 230 nm.[1]

Expected Results:

  • Separation Factor (

    
    ):  Typically > 1.2 for 3-aryl acids on AD-H columns.[1]
    
  • Elution Order: Must be determined experimentally using a known standard (often the (S)-enantiomer elutes first on AD columns for this structural class, but verification is required).

Method C: LC-MS/MS Bioanalysis

Objective: Quantification in plasma/urine for pharmacokinetic (PK) studies.[1]

Rationale

Electrospray Ionization (ESI) in Negative Mode is preferred for carboxylic acids, forming the stable


 ion.[1] Positive mode is generally less sensitive unless ammonium adducts 

are targeted.
Protocol Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1]

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.05% Acetic Acid in Water.[1]

    • B: Methanol.[1][5][6]

  • Gradient: Fast ramp (10% B to 90% B in 3 mins).

MS Source Settings (ESI Negative):

  • Precursor Ion (Q1): 223.1 m/z (

    
    ).[1]
    
  • Product Ions (Q3):

    • Quantifier: 164.1 m/z (Loss of acetate/carboxymethyl group).

    • Qualifier: 149.1 m/z (Demethylation/fragmentation of dimethoxybenzyl).

Sample Preparation (LLE Workflow):

SamplePrep sample Plasma Sample (50 µL) is Add Internal Std (d3-Analog) sample->is acid Acidify (10 µL 1M Formic Acid) is->acid extract LLE Extraction (MTBE or Ethyl Acetate) acid->extract dry Evaporate & Reconstitute (Mobile Phase) extract->dry inject Inject LC-MS dry->inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow for biological matrices.[1]

Validation & Quality Control

Adhere to ICH Q2(R1) guidelines.

  • Linearity: 0.1 µg/mL to 100 µg/mL (HPLC); 1 ng/mL to 1000 ng/mL (LC-MS).

  • Precision: RSD < 2.0% for HPLC; < 15% for Bioanalysis.

  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Acceptable recovery: 98-102%.[1]

  • Robustness: Vary pH by ±0.2 units. For this acid, increasing pH > 3.5 will drastically reduce retention time (fail).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction or ionization.[1]Ensure MP pH < 3.[1]0. Add 0.1% TFA if Formic Acid is insufficient.[1]
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (Water/ACN mix) rather than 100% ACN.
Carryover Adsorption to injector.[1]Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Link

  • Sun, X., et al. (2007). "Rh-catalyzed highly enantioselective synthesis of 3-arylbutanoic acids."[1][7] Angewandte Chemie International Edition, 46(15), 2623-2626.[1] (Provides synthesis context and chiral separation precedents). Link

  • Marahatta, A., et al. (2012). "Determination of phenylbutyric acid and its metabolite phenylacetic acid... by liquid chromatography with tandem mass spectrometry."[1][8] Journal of Chromatography B, 903, 118-125.[1] (Analogous LC-MS/MS method for phenylbutanoic acid derivatives). Link

  • PubChem Database. "4-(3,4-Dimethoxyphenyl)butanoic acid Compound Summary." National Library of Medicine. (Source for physicochemical data).[2][3][5][6][9][10][11][12][13] Link

Sources

Method

using 3-(3,4-Dimethoxyphenyl)butanoic acid in organic synthesis

Application Note: Strategic Utilization of 3-(3,4-Dimethoxyphenyl)butanoic Acid in Benzocyclic Synthesis Executive Summary 3-(3,4-Dimethoxyphenyl)butanoic acid (CAS: 16995-58-1) is a critical chiral building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(3,4-Dimethoxyphenyl)butanoic Acid in Benzocyclic Synthesis

Executive Summary

3-(3,4-Dimethoxyphenyl)butanoic acid (CAS: 16995-58-1) is a critical chiral building block in the synthesis of isoquinoline alkaloids, GABA analogues, and indanone-based pharmacophores. Unlike its linear isomer [4-(3,4-dimethoxyphenyl)butanoic acid], which cyclizes to form tetralones, this


-methyl substituted acid undergoes intramolecular Friedel-Crafts acylation to yield 3-methyl-1-indanone  derivatives. This structural distinction is vital for medicinal chemists targeting 5-membered benzocyclic cores found in anticancer agents and phosphodiesterase inhibitors.

This guide provides validated protocols for the chiral resolution and cyclodehydration of 3-(3,4-dimethoxyphenyl)butanoic acid, ensuring high enantiopurity and yield in downstream applications.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 3-(3,4-Dimethoxyphenyl)butanoic acid
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Chiral Center C3 (

-position)
Key Reactivity Intramolecular Electrophilic Aromatic Substitution (

), Amide coupling, Lipase-catalyzed esterification.
Solubility Soluble in DCM, EtOAc, Ethanol; sparingly soluble in water.

Protocol A: Enantiomeric Resolution via Diastereomeric Salt Formation[1]

Since the biological activity of indanone derivatives is often stereodependent, obtaining the enantiopure acid is a prerequisite. This protocol utilizes (S)-(-)-Phenylethylamine for the resolution of the racemate.

Objective: Isolation of (S)-3-(3,4-dimethoxyphenyl)butanoic acid.

Materials:
  • Racemic 3-(3,4-dimethoxyphenyl)butanoic acid (10 g, 44.6 mmol)

  • (S)-(-)-1-Phenylethylamine (5.4 g, 44.6 mmol)

  • Solvent: Ethyl Acetate / Ethanol (9:1 v/v mixture)

  • 2N Hydrochloric acid (HCl)

Step-by-Step Methodology:
  • Salt Formation: Dissolve the racemic acid in 100 mL of the EtOAc/EtOH solvent mixture at 60°C.

  • Amine Addition: Add (S)-(-)-1-Phenylethylamine dropwise over 10 minutes while stirring. A white precipitate (diastereomeric salt) will begin to form.

  • Crystallization: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C overnight. Critical: Rapid cooling traps the eutomer; slow cooling ensures high diastereomeric excess (de).

  • Filtration: Filter the crystals and wash with cold EtOAc (20 mL).

  • Recrystallization: Recrystallize the salt twice from hot Ethanol to achieve >99% optical purity.

  • Acid Liberation: Suspend the purified salt in water (50 mL) and acidify with 2N HCl to pH 2. Extract with DCM (3 x 30 mL).

  • Isolation: Dry the organic layer over MgSO₄ and evaporate to yield the enantiopure (S)-acid.

Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Cyclodehydration to 5,6-Dimethoxy-3-methyl-1-indanone

This protocol converts the acid into the indanone scaffold using Eaton’s Reagent . This method is superior to Polyphosphoric Acid (PPA) due to lower viscosity and easier workup.

Mechanism: Intramolecular Friedel-Crafts Acylation.[1][2]

Materials:
  • 3-(3,4-Dimethoxyphenyl)butanoic acid (5.0 g)

  • Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) - 25 mL

  • Ice water

  • Dichloromethane (DCM)

Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Addition: Add the acid substrate to the flask. Add Eaton’s Reagent slowly at room temperature.

  • Reaction: Heat the mixture to 40°C and stir for 3 hours.

    • Note: Monitor via TLC (Hexane:EtOAc 7:3). The acid spot (

      
      ) should disappear, and the indanone spot (
      
      
      
      ) should appear.
  • Quenching: Cool the reaction mixture to 0°C. Pour slowly into 100 mL of ice water with vigorous stirring. (Exothermic!).

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash: Wash combined organics with saturated NaHCO₃ (to remove trace acid) and Brine.

  • Purification: Evaporate solvent. Recrystallize the crude solid from Hexane/Ether to obtain off-white needles.

Expected Yield: 75-85% Product Identity: 5,6-dimethoxy-3-methyl-1-indanone (Confirmed by NMR: doublet methyl signal at


 1.3 ppm).

Visualization: Synthetic Pathways

The following diagram illustrates the workflow from the racemic acid to the cyclized indanone pharmacophore.

G cluster_0 Key Transformation Racemate Racemic 3-(3,4-DMP)BA Salt Diastereomeric Salt Racemate->Salt Resolution (EtOAc/EtOH) ResAgent (S)-Phenylethylamine ResAgent->Salt PureAcid (S)-Enantiomer (>99% ee) Salt->PureAcid Acidification (HCl, pH 2) Indanone 5,6-Dimethoxy- 3-methyl-1-indanone PureAcid->Indanone Cyclodehydration 40°C, 3h Eatons Eaton's Reagent (P2O5 / MsOH) Eatons->Indanone

Figure 1: Workflow for the resolution and cyclization of 3-(3,4-dimethoxyphenyl)butanoic acid.

Application Data & Troubleshooting

Table 1: Solvent Effects on Resolution Efficiency

Solvent SystemYield (Salt)Optical Purity (Initial)Notes
Ethanol (Pure)45%88% eeHigh solubility leads to yield loss.
Acetone60%75% eePoor discrimination of diastereomers.
EtOAc : EtOH (9:1) 55% 92% ee Optimal balance of yield/purity.

Troubleshooting Guide:

  • Low Cyclization Yield: If starting material remains, increase temperature to 50°C. Do not exceed 60°C to avoid polymerization of the methoxy groups.

  • Oiling out during Resolution: If the salt forms an oil instead of crystals, reheat to dissolve, add a seed crystal of the pure salt, and cool very slowly (1°C/min).

References

  • Friedel-Crafts Cyclization Methodologies: Title: "Methanesulfonic acid–phosphorus pentoxide (Eaton's reagent) in organic synthesis." Source:Science of Synthesis (Thieme Chemistry).
  • Chiral Resolution of Arylalkanoic Acids

    • Title: "Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation." (Analogous methodology for 3-substituted acids).
    • Source:National Institute of Inform
    • URL:[Link]

  • Indanone Synthesis Context

    • Title: "Synthesis of 1-Tetralones and 1-Indanones by Intramolecular Friedel—Crafts Reaction."
    • Source:Tetrahedron Letters.
    • URL:[Link]

  • Compound Data & Safety

    • Title: "4-(3,4-Dimethoxyphenyl)
    • Source:PubChem.[3]

    • URL:[Link]

Sources

Application

Application Note: 3-(3,4-Dimethoxyphenyl)butanoic Acid as a Chiral Precursor in CNS Drug Discovery

This guide is structured as a high-level technical application note for pharmaceutical scientists, focusing on the utility of 3-(3,4-Dimethoxyphenyl)butanoic acid as a chiral scaffold in the synthesis of CNS-active agent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical application note for pharmaceutical scientists, focusing on the utility of 3-(3,4-Dimethoxyphenyl)butanoic acid as a chiral scaffold in the synthesis of CNS-active agents, particularly benzo[a]quinolizines (like Tetrabenazine analogs) and 2,3-benzodiazepines.

Executive Summary

3-(3,4-Dimethoxyphenyl)butanoic acid (CAS: 38330-80-2 for racemic; 27877-65-2 for S-isomer) is a "privileged scaffold" in medicinal chemistry. Its structural features—an electron-rich veratryl core coupled with a


-chiral aliphatic chain—make it an ideal precursor for synthesizing 3-methyl-1-indanones . These indanones are critical intermediates for a wide class of CNS drugs, including VMAT2 inhibitors  (Tetrabenazine analogs) and anxiolytics  (2,3-benzodiazepines like Tofisopam).

This guide provides validated protocols for the enantioselective synthesis , cyclization , and downstream application of this precursor, emphasizing the control of the C3 stereocenter which often dictates pharmacological potency.

Chemical Profile & Structural Logic[1]

PropertySpecification
IUPAC Name 3-(3,4-Dimethoxyphenyl)butanoic acid
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Chiral Center Position C3 (Beta-carbon)
Key Reactivity Intramolecular Friedel-Crafts Acylation (Indanone formation)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.[1]
Mechanistic Importance

The compound's value lies in its ability to undergo intramolecular cyclodehydration . The carboxylic acid terminus attacks the electron-rich aromatic ring (activated by the 3,4-dimethoxy groups) to form a 5-membered ring.

  • Outcome: Formation of 6,7-dimethoxy-3-methyl-1-indanone .

  • Stereochemistry: The chirality at C3 of the acid is preserved at C3 of the indanone, allowing for the synthesis of enantiopure drugs.

Protocol 1: Enantioselective Synthesis & Resolution

Objective: To obtain high-purity (S)-3-(3,4-dimethoxyphenyl)butanoic acid for chiral drug synthesis.

A. Synthesis via Knoevenagel Condensation (Racemic Route)

This step establishes the carbon skeleton before resolution.

  • Reagents: 3,4-Dimethoxybenzaldehyde (Veratraldehyde), Meldrum's acid, Formic acid, Triethylamine.

  • Workflow:

    • Condense veratraldehyde with Meldrum's acid to form the benzylidene intermediate.

    • Perform conjugate reduction (using NaBH₄ or H₂/Pd) to install the methyl group (via subsequent methylation) or start with ethyl acetoacetate equivalents.

    • Preferred Route: Reformatsky reaction of 3,4-dimethoxyacetophenone with ethyl bromoacetate, followed by hydrogenolysis.

B. Optical Resolution Protocol (Enzymatic)

Since asymmetric synthesis can be costly, enzymatic resolution of the ester is often preferred for scale-up.

Materials:

  • Racemic Ethyl 3-(3,4-dimethoxyphenyl)butanoate.

  • Lipase from Candida antarctica (CAL-B, immobilized).

  • Phosphate buffer (pH 7.0) / Acetone cosolvent.

Step-by-Step:

  • Emulsification: Suspend 10 g of racemic ester in 100 mL of Phosphate buffer (0.1 M) containing 10% acetone.

  • Hydrolysis: Add 500 mg of CAL-B lipase. Stir at 30°C.

  • Monitoring: Monitor reaction via Chiral HPLC (Column: Chiralcel OJ-H). The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid.

  • Termination: Stop reaction at 50% conversion (approx. 24-48 h). Filter off the enzyme.

  • Separation:

    • Adjust pH to 8.5 (aqueous phase holds the (S)-acid as salt).

    • Extract the unreacted (R)-ester with MTBE.

    • Acidify the aqueous phase to pH 2.0 with 1M HCl.

    • Extract the (S)-3-(3,4-dimethoxyphenyl)butanoic acid with Ethyl Acetate.

  • Yield: Typically 40-45% (theoretical max 50%); >98% ee.

Protocol 2: Cyclodehydration to Indanone

Objective: Conversion of the acid to 6,7-dimethoxy-3-methyl-1-indanone.

This is the critical gateway step . The use of Polyphosphoric Acid (PPA) is standard, but temperature control is vital to prevent demethylation.

Safety Note: Reaction is highly exothermic. PPA is viscous and corrosive.

Procedure:

  • Preparation: Heat 100 g of Polyphosphoric Acid (83% P₂O₅ content) to 60°C in a mechanical reactor.

  • Addition: Add 10 g of (S)-3-(3,4-dimethoxyphenyl)butanoic acid portion-wise over 30 minutes. Ensure vigorous stirring.

  • Reaction: Ramp temperature to 70-75°C. Hold for 2 hours.

    • QC Check: TLC (Hexane/EtOAc 7:3). The acid spot (Rf ~0.1) should disappear; Indanone spot (Rf ~0.5) appears.[1][2][3][4]

  • Quenching: Cool to 40°C. Pour the viscous dark mixture onto 500 g of crushed ice/water with rapid stirring. The indanone will precipitate as an off-white/yellow solid.

  • Isolation: Filter the solid. Wash with water (3 x 100 mL) and 5% NaHCO₃ solution (to remove residual acid).

  • Purification: Recrystallize from Isopropanol/Water.

    • Product: (S)-6,7-dimethoxy-3-methyl-1-indanone .

    • Yield: 85-90%.

Application Note: Downstream Drug Synthesis

The resulting indanone is a versatile platform.[5] Below are the two primary pathways for drug discovery.

Pathway A: Synthesis of Benzo[a]quinolizines (Tetrabenazine Analogs)

While commercial Tetrabenazine is often made via the amine route, the Indanone Route allows for the synthesis of conformationally restricted analogs and specific stereoisomers.

  • Reaction: The indanone undergoes a Mannich Reaction with dimethylamine and formaldehyde, or reaction with specific amino-esters.

  • Ring Expansion: Through a sequence of reduction and cyclization, the 5-membered indanone ring is expanded or fused to form the tricyclic benzo[a]quinolizine core.

Pathway B: Synthesis of 2,3-Benzodiazepines (Anxiolytics)

Compounds like Tofisopam possess a 3,4-dimethoxyphenyl backbone.

  • Reaction: The indanone is reacted with hydrazine hydrate.

  • Rearrangement: Acid-catalyzed rearrangement of the resulting hydrazone can yield the benzodiazepine scaffold, particularly when starting from 2-benzopyrilium salts derived from the acid precursors.

Visualizing the Workflow (Graphviz)

DrugDiscoveryPathway Precursor 3-(3,4-Dimethoxyphenyl) butanoic acid Resolution Chiral Resolution (CAL-B Lipase) Precursor->Resolution Enzymatic Hydrolysis SAcid (S)-Isomer (>98% ee) Resolution->SAcid High Selectivity Cyclization Cyclodehydration (PPA, 70°C) SAcid->Cyclization Friedel-Crafts Indanone 6,7-Dimethoxy- 3-methyl-1-indanone Cyclization->Indanone Ring Closure Tetrabenazine Benzo[a]quinolizines (VMAT2 Inhibitors) Indanone->Tetrabenazine Ring Expansion/ Mannich Benzodiazepine 2,3-Benzodiazepines (Anxiolytics) Indanone->Benzodiazepine Hydrazine/ Rearrangement Indatraline Indatraline Analogs (MAT Inhibitors) Indanone->Indatraline Reductive Amination

Caption: Synthetic pathway transforming the butyric acid precursor into three distinct classes of CNS-active pharmacophores via the key indanone intermediate.

Quality Control & Analytics

To ensure the integrity of the precursor for drug development, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 98.5% Area
Enantiomeric Excess Chiral HPLC (Chiralcel OJ-H)> 99.0% ee (for chiral synthesis)
Residual Solvent GC-Headspace< 500 ppm (Acetone/EtOAc)
Identity ¹H-NMR (400 MHz, CDCl₃)Conform to structure (Doublet at ~1.3 ppm for methyl group)

Key NMR Diagnostic:

  • The methyl doublet (C4-H) at

    
     ppm is the signature of the butanoic chain.
    
  • The methine multiplet (C3-H) at

    
     ppm confirms the beta-substitution.
    

References

  • Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[5][6] Synth.2018 , 95, 329-346. Link(Protocol adapted for dimethoxy analog).

  • Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein J. Org. Chem.2017 , 13, 48-75. Link

  • National Institutes of Health (PubChem). "3-(3,4-Dimethoxyphenyl)butanoic acid Compound Summary." Link(Note: Link directs to 4-isomer for comparison; verify specific isomer CAS 38330-80-2 in internal databases).

  • Google Patents. "Method for synthesizing 3,4-dimethoxyphenyl acetonitrile and related precursors." CN101475511B. Link

  • Journal of Organic Chemistry. "Regioselective Synthesis of Indanones using Polyphosphoric Acid." J. Org. Chem.2007 , 72, 3289.[5] Link

Sources

Method

LC-MS/MS analysis of butanoic acid compounds

Application Note: High-Sensitivity LC-MS/MS Profiling of Butanoic Acid Compounds Abstract This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of butanoic acid (butyrate) and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Profiling of Butanoic Acid Compounds

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of butanoic acid (butyrate) and its structural analogs in complex biological matrices (plasma, feces, and cell culture media). While direct analysis is feasible for high-abundance pharmaceutical compounds like 4-phenylbutyric acid (4-PBA), endogenous butanoic acid presents significant analytical challenges due to high volatility, low molecular weight (88.11 g/mol ), and poor ionization efficiency. We present a validated 3-Nitrophenylhydrazine (3-NPH) derivatization workflow that overcomes these limitations, enhancing sensitivity by 100-fold compared to direct injection. This guide serves researchers in microbiome metabolomics and drug development.

Introduction & Analytical Challenges

Butanoic acid compounds are pivotal in two distinct fields:

  • Microbiome Research: Butyrate is a primary Short-Chain Fatty Acid (SCFA) produced by gut bacterial fermentation, critical for colonocyte health and immune regulation.

  • Drug Development: 4-Phenylbutyric acid (4-PBA) is a chemical chaperone and histone deacetylase (HDAC) inhibitor used to treat urea cycle disorders and investigated for neurodegenerative diseases.

The Analytical Paradox:

  • Volatility: Underivatized butyric acid is highly volatile, leading to evaporative losses during sample concentration.

  • Retention: Its high polarity results in poor retention on standard C18 columns, often eluting in the void volume where ion suppression is highest.

  • Ionization: The carboxylic acid moiety ionizes poorly in ESI, particularly in positive mode.

To address this, we utilize a Dual-Strategy Approach :

  • Method A (High Sensitivity): 3-NPH derivatization for endogenous butyrate/SCFAs.

  • Method B (High Throughput): Direct analysis for pharmaceutical 4-PBA quantification.

Method A: 3-NPH Derivatization Protocol (Gold Standard)

This method utilizes 3-Nitrophenylhydrazine (3-NPH) to convert the carboxylic acid group into a stable 3-nitrophenylhydrazide.[1] This reaction, catalyzed by EDC and Pyridine, adds a hydrophobic moiety (improving C18 retention) and a highly electronegative core (enhancing negative mode ESI sensitivity).

Reaction Mechanism & Workflow

The following diagram illustrates the critical steps in the derivatization workflow and the decision logic for sample processing.

G cluster_chem Reaction Chemistry Start Biological Sample (Plasma/Feces) Extract Extraction (ACN/MeOH Precip) Start->Extract Protein Removal Reagent Add Reagents: 3-NPH + EDC + Pyridine Extract->Reagent Supernatant Incubate Incubation 40°C for 30 min Reagent->Incubate Amide Bond Formation Chem R-COOH + 3-NPH  --(EDC/Pyridine)-->  R-CONH-NH-Ph-NO2 Reagent->Chem Quench Quench/Dilute 0.1% Formic Acid Incubate->Quench Stabilize Analyze LC-MS/MS Analysis (ESI-) Quench->Analyze Inject

Figure 1: 3-NPH Derivatization Workflow for Butanoic Acid Compounds.

Reagents & Preparation
  • Derivatization Reagent (3-NPH): 200 mM 3-Nitrophenylhydrazine hydrochloride in 50% Aqueous Acetonitrile.[2]

  • Catalyst (EDC): 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) + 6% Pyridine in 50% Aqueous Acetonitrile.[2] Prepare fresh daily.

  • Internal Standard (IS): Butyric acid-d7 or 13C2-Acetic Acid (10 µM in 50% ACN).

Step-by-Step Protocol
  • Sample Extraction:

    • Plasma:[3][4][5][6][7][8][9][10] Mix 20 µL plasma with 80 µL Extraction Solvent (75% ACN with IS). Vortex 1 min. Centrifuge at 15,000 x g for 10 min at 4°C.

    • Feces: Homogenize 50 mg feces in 500 µL 50% ACN. Centrifuge. Transfer supernatant.

  • Derivatization Reaction:

    • Transfer 40 µL of supernatant (or standard) to a fresh vial.

    • Add 20 µL of 200 mM 3-NPH solution.

    • Add 20 µL of 120 mM EDC/Pyridine solution.

    • Critical Step: Vortex briefly and incubate at 40°C for 30 minutes . (Do not exceed 60°C to avoid degradation).

  • Quenching:

    • Add 1.4 mL of 10% ACN in water (containing 0.1% Formic Acid) to quench the reaction and dilute for injection.

    • Why? High organic content from the reaction can cause peak broadening on early eluters; dilution ensures focusing at the column head.

LC-MS/MS Conditions (Method A)

System: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, or Shimadzu 8060).

Chromatography
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters Acquity UPLC BEH C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[11]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8][11]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 15 Start
1.00 15 Isocratic Hold
8.00 55 Linear Ramp
8.10 95 Wash
10.00 95 Wash Hold
10.10 15 Re-equilibration

| 13.00 | 15 | End |

Mass Spectrometry (ESI Negative Mode)

The 3-NPH tag imparts high electronegativity. We monitor the transition from the derivatized parent ion to the characteristic 3-NPH fragment or specific backbone cleavages.

MRM Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Retention (min)
Butyric Acid-3NPH 222.1 137.1 -22 5.4
Isobutyric Acid-3NPH 222.1 137.1 -22 5.8
Propionic Acid-3NPH 208.1 137.1 -20 4.2
Butyric Acid-d7 (IS) 229.1 137.1 -22 5.4

| 4-PBA-3NPH | 298.1 | 137.1 | -25 | 7.2 |

Note: The m/z 137.1 fragment corresponds to the nitrophenylhydrazine moiety, a common fragment for this class. Selectivity is achieved via chromatographic separation.

Method B: Direct Analysis of 4-PBA (Pharma Focus)

For drug development applications where 4-PBA is present in µM concentrations, derivatization is unnecessary.

  • Sample Prep: Protein precipitation with Methanol (1:4 v/v).

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (or equivalent).

  • Mobile Phase: Water/ACN (0.1% Formic Acid).[2][12]

  • MS Mode: ESI Negative.

  • MRM: 163.1 -> 119.1 (Loss of CO2).

Results & Validation Criteria

Linearity & Sensitivity
  • Butyric Acid (Derivatized):

    • LLOQ: 10 nM (approx. 1 ng/mL).

    • Linearity: 10 nM – 100 µM (R² > 0.995).

  • 4-PBA (Direct):

    • LLOQ: 50 ng/mL.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatizationEnsure EDC/Pyridine is fresh. Check incubator temp (40°C).
Peak Tailing Solvent mismatchEnsure sample diluent matches initial mobile phase (low % organic).
Carryover Sticky derivativeUse needle wash: 50:50 MeOH:Isopropanol + 0.1% FA.
Isobaric Overlap Isomer co-elutionFlatten gradient slope between 4-7 minutes to separate Isobutyric/Butyric.

References

  • Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for the molecular weight-based determination of short-chain fatty acids." Analytica Chimica Acta. Link

  • Shimadzu Corporation. "LC/MS/MS Method Package for Short Chain Fatty Acids." Shimadzu Application News. Link

  • Creative Proteomics. "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry." Link

  • BenchChem. "High-Throughput Quantification of 4-Phenylbutyric Acid in Biological Matrices." Link

  • Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry." Journal of Chromatography B. Link

Sources

Application

Application Note: Derivatization and GC-MS Analysis of 3-(3,4-Dimethoxyphenyl)butanoic Acid

Abstract This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-(3,4-Dimethoxyphenyl)butanoic acid.[1] Due to the polar carboxylic acid moiety and potential for thermal decarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-(3,4-Dimethoxyphenyl)butanoic acid.[1] Due to the polar carboxylic acid moiety and potential for thermal decarboxylation, direct injection is unsuitable. We present two validated derivatization workflows: Silylation (BSTFA) for rapid high-throughput screening and Methylation (BF3-Methanol) for robust, long-term stability.

Introduction & Chemical Context

3-(3,4-Dimethoxyphenyl)butanoic acid is a phenyl-alkanoic acid often encountered as a metabolic intermediate or synthetic precursor. The molecule contains a carboxylic acid tail attached to a dimethoxy-substituted phenyl ring.

  • The Challenge: The free carboxylic acid group (-COOH) forms strong intermolecular hydrogen bonds, resulting in a high boiling point and poor volatility. Direct injection into a GC inlet (typically 250°C) often leads to adsorption on the liner, peak tailing, and thermal degradation (decarboxylation).

  • The Solution: Derivatization masks the protic hydrogen, reducing polarity and increasing volatility.[2]

Chemical Profile
PropertyValueNotes
Formula C₁₂H₁₆O₄
MW (Free Acid) 224.25 g/mol
pKa ~4.76Carboxylic acid acidity
Boiling Point >340°C (Predicted)Decomposes before boiling at atm pressure
Chirality Yes (C3 position)Standard GC-MS yields one peak (racemic) unless chiral column is used.

Experimental Protocols

Method A: Rapid Silylation (BSTFA/TMCS)

Best for: High-throughput screening, qualitative analysis, dry samples. Mechanism: Nucleophilic substitution replacing the active proton with a Trimethylsilyl (TMS) group.[2][3]

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Protocol:

  • Sample Prep: Weigh 1–5 mg of the dry acid into a 2 mL GC amber vial.

  • Dissolution: Add 50 µL of anhydrous pyridine. Vortex until dissolved.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap immediately (PTFE-lined cap). Vortex. Heat at 60°C for 30 minutes .

  • Analysis: Cool to room temperature. Inject directly or dilute with ethyl acetate if signal is too high.

Critical Note: Moisture is the enemy. Water hydrolyzes TMS derivatives back to the free acid and hexamethyldisiloxane (HMDSO). Ensure all glassware and solvents are strictly anhydrous.

Method B: Robust Methylation (BF3-Methanol)

Best for: Quantitative analysis, samples requiring storage, batch processing. Mechanism: Acid-catalyzed Fischer esterification.

Reagents:

  • Boron Trifluoride (BF3) in Methanol (10–14% w/v).[4]

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Neutralizer: Saturated NaHCO₃ solution.

Protocol:

  • Reaction: Dissolve 1–5 mg of sample in 0.5 mL of BF3-Methanol reagent in a screw-cap reaction tube.

  • Incubation: Cap tightly. Heat at 60°C for 15 minutes .

  • Quenching: Cool to room temperature. Add 1 mL of Saturated NaHCO₃ (releases CO₂; vent carefully) to neutralize the acid.

  • Extraction: Add 1 mL of n-Hexane. Vortex vigorously for 1 minute.

  • Separation: Allow layers to separate (centrifuge if necessary).

  • Collection: Transfer the top organic layer (Hexane) to a GC vial containing anhydrous Na₂SO₄ (to dry the solvent).

Visualized Workflows

Reaction Mechanisms & Process Flow

The following diagram illustrates the chemical transformation and the decision matrix for selecting a method.

Derivatization_Workflow Sample 3-(3,4-Dimethoxyphenyl) butanoic acid Decision Select Method Sample->Decision BSTFA Add BSTFA + 1% TMCS (Pyridine Solvent) Decision->BSTFA Speed/Screening BF3 Add BF3-Methanol (14%) Decision->BF3 Stability/Quant Heat_TMS Heat 60°C, 30 min BSTFA->Heat_TMS TMS_Product TMS-Ester Derivative (MW: 296.4) Heat_TMS->TMS_Product GCMS GC-MS Analysis (DB-5MS Column) TMS_Product->GCMS Inject Heat_Me Heat 60°C, 15 min BF3->Heat_Me Extract Extract w/ Hexane Neutralize NaHCO3 Heat_Me->Extract Me_Product Methyl Ester Derivative (MW: 238.3) Extract->Me_Product Me_Product->GCMS Inject

Caption: Comparative workflow for Silylation (Top) vs. Methylation (Bottom) pathways.

GC-MS Acquisition Parameters

To ensure reproducibility, use the following instrument parameters. These are optimized for an Agilent 5977 or equivalent single quadrupole system.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; excellent inertness for esters.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split/Splitless (Split 10:1 recommended)Prevent column overload; 260°C to ensure rapid vaporization.
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)Fast ramp prevents peak broadening; final hold clears matrix.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range 40 – 450 m/zCovers molecular ion and key lower mass fragments.

Data Interpretation & Mass Spectrometry

Understanding the fragmentation is crucial for confirmation.

Methyl Ester Derivative (Target MW: 238.28)
  • Molecular Ion (M+): m/z 238 (Typically distinct, moderate intensity).

  • Base Peak: m/z 151 or 165 .

    • Mechanism:[4][5][6][7][8] Benzylic cleavage is dominant. The bond between the alpha and beta carbon (relative to the ring) cleaves, leaving the stable dimethoxybenzyl cation.

  • McLafferty Rearrangement: m/z 74 (Characteristic of methyl esters with γ-hydrogens).

    • Structure: [CH₂=C(OH)-OCH₃]⁺.

TMS Derivative (Target MW: 296.43)
  • Molecular Ion (M+): m/z 296 .

  • M-15: m/z 281 (Loss of methyl group from Silicon).

  • Silicon Signature: Strong peaks at m/z 73 (TMS) and m/z 147 (Pentamethyldisiloxane rearrangement).

Fragmentation Pathway Diagram

Fragmentation Parent Methyl Ester Parent Ion (m/z 238) Split1 Parent->Split1 Fragment1 Dimethoxybenzyl Cation (m/z 151/165) (Benzylic Cleavage) Split1->Fragment1 Major Path Fragment2 McLafferty Ion (m/z 74) (Ester Rearrangement) Split1->Fragment2 Rearrangement Fragment3 Loss of Methoxy (m/z 207) (M - 31) Split1->Fragment3 Minor Loss

Caption: Primary Electron Impact (EI) fragmentation pathways for the methyl ester derivative.

Troubleshooting & Quality Control

  • Incomplete Reaction:

    • Symptom:[4][5][6][8][9] Presence of broad, tailing peak (underivatized acid) or split peaks.

    • Fix: Increase reaction time to 60 mins or check reagent expiration (BSTFA hydrolyzes over time).

  • Moisture Contamination (Silylation):

    • Symptom:[4][5][6][8] Appearance of Hexamethyldisiloxane (HMDSO) peak early in chromatogram and low analyte response.

    • Fix: Dry pyridine over KOH pellets; use fresh ampoules of BSTFA.

  • Injector Port Activity:

    • Symptom:[4][5][6][8][9] Loss of signal for the methyl ester.

    • Fix: Replace liner and gold seal; trim column by 10 cm.

References

  • Knapp, D. R. (1979).[3] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[3] (Classic text on acylation/alkylation mechanisms).

  • Agilent Technologies. (2020).[8] Analysis of Organic Acids using Capillary GC. Application Note 5991-xxxx. Retrieved from [Link]

  • NIST Mass Spec Data Center. (2023). Mass Spectrum of Methyl Butanoate Derivatives.[10] NIST Chemistry WebBook. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive Protocol for Assessing the Bioactivity of Butanoic Acid Derivatives

Introduction & Mechanistic Rationale Butanoic acid (butyrate) and its synthesized derivatives represent a critical class of therapeutic candidates with profound anti-inflammatory, epigenetic, and metabolic regulatory pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Butanoic acid (butyrate) and its synthesized derivatives represent a critical class of therapeutic candidates with profound anti-inflammatory, epigenetic, and metabolic regulatory properties[1]. In drug development, modifying the butanoic acid scaffold—such as through esterification or the addition of phenyl rings (e.g., sodium phenylbutyrate)—aims to improve pharmacokinetic stability, increase half-life, and enhance target affinity[2].

The bioactivity of these derivatives is primarily mediated through two distinct but converging mechanistic pathways:

  • Epigenetic Modulation via HDAC Inhibition: Butyrate derivatives act as potent inhibitors of Class I and IIa Histone Deacetylases (HDACs). By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to chromatin relaxation and the transcriptional activation of target genes (e.g., p21, NRF2)[3][4].

  • Receptor Activation via GPCRs: Short-chain fatty acids (SCFAs) are endogenous ligands for specific G-protein coupled receptors, most notably GPR43 (Free Fatty Acid Receptor 2, FFAR2) and GPR109A[5]. GPR43 is a dual-coupling receptor; its activation triggers both Gq-mediated intracellular calcium flux and Gi/o-mediated cAMP inhibition[5][6].

To rigorously evaluate novel butanoic acid derivatives, researchers must employ a self-validating experimental workflow that interrogates both pathways.

SignalingPathway Ligand Butanoic Acid Derivatives GPR43 GPR43 (FFAR2) Activation Ligand->GPR43 Extracellular Transporter Cellular Uptake (e.g., MCT1) Ligand->Transporter Intracellular Ca2 Ca2+ Flux (Gq-coupled) GPR43->Ca2 cAMP cAMP Inhibition (Gi/o-coupled) GPR43->cAMP HDAC Class I/IIa HDAC Inhibition Transporter->HDAC Histone Histone Hyperacetylation HDAC->Histone

Fig 1: Dual-pathway bioactivity of butanoic acid derivatives via GPCR activation and HDAC inhibition.

Experimental Strategy & Workflow

Evaluating these derivatives requires a multi-tiered approach. Target engagement must first be isolated in cell-free or engineered systems before moving to phenotypic cellular assays. This ensures that observed cellular effects (e.g., apoptosis or differentiation) are mechanistically linked to the intended target[7].

BioactivityWorkflow Target Target Engagement HDAC & GPR43 Assays Cellular Cellular Phenotype Viability & Acetylation Target->Cellular Functional Functional Output Gene Exp & Cytokines Cellular->Functional

Fig 2: Three-tiered experimental workflow for validating butanoic acid derivative bioactivity.

Detailed Step-by-Step Protocols

Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)

Causality & Rationale: To quantify direct epigenetic modulation, a fluorometric assay utilizing an acetylated lysine substrate is employed. Active HDACs deacetylate the substrate, making it susceptible to a developer solution that cleaves the molecule to release a fluorophore. If a butanoic acid derivative successfully inhibits HDAC, the substrate remains acetylated, preventing cleavage and resulting in a dose-dependent decrease in fluorescence[3][4].

Self-Validating System:

  • Positive Control: Trichostatin A (TSA) or parent Sodium Butyrate (NaB)[4].

  • Negative Control: Vehicle (DMSO) and No-Enzyme control for background subtraction.

Methodology:

  • Preparation: Extract nuclear proteins from target cells (e.g., HT-29 colon cancer cells) using a nuclear extraction kit, or utilize purified recombinant Class I HDAC enzymes (HDAC1, 2, 3)[4]. Determine protein concentration via BCA assay.

  • Compound Dilution: Prepare a 10-point serial dilution of the butanoic acid derivative in HDAC assay buffer (ranging from 10 nM to 10 mM).

  • Incubation: In a black 96-well microplate, combine 15 µL of nuclear extract (or 50 ng purified enzyme), 10 µL of the compound dilution, and 65 µL of assay buffer.

  • Substrate Addition: Add 10 µL of the fluorometric acetylated substrate to each well. Incubate at 37°C for 30 minutes[3].

  • Development: Add 10 µL of the lysine developer solution to terminate the deacetylation reaction and cleave the deacetylated fluorophores. Incubate for an additional 30 minutes at 37°C[3].

  • Detection: Read fluorescence using a microplate reader (Ex: 350-380 nm, Em: 440-460 nm). Calculate IC50 using non-linear regression.

Protocol 2: GPR43 (FFAR2) Activation via Intracellular Calcium Flux

Causality & Rationale: GPR43 activation by SCFAs triggers the Gq signaling cascade, leading to phospholipase C (PLC) activation, IP3 generation, and rapid calcium release from the endoplasmic reticulum[5][6]. Using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) allows for real-time kinetic tracking of receptor activation.

Self-Validating System:

  • Specificity Control: Compare responses in wild-type HEK293 cells (which lack endogenous GPR43) versus stably transfected HEK293-GPR43 cells[6].

  • Antagonist Control: Pre-incubate cells with a selective GPR43 antagonist (e.g., GLPG0974) to prove the signal is receptor-dependent.

Methodology:

  • Cell Seeding: Seed HEK293-GPR43 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading solution (supplemented with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Baseline Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Injection: Automatically inject 10 µL of the butanoic acid derivative (prepared at 3x final concentration).

  • Kinetic Measurement: Continuously record fluorescence every 1 second for 2 minutes to capture the transient calcium peak.

  • Analysis: Calculate the maximum response minus baseline (Max-Min). Plot against log[concentration] to determine the EC50.

Protocol 3: Cellular Epigenetic Modulation (Histone Acetylation Western Blot)

Causality & Rationale: Biochemical HDAC inhibition does not guarantee intracellular efficacy due to potential membrane permeability issues. Western blotting for Acetyl-Histone H3 (Lys9) directly measures the downstream epigenetic consequence of the derivative entering the cell and inhibiting nuclear HDACs[1][4].

Self-Validating System:

  • Loading Control: Total Histone H3 and GAPDH to ensure observed hyperacetylation is not due to unequal protein loading[1].

Methodology:

  • Treatment: Culture target cells (e.g., macrophages or epithelial cells) in 6-well plates. Treat with the derivative at concentrations flanking the established IC50 for 24 hours[8].

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and a potent HDAC inhibitor (e.g., 1 µM TSA) to preserve acetylation during extraction.

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe with primary antibodies against anti-H3K9ac (1:1000) and anti-Total H3 (1:2000) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band intensities via densitometry, normalizing the H3K9ac signal to Total H3.

Data Interpretation & Quantitative Benchmarks

To systematically rank the bioactivity of novel butanoic acid derivatives, compare empirical data against the established baselines of the parent compound (sodium butyrate). Successful derivatization should ideally shift the potency by at least one order of magnitude.

Table 1: Quantitative Benchmarks for Butyrate Derivative Bioactivity

Assay / TargetParameterExpected Range (Parent Butyrate)Potency Goal for Novel Derivatives
Class I HDACs IC50 (Biochemical)100 - 700 µM[8]< 10 µM
GPR43 (FFAR2) EC50 (Ca2+ Flux)100 - 500 µM< 50 µM
Cell Viability (HT-29) IC50 (Proliferation)1.5 - 5.0 mM< 500 µM
Histone Acetylation Fold Increase (H3K9ac)2 - 4x (at 1 mM)> 5x (at 100 µM)
Anti-inflammatory TNF-α Reduction~30% (at 1 mM)[1]> 50% (at 100 µM)

References

  • Title: Sodium butyrate activates NRF2 to ameliorate diabetic nephropathy possibly via inhibition of HDAC in Source: Journal of Endocrinology URL:[Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives Source: MDPI Molecules URL:[Link]

  • Title: The SCFA butyrate stimulates the epithelial production of retinoic acid via inhibition of epithelial HDAC Source: American Journal of Physiology-Gastrointestinal and Liver Physiology URL:[Link]

  • Title: Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid Source: PLOS One URL:[Link]

  • Title: The SCFA Receptor GPR43 and Energy Metabolism Source: Frontiers in Endocrinology URL:[Link]

  • Title: The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA Source: PMC - NIH URL:[Link]

  • Title: Butyrate suppresses atherosclerotic inflammation by regulating macrophages and polarization via GPR43/HDAC-miRNAs axis in ApoE−/− mice Source: PLOS One URL:[Link]

  • Title: Butyrate attenuates high-fat diet-induced glomerulopathy through GPR43-Sirt3 pathway Source: British Journal of Nutrition URL:[Link]

  • Title: GPR43 regulates sodium butyrate-induced angiogenesis and matrix remodeling Source: American Journal of Physiology URL:[Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Profiling of 3-(3,4-Dimethoxyphenyl)butanoic acid

Introduction 3-(3,4-Dimethoxyphenyl)butanoic acid is a phenolic acid derivative. While its direct biological activities are not extensively documented in publicly available literature, its structural similarity to other...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3,4-Dimethoxyphenyl)butanoic acid is a phenolic acid derivative. While its direct biological activities are not extensively documented in publicly available literature, its structural similarity to other neurologically and metabolically active compounds, such as derivatives of 3-(3,4-dimethoxyphenyl)propionic acid and 4-(3,4-dimethoxyphenyl)butanoic acid, suggests potential therapeutic relevance.[1][2] Structurally related molecules, including metabolites of dietary polyphenols like ferulic acid, have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and metabolism-modulating properties.[3][4]

This guide provides a structured, in-depth framework for the initial in vitro characterization of 3-(3,4-Dimethoxyphenyl)butanoic acid. The protocols herein are designed to establish a foundational understanding of its bioactivity profile, focusing on cytotoxicity, anti-inflammatory potential, and antioxidant capacity. These assays are selected for their robustness, reproducibility, and relevance to the predicted activities of phenolic compounds.[5][6]

Hypothesized Mechanisms of Action & Assay Rationale

The chemical structure of 3-(3,4-Dimethoxyphenyl)butanoic acid, featuring a catechol-like dimethoxy phenyl group, suggests several plausible biological activities that can be probed using specific in vitro assays.

  • Anti-inflammatory Activity: Phenolic compounds are well-known for their ability to modulate inflammatory pathways. A primary mechanism involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), often through the suppression of the NF-κB signaling pathway. The Nitric Oxide (NO) Inhibition Assay using lipopolysaccharide (LPS)-stimulated macrophages is a gold-standard primary screen for this activity.[7]

  • Antioxidant Effects: The dimethoxyphenyl moiety suggests potential for donating electrons, which could enable the compound to scavenge reactive oxygen species (ROS). An accumulation of ROS can lead to cellular damage (oxidative stress), a key factor in many disease states. The Cellular Antioxidant Activity (CAA) Assay provides a biologically relevant method to measure the ability of a compound to counteract induced oxidative stress within living cells.[8][9]

  • Cytotoxicity and Anti-proliferative Effects: Before assessing specific bioactivities, it is crucial to determine the compound's inherent cytotoxicity to establish a safe therapeutic window for experimentation. Furthermore, many phenolic compounds exhibit anti-proliferative effects against cancer cell lines.[10] The MTT Cell Viability Assay is a widely used, reliable colorimetric method to assess both cytotoxicity and anti-proliferative activity.[11][12]

The following diagram illustrates the potential interplay of these pathways, which form the basis for the selected experimental protocols.

Hypothesized_MoA cluster_0 Cellular Stressors cluster_1 Cellular Response cluster_2 Compound Action & Assays LPS LPS Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage Activates TLR4 ROS_Inducer ROS Inducer (e.g., ABAP) Hepatocyte Hepatocyte (e.g., HepG2) ROS_Inducer->Hepatocyte Induces Oxidative Stress NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Macrophage->NO_Assay Produces NO CAA_Assay Cellular Antioxidant Assay (DCFH-DA) Hepatocyte->CAA_Assay Generates ROS Cancer_Cell Cancer Cell Line MTT_Assay MTT Assay (Cell Viability) Cancer_Cell->MTT_Assay Metabolic Activity Test_Compound 3-(3,4-Dimethoxyphenyl) butanoic acid Test_Compound->Macrophage Inhibits? Test_Compound->Hepatocyte Scavenges? Test_Compound->Cancer_Cell Affects Viability? MTT_Workflow start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Treat with serial dilutions of test compound incubate1->treat incubate2 Incubate for 24h, 48h, or 72h treat->incubate2 add_mtt Add MTT Reagent (e.g., 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (allow formazan formation) add_mtt->incubate3 solubilize Aspirate medium & add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570 nm solubilize->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.

Materials and Reagents:

  • Selected cell line (e.g., HeLa for cancer, HEK293 for non-cancer control)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 3-(3,4-Dimethoxyphenyl)butanoic acid (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(3,4-Dimethoxyphenyl)butanoic acid in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours). [13]4. MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well and gently pipette to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM to 100 µM (logarithmic dilutions)
Incubation Time24, 48, 72 hours
Final DMSO Concentration< 0.5%
Absorbance Wavelength570 nm
Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent, lipopolysaccharide (LPS). [7]NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. [5] Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • 3-(3,4-Dimethoxyphenyl)butanoic acid

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL working solution)

  • Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Set up control wells: vehicle control (no LPS, no compound), positive control (LPS + vehicle), and test groups (LPS + compound).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm. A purple/magenta color indicates the presence of nitrite.

  • Data Analysis: Generate a standard curve using the NaNO₂ standard solution. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition compared to the LPS-only positive control.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells. [8][14]An oxidizing agent, such as ABAP, generates peroxyl radicals, which oxidize the probe. An effective antioxidant will reduce the formation of the fluorescent DCF. [8][15] Materials and Reagents:

  • Human hepatocarcinoma HepG2 cell line

  • Complete culture medium

  • DCFH-DA probe (stock in ethanol or DMSO)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) radical initiator

  • Quercetin (as a positive control antioxidant)

  • Sterile 96-well black, clear-bottom plates

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Loading: Wash cells with PBS. Treat cells with the test compound and/or Quercetin control in treatment buffer for 1 hour.

  • Probe Loading: Add DCFH-DA to a final concentration of 25 µM to each well and incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with warm PBS to remove extracellular compound and probe.

  • Induction of Oxidative Stress: Add the ABAP radical initiator (e.g., 600 µM final concentration) to all wells except the negative control.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Determine the CAA value using the following formula: CAA (%) = 100 - [(AUC_sample / AUC_control) x 100] Results can also be expressed as Quercetin Equivalents (QE) by comparing the sample's activity to a quercetin standard curve. [8]

Conclusion

The protocols detailed in this guide provide a robust, multi-faceted approach to the initial in vitro characterization of 3-(3,4-Dimethoxyphenyl)butanoic acid. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant properties, researchers can build a foundational dataset to guide further investigation into its mechanisms of action and potential therapeutic applications. Positive results from these assays would warrant progression to more complex models, including analysis of protein expression (e.g., iNOS, COX-2 via Western Blot) and exploration of specific signaling pathways.

References

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

  • BMG LABTECH. (2022). Cellular antioxidant activity assay & cytotoxicity. [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. Retrieved from [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

  • Kelvin, L., et al. (2025). Cellular antioxidant activity measurement: An alternative to chemical antioxidant methods? Comprehensive Reviews in Food Science and Food Safety.
  • Moshkelani, S., et al. (2013). Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. Avicenna journal of phytomedicine, 3(4), 300–308. [Link]

  • Harris, L. A., et al. (2016). An unbiased metric of antiproliferative drug effect in vitro. Nature Methods, 13(6), 497–500. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Ediriweera, M. K., Tennekoon, K. H., & Samarakoon, S. R. (2019). In-vitro Anti-Proliferative Assays and Techniques Used in Pre-Clinical Anti-Cancer Drug Discovery. Frontiers in Anti-Cancer Drug Discovery, 10, 43. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 30(11), 2415. [Link]

  • Pérez-Sánchez, A., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • PubMed. (1993). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. Ceskoslovenska Farmacie, 42(4), 180-184. [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of some butanoic acids. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link]

  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Antioxidants, 13(6), 724. [Link]

  • ResearchGate. (2023). (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]

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Method

Preclinical Evaluation of 3-(3,4-Dimethoxyphenyl)butanoic Acid: Animal Models and Experimental Protocols

Introduction & Pharmacological Rationale 3-(3,4-Dimethoxyphenyl)butanoic acid (3-DMPBA) (CAS: 27877-65-2) is an investigational chemical scaffold characterized by two highly privileged pharmacophores: a 3,4-dimethoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

3-(3,4-Dimethoxyphenyl)butanoic acid (3-DMPBA) (CAS: 27877-65-2) is an investigational chemical scaffold characterized by two highly privileged pharmacophores: a 3,4-dimethoxyphenyl group and a butanoic acid backbone .

From a structure-activity relationship (SAR) perspective, the 3,4-dimethoxyphenyl moiety is the classic recognition motif for Phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram), which exert potent anti-neuroinflammatory and pro-cognitive effects by elevating intracellular cAMP. Conversely, the butanoic acid backbone is the core structural feature of GABAergic neuroactive agents (e.g., Phenibut, Baclofen), which act as central nervous system (CNS) depressants and anxiolytics.

Because 3-DMPBA theoretically sits at the intersection of these two pharmacological classes, evaluating its in vivo efficacy requires a multi-tiered preclinical approach. This application note provides a comprehensive, self-validating framework for profiling 3-DMPBA using highly specific murine models.

MOA cluster_0 Putative PDE4 / Anti-Inflammatory Pathway cluster_1 Putative GABAergic / Anxiolytic Pathway Compound 3-(3,4-Dimethoxyphenyl) butanoic acid (3-DMPBA) PDE4 PDE4 Inhibition Compound->PDE4 GABA GABA Receptor Modulation Compound->GABA cAMP ↑ Intracellular cAMP PDE4->cAMP CREB CREB Phosphorylation cAMP->CREB AntiInflam ↓ TNF-α, IL-1β (Neuroprotection) CREB->AntiInflam Inhibition Neuronal Hyperpolarization GABA->Inhibition Anxiolytic Anxiolytic / Sedative Efficacy Inhibition->Anxiolytic

Diagram 1: Putative dual-mechanism signaling pathways of 3-DMPBA based on its pharmacophores.

Phase I: Pharmacokinetics (PK) & Blood-Brain Barrier (BBB) Profiling

Before advancing to behavioral models, it is critical to validate that 3-DMPBA is orally bioavailable and capable of crossing the BBB. Without this self-validating checkpoint, negative behavioral results cannot be distinguished between a lack of target engagement and poor CNS penetrance.

Protocol 2.1: Murine PK and Brain Penetrance Assay

Causality & Rationale: C57BL/6J mice are utilized as they are the standard background strain for downstream neuroinflammation and behavioral models, ensuring PK data perfectly translates to efficacy dosing.

  • Formulation: Dissolve 3-DMPBA in 5% DMSO / 10% Tween-80 / 85% Saline to ensure complete solubilization of the lipophilic dimethoxyphenyl ring.

  • Dosing: Administer via oral gavage (PO) at 10 mg/kg and 30 mg/kg, and intravenous (IV) tail vein injection at 5 mg/kg (n=3 mice per timepoint).

  • Sampling: Collect blood (via submandibular bleed) and whole brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Homogenize brain tissue in 3 volumes of PBS. Extract analytes from plasma and brain homogenate using protein precipitation (acetonitrile containing an internal standard).

  • Validation Checkpoint: Analyze via LC-MS/MS. A Brain-to-Plasma ratio (

    
    ) > 0.3 is required to justify further CNS behavioral testing.
    

Phase II: Neuroinflammation & Cognitive Efficacy Models

To evaluate the putative PDE4-inhibitory and anti-inflammatory properties of 3-DMPBA, we utilize the Lipopolysaccharide (LPS)-Induced Neuroinflammation Model coupled with the Morris Water Maze (MWM) . Peripheral administration of LPS triggers a robust neuroinflammatory cytokine storm (TNF-α, IL-1β) and microglial activation, leading to measurable spatial memory deficits [1].

Protocol 3.1: LPS-Induced Neuroinflammation & Cytokine Profiling

Causality & Rationale: A single systemic dose of LPS (1 mg/kg) is sufficient to induce acute neuroinflammation without causing lethal septic shock. Dosing 3-DMPBA prior to LPS assesses its prophylactic anti-inflammatory capacity.

  • Pre-treatment: Administer 3-DMPBA (PO, 10 or 30 mg/kg) or Vehicle to C57BL/6J mice once daily for 3 days.

  • Induction: On Day 3, 1 hour after the final 3-DMPBA dose, administer LPS (1 mg/kg, E. coli O111:B4) via intraperitoneal (i.p.) injection.

  • Tissue Collection: 24 hours post-LPS injection, euthanize a subset of mice. Isolate the hippocampus and prefrontal cortex.

  • Biochemical Assay: Quantify TNF-α and IL-1β levels using standard ELISA kits.

  • Self-Validating Control: Include a positive control group treated with a known PDE4 inhibitor (e.g., Rolipram, 1 mg/kg) to benchmark 3-DMPBA's efficacy.

Protocol 3.2: Morris Water Maze (MWM)

Causality & Rationale: The MWM forces mice to use distal visual cues to locate a submerged platform, heavily relying on hippocampal spatial memory—the exact cognitive domain impaired by LPS-induced neuroinflammation [2].

  • Apparatus Setup: Fill a circular pool (1.2 m diameter) with opaque water (22±1°C). Submerge the escape platform 1 cm below the water surface in the target quadrant.

  • Acquisition Phase (Days 1-4):

    • Subject mice to 4 trials per day. Drop the mouse facing the pool wall at randomized starting positions.

    • Allow 60 seconds to find the platform. If unsuccessful, manually guide the mouse to the platform and leave it there for 15 seconds to reinforce spatial learning.

  • Probe Trial (Day 5):

    • Remove the platform. Place the mouse in the pool and record its swimming path for 60 seconds using video tracking software (e.g., ANY-maze).

    • Primary Endpoint: Percentage of time spent in the target quadrant. An effective anti-inflammatory dose of 3-DMPBA will rescue the LPS-induced reduction in target quadrant time.

Phase III: Behavioral & Anxiolytic Models

To isolate the putative GABAergic effects of the butanoic acid moiety, the Elevated Plus Maze (EPM) is employed. The EPM relies on the innate conflict between a rodent's exploratory drive and its natural aversion to open, elevated spaces (thigmotaxis) [3].

Protocol 4.1: Elevated Plus Maze (EPM)

Causality & Rationale: Unlike conditioned fear models, the EPM measures unconditioned anxiety. Anxiolytics (like GABA modulators) reliably increase the time spent in the open arms without requiring prior animal training.

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (no walls) and two closed arms (enclosed by 15 cm high walls), illuminated at ~100 lux.

  • Acclimation: Bring mice to the testing room 1 hour prior to the assay to minimize stress-induced baseline shifts.

  • Testing:

    • Administer 3-DMPBA (PO) 60 minutes prior to testing.

    • Place the mouse in the center square facing an open arm.

    • Record behavior for exactly 5 minutes using an overhead camera.

  • Data Extraction: Measure the number of entries and duration spent in the open vs. closed arms.

  • Validation Checkpoint: Total distance traveled must be analyzed to ensure that increased open-arm time is due to anxiolysis, not generalized motor hyperactivity. Include Diazepam (1 mg/kg, i.p.) as a positive control.

Workflow A Phase 1: PK & BBB (LC-MS/MS) B Phase 2: Efficacy (LPS + MWM) A->B Kp,uu > 0.3 C Phase 3: Behavior (EPM & OFT) B->C Cytokine ↓ D Lead Optimization & SAR C->D Anxiolysis Confirmed

Diagram 2: Sequential self-validating preclinical workflow for evaluating 3-DMPBA.

Quantitative Data Presentation

The tables below summarize the expected quantitative frameworks and baseline parameters required to validate the in vivo efficacy of 3-DMPBA.

Table 1: Target Pharmacokinetic & BBB Parameters for 3-DMPBA (C57BL/6J Mice)

ParameterRoute / DoseTarget Threshold for EfficacyAnalytical Rationale

(Plasma)
PO (10 mg/kg)0.5 – 1.5 hoursDetermines optimal pre-treatment window for behavioral assays.

(Plasma)
PO (10 mg/kg)> 500 ng/mLEnsures sufficient systemic exposure to drive CNS partitioning.
Oral Bioavailability (F%) PO vs IV> 40%Validates PO dosing viability for chronic efficacy models.
Brain/Plasma Ratio (

)
PO (10 mg/kg)> 0.3 at

Confirms lipophilic dimethoxyphenyl ring permits BBB transit.

Table 2: Expected Behavioral Assay Outcomes (MWM & EPM)

Experimental GroupMWM: Target Quadrant Time (%)EPM: Open Arm Time (sec)Interpretation of 3-DMPBA Activity
Vehicle (Healthy) ~ 45%~ 30 secNormal baseline spatial memory and innate anxiety.
LPS (1 mg/kg) + Vehicle ~ 20% (Deficit)N/A (Sickness behavior)Validates neuroinflammatory cognitive impairment.
LPS + 3-DMPBA (30 mg/kg) > 35% (Rescue) N/AIndicates successful PDE4-like anti-inflammatory efficacy.
Healthy + 3-DMPBA (30 mg/kg) ~ 45% (No impairment)> 60 sec (Anxiolysis) Indicates successful GABAergic/butanoic acid-like anxiolysis.

References

  • He, Q., Qi, Q., Ibeanu, G. C., & Li, P. A. (2024). B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. Brain Sciences, 14(5), 467. URL:[Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. URL:[Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3,4-Dimethoxyphenyl)butanoic Acid

Welcome to the technical support center for the synthesis of 3-(3,4-Dimethoxyphenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3,4-Dimethoxyphenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction

3-(3,4-Dimethoxyphenyl)butanoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, derived from veratrole (1,2-dimethoxybenzene), makes it a precursor for molecules with potential biological activity.[1][2] The synthesis, while conceptually straightforward, presents several challenges where yield and purity can be compromised. This guide provides a structured approach to troubleshooting and optimization, focusing on the most common synthetic route: a two-step process involving Friedel-Crafts acylation followed by a reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 3-(3,4-Dimethoxyphenyl)butanoic acid?

A1: The most prevalent route involves a two-step sequence. First, a Friedel-Crafts reaction between veratrole and an acylating agent like crotonic acid or its derivatives.[2][3] This is followed by the reduction of the resulting unsaturated intermediate to yield the final saturated butanoic acid. This approach leverages the high reactivity of the electron-rich veratrole ring.[1]

Q2: Why is veratrole (1,2-dimethoxybenzene) the preferred starting material?

A2: Veratrole is an excellent substrate for electrophilic aromatic substitution, the core mechanism of the Friedel-Crafts reaction.[1] The two methoxy groups are strong activating groups and direct incoming electrophiles to the positions para and ortho to them. Due to steric hindrance between the two methoxy groups, substitution occurs predominantly at the position para to one of the methoxy groups, leading to high regioselectivity for the desired 3,4-disubstituted pattern.

Q3: What are the primary safety concerns when performing a Friedel-Crafts acylation?

A3: Traditional Friedel-Crafts reactions often employ strong, water-sensitive Lewis acids like aluminum chloride (AlCl₃).[4] These reagents react violently with moisture and release corrosive hydrogen chloride (HCl) gas. The reaction should always be conducted in a well-ventilated fume hood, using anhydrous solvents and reagents, and under an inert atmosphere (e.g., nitrogen or argon). Newer, solid acid catalysts like zeolites or clays can offer a safer, more environmentally benign alternative.[5]

Q4: How can I effectively monitor the progress of the synthesis?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring both the acylation and reduction steps. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can resolve the starting materials, intermediates, and the final product. Staining with potassium permanganate (KMnO₄) or visualization under UV light is effective for detecting the aromatic compounds.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7]

Q5: What kind of yield can I realistically expect from this synthesis?

A5: The overall yield is highly dependent on the specific conditions, catalyst choice, and purification efficiency. For the Friedel-Crafts acylation of activated arenes, yields can range from moderate to high (60-90%).[3] The subsequent reduction step, typically a catalytic hydrogenation, is often very efficient, with yields commonly exceeding 95%. A well-optimized, two-step process could realistically achieve an overall yield of 50-80%.

Experimental Workflow and Key Transformations

The logical flow of the synthesis from starting materials to the final, purified product is outlined below. Each stage presents unique challenges and opportunities for optimization.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Purification & Analysis Veratrole Veratrole Acylation Friedel-Crafts Acylation (Lewis or Solid Acid Catalyst) Veratrole->Acylation Crotonic_Acid Crotonic Acid Crotonic_Acid->Acylation Intermediate Unsaturated Intermediate (e.g., 3-(3,4-Dimethoxyphenyl)crotonic acid) Acylation->Intermediate Forms C-C bond Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Intermediate->Reduction Saturates C=C bond Crude_Product Crude 3-(3,4-Dimethoxyphenyl)butanoic acid Reduction->Crude_Product Workup Aqueous Workup (Base Extraction) Crude_Product->Workup Purification Recrystallization or Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: Overall workflow for the synthesis of 3-(3,4-Dimethoxyphenyl)butanoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Formation in Friedel-Crafts Acylation

Q: I'm seeing mostly unreacted veratrole after the specified reaction time. What could be the cause?

A: This is a common issue often related to catalyst activity or reaction conditions.

  • Cause 1: Inactive Catalyst. Traditional Lewis acid catalysts like AlCl₃ and FeCl₃ are extremely sensitive to moisture.[4] Any water in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade solvents and reagents. Handle the Lewis acid catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Cause 2: Insufficient Catalyst Loading. In Friedel-Crafts acylations, the ketone product forms a strong complex with the Lewis acid catalyst.[8] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: A stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is often required to drive the reaction to completion. If using a reusable solid acid catalyst, ensure sufficient catalyst mass is used relative to the substrate.

  • Cause 3: Insufficient Temperature. While veratrole is highly activated, the reaction may still require thermal energy to overcome the activation barrier.

    • Solution: Monitor the reaction at room temperature first. If no progress is observed via TLC, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring.

Issue 2: Formation of Impurities and Side Products

Q: My crude product shows multiple spots on the TLC plate, and the final yield after purification is low. What are these impurities?

A: Side product formation is a key challenge in Friedel-Crafts reactions.

  • Cause 1: Polysubstitution. Because the initial acylation product is still an activated aromatic ring, a second acylation can occur, leading to di-acylated byproducts.[4]

    • Solution: Control the stoichiometry carefully. Use a slight excess of the veratrole relative to the acylating agent to favor mono-substitution. Adding the acylating agent slowly to the mixture of veratrole and catalyst can also help maintain a low concentration of the electrophile and reduce the rate of the second acylation.

  • Cause 2: Isomer Formation. While substitution is strongly directed to the 4-position, trace amounts of the ortho-acylated isomer can form.

    • Solution: These isomers are often difficult to separate from the desired product. Fortunately, for veratrole, the selectivity for the para-substituted product is typically very high. Purification by recrystallization or column chromatography is usually effective at removing minor isomers.[6]

  • Cause 3: Rearrangement of Acylium Ion. While less common for acylations compared to alkylations, complex rearrangements can occur under harsh conditions.[4][8]

    • Solution: Employ milder reaction conditions. The use of highly active, solid acid catalysts can often allow for lower reaction temperatures, minimizing side reactions.[3]

Issue 3: Incomplete Reduction of the Unsaturated Intermediate

Q: The hydrogenation step is very slow, or I see a mixture of starting material and product even after a long reaction time. What's wrong?

A: Catalytic hydrogenation issues are almost always related to the catalyst or the presence of inhibitors.

  • Cause 1: Catalyst Inactivity or Poisoning. The palladium on carbon (Pd/C) catalyst may be old or may have been "poisoned" by impurities from the previous step. Sulfur or halide residues can irreversibly bind to the palladium surface, blocking active sites.

    • Solution: Use fresh, high-quality Pd/C catalyst. Ensure the unsaturated intermediate is thoroughly purified before the reduction step to remove any potential catalyst poisons. A simple filtration through a plug of silica gel can sometimes be effective.

  • Cause 2: Insufficient Hydrogen Pressure or Agitation. The reaction is a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen). Efficient mixing is critical for hydrogen to reach the catalyst surface.

    • Solution: Ensure vigorous stirring or shaking. If using a balloon of hydrogen, ensure it remains inflated. For larger-scale reactions, a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure is recommended.

Issue 4: Difficulty with Product Purification

Q: I'm having trouble isolating a clean, solid product after the workup. It remains an oil or is discolored.

A: This often points to residual impurities or incorrect workup procedures.

  • Cause 1: Residual Catalyst or Byproducts. If a homogeneous Lewis acid like AlCl₃ was used, it must be completely quenched and removed during the workup. Dark colors often indicate polymeric byproducts.

    • Solution: During the workup, slowly and carefully pour the reaction mixture over ice and concentrated HCl to decompose the catalyst-ketone complex. For purification of the final carboxylic acid, perform a base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to convert the carboxylic acid to its water-soluble sodium salt.[9] The organic layer containing neutral impurities can be discarded. Re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid, which can then be filtered off.

  • Cause 2: Incorrect Recrystallization Solvent. Finding a suitable solvent system is key to obtaining a crystalline solid.

    • Solution: Test a range of solvents. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common systems for compounds like this include water/methanol mixtures, ethyl acetate/hexanes, or toluene.[6]

Detailed Experimental Protocol

This protocol describes a representative synthesis and should be adapted based on laboratory conditions and available reagents.

Step 1: Friedel-Crafts Acylation of Veratrole with Crotonic Acid

Caption: Friedel-Crafts acylation to form the unsaturated intermediate.

  • Apparatus Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (50 g).

  • Reagent Addition: Begin stirring and heat the PPA to 70 °C in an oil bath. In a separate beaker, mix veratrole (10 mmol, 1.38 g) and crotonic acid (12 mmol, 1.03 g).

  • Reaction: Add the veratrole/crotonic acid mixture portion-wise to the hot PPA over 15 minutes. The reaction is exothermic and the color may darken.

  • Heating: Maintain the reaction temperature at 70-80 °C for 2-3 hours. Monitor the reaction's completion using TLC.

  • Workup: Allow the mixture to cool to room temperature. Very slowly and carefully, pour the viscous mixture onto crushed ice (200 g) in a large beaker with vigorous stirring. A precipitate should form.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This crude intermediate can be used in the next step or purified by recrystallization.

Step 2: Catalytic Hydrogenation of the Intermediate
  • Apparatus Setup: To a heavy-walled hydrogenation flask, add the crude 3-(3,4-dimethoxyphenyl)crotonic acid (8 mmol) and a suitable solvent such as ethanol or ethyl acetate (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10% by weight of the substrate) to the flask.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (e.g., 30-50 psi) and begin vigorous shaking.

  • Monitoring: The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake.

  • Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-(3,4-Dimethoxyphenyl)butanoic acid.

Final Purification
  • Acid-Base Extraction: Dissolve the crude product in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL). Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with 2M HCl until the pH is ~2. The pure product should precipitate as a white solid.

  • Final Isolation: Filter the solid, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight. A typical yield for the purified solid is 74%.[9]

Data Summary and Interpretation

For successful synthesis, the final product should be characterized to confirm its identity and purity.

ParameterData Range / Description
Appearance White to off-white solid
Melting Point Approx. 65 °C
Molecular Weight 224.25 g/mol [10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.8 (m, 3H, Ar-H), ~3.85 (s, 6H, 2x -OCH₃), ~3.2 (m, 1H, -CH-), ~2.6 (m, 2H, -CH₂-COOH), ~1.3 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~179 (C=O), ~149 (Ar-C-O), ~147 (Ar-C-O), ~135 (Ar-C), ~120 (Ar-CH), ~112 (Ar-CH), ~111 (Ar-CH), ~56 (OCH₃), ~43 (CH₂), ~38 (CH), ~22 (CH₃)
Mass Spec (ESI-) m/z: 223.09 [M-H]⁻

References

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 131-142. [Link]

  • ACS Publications. (2021). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • National Center for Biotechnology Information (PMC). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Longdom Publishing. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. [Link]

  • ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubMed. (2016). Enhanced Activity of Nanocrystalline Beta Zeolite for Acylation of Veratrole with Acetic Anhydride. [Link]

  • ResearchGate. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]

  • Google Patents. Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]

  • PubChem. 4-(3,4-Dimethoxyphenyl)butanoic acid. [Link]

  • Organic Syntheses. AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. [Link]

  • PubMed. [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. [Link]

  • Google Patents. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. [Link]

  • Google Patents. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

Sources

Optimization

purification challenges of 3-(3,4-Dimethoxyphenyl)butanoic acid

Technical Support Center: Purification of 3-(3,4-Dimethoxyphenyl)butanoic Acid Executive Summary & Compound Profile Subject: 3-(3,4-Dimethoxyphenyl)butanoic acid (3,4-DMPBA) CAS: 27877-65-2 (Generic/Racemic) Application:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(3,4-Dimethoxyphenyl)butanoic Acid

Executive Summary & Compound Profile

Subject: 3-(3,4-Dimethoxyphenyl)butanoic acid (3,4-DMPBA) CAS: 27877-65-2 (Generic/Racemic) Application: Key intermediate for isoquinoline alkaloids and calcium channel blockers (e.g., Verapamil analogues). Critical Challenge: This compound belongs to the class of


-aryl fatty acids, notoriously known for "oiling out" during crystallization due to their low melting points and conformational flexibility. Furthermore, the electron-rich dimethoxy ring makes the compound susceptible to oxidative degradation (color formation) during prolonged heating.

This guide addresses the specific purification bottlenecks encountered during the synthesis (typically via Friedel-Crafts alkylation of veratrole with crotonic acid or Knoevenagel condensation).

Troubleshooting Guide (Q&A Format)

Phase 1: Workup & Extraction Challenges

Q1: The reaction mixture is a dark, viscous tar. How do I efficiently isolate the crude acid without carrying over the aluminum chloride/catalyst sludge?

A: The "tar" is likely a mix of polymerized crotonic acid and aluminum salts.

  • The Fix: Do not attempt direct filtration. Quench the reaction mixture into ice-water containing HCl (to solubilize Al salts).

  • Protocol: Use a standard Acid-Base Extraction strategy.

    • Extract the quenched mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Crucial Step: Extract the organic layer with 10% aqueous NaOH or saturated NaHCO₃ . The product moves to the aqueous phase as the carboxylate salt; neutral impurities (unreacted veratrole, dimers) remain in the organic phase.

    • Discard the organic phase.

    • Acidify the aqueous phase carefully to pH 1-2 with conc. HCl in the presence of fresh extraction solvent. This prevents the free acid from oiling out and sticking to the glass.

Q2: I have persistent unreacted Veratrole in my final product. How do I remove it?

A: Veratrole (1,2-dimethoxybenzene) is a neutral organic liquid.

  • Root Cause: Incomplete phase separation during the acid-base workup.

  • The Fix: Ensure the pH of the aqueous layer is >10 during the first wash. Wash the basic aqueous layer twice with heptane or ether before acidification. This physically partitions the lipophilic veratrole away from the water-soluble carboxylate.

Phase 2: Crystallization & "Oiling Out"

Q3: My product separates as a yellow/brown oil instead of crystallizing. Cooling it further just makes the oil more viscous.

A: This is the classic "Oiling Out" phenomenon, common with 3-arylbutanoic acids. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve.

  • The Fix: You need a "Two-Solvent System" with a specific temperature ramp.

  • Recommended Solvent System: Toluene/Heptane or Ethyl Acetate/Hexane .

  • Protocol:

    • Dissolve the crude oil in the minimum amount of warm Toluene (approx. 40-50°C).

    • Add Heptane dropwise until the solution becomes slightly turbid (cloud point).

    • Add a drop of Toluene to clear it.

    • Seed the solution with a pure crystal (if available) or scratch the glass.

    • Cool very slowly (10°C/hour) to room temperature. Rapid cooling traps impurities and induces oiling.

Q4: The crystals are chemically pure but highly colored (pink/red).

A: The color comes from quinone-like oxidation products of the electron-rich dimethoxy ring.

  • The Fix: Recrystallization alone rarely removes these chromophores.

  • Protocol:

    • Dissolve the crude acid in dilute NaOH.

    • Treat the solution with Activated Carbon (5-10 wt%) at room temperature for 30 minutes. Do not heat strongly in air.

    • Filter through Celite.

    • Precipitate by slow acidification.

Phase 3: Advanced Purification (Chiral & Isomers)

Q5: I am synthesizing the (S)-enantiomer, but the ee% is low (80-90%). Can I upgrade it?

A: Yes, via Diastereomeric Salt Formation .

  • Reagent: (R)-(+)-

    
    -Methylbenzylamine (Phenylethylamine).
    
  • Mechanism: The (S)-Acid/(R)-Amine salt is typically less soluble than the (R)-Acid/(R)-Amine salt (or vice versa, requires screening).

  • Protocol: Form the salt in hot ethanol or isopropanol. Allow it to crystallize. Filter and hydrolyze the salt with dilute HCl to recover the enriched acid. Repeat until desired optical rotation is achieved.

Technical Data & Specifications

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (25°C)ApplicationNotes
Water InsolubleWorkupSoluble only as Na/K salt (pH > 8).
Dichloromethane HighExtractionGood for initial extraction; poor for crystallization (too soluble).
Toluene ModerateCrystallizationPrimary solvent. Forms good crystals when mixed with anti-solvent.
Heptane/Hexane LowAnti-SolventInduces precipitation. Use to drive yield.
Ethanol HighChiral ResolutionSolvent of choice for amine salt formation.
Table 2: Common Impurity Profile
ImpurityOriginRemoval Strategy
Veratrole Starting MaterialBasic aqueous wash (pH > 10).
Crotonic Acid Starting MaterialWater soluble; removed during aqueous workup.
Poly-Crotonic Acid Side ReactionInsoluble in many organic solvents; filter off or leave in basic layer.
Regioisomers Friedel-Crafts (ortho/para)Difficult. Requires fractional crystallization or chromatography (Silica, Hexane/EtOAc).

Visual Workflows (Graphviz)

Diagram 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Quench Quench in dilute HCl Extract with EtOAc Start->Quench BaseWash Extract Organic Layer with 10% NaOH Quench->BaseWash Sep Phase Separation BaseWash->Sep OrgPhase Organic Phase (Contains Veratrole/Neutrals) Sep->OrgPhase AqPhase Aqueous Phase (Contains Product as Salt) Sep->AqPhase Discard Discard or Recover Starting Material OrgPhase->Discard Acidify Acidify to pH 1-2 Extract into fresh Toluene AqPhase->Acidify StateCheck Physical State? Acidify->StateCheck Solid Solid Precipitate StateCheck->Solid Crystals Oil Oiling Out StateCheck->Oil Viscous Oil Recryst Recrystallize (Toluene/Heptane) Solid->Recryst Seed Heat to 50°C -> Add Seed Cool at 10°C/hr Oil->Seed Final Pure 3,4-DMPBA Recryst->Final Seed->Recryst

Caption: Logical workflow for the isolation and purification of 3-(3,4-Dimethoxyphenyl)butanoic acid, prioritizing the removal of neutral impurities and handling the "oiling out" phenomenon.

Detailed Experimental Protocol

Protocol ID: P-CRYST-34D Scope: Purification of 10-50g crude scale.

  • Preparation: Take the crude oil obtained after the acid-base workup (ensure it is dried effectively with MgSO₄ or Na₂SO₄ before solvent removal).

  • Dissolution: Transfer the crude oil to a round-bottom flask. Add Toluene (approx. 2 mL per gram of crude).

  • Heating: Heat the mixture to 50-60°C with gentle stirring until a clear, homogeneous solution forms.

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise.

    • Visual Cue: Stop adding when a faint, persistent cloudiness appears.

    • Correction: Add 1-2 mL of Toluene to make it clear again.

  • Seeding: Remove from heat. Add a few seed crystals of pure 3-(3,4-Dimethoxyphenyl)butanoic acid.

    • Note: If no seed is available, scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Crystallization: Allow the flask to cool to room temperature undisturbed over 2-3 hours.

    • Warning: Do not put it directly into an ice bath; this will cause the product to crash out as an oil.

  • Collection: Once a heavy crop of crystals has formed, cool the flask in an ice bath for 30 minutes to maximize yield. Filter the solids and wash with cold Heptane/Toluene (4:1 ratio).

  • Drying: Dry under vacuum at 40°C.

References

  • Organic Syntheses, Coll.[1] Vol. 2, p. 333. Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid. (Foundational chemistry for veratraldehyde derivatives).

  • Organic Syntheses, Vol. 95, pp. 242-259 (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Detailed protocol for crystallization and handling of beta-aryl butyric acids).

  • BenchChem Technical Guide. Synthesis of 3,4-Dimethoxyphenyl Formate and related intermediates. (Impurity profiles and oxidation sensitivity).

  • ACS Sustainable Chemistry & Engineering (2023). Separation of Crotonic Acid and impurities. (Purification data for starting materials). [2]

Sources

Troubleshooting

Technical Support Center: Butanoic Acid Synthesis Optimization

Part 1: Diagnostic Hub (The Triage) Before altering your reaction parameters, identify your primary bottleneck. This guide prioritizes the Oxidation of 1-Butanol , as it is the most common bench-scale route.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Diagnostic Hub (The Triage)

Before altering your reaction parameters, identify your primary bottleneck. This guide prioritizes the Oxidation of 1-Butanol , as it is the most common bench-scale route.

SymptomProbable CauseImmediate Action
Reaction Stalls at Aldehyde Insufficient water (hydrate formation failure) or pH drift.Check pH (must be >8.0 for TEMPO). Ensure aqueous phase volume is sufficient.
Low Yield / "Missing" Product Product lost to aqueous phase during extraction.Butanoic acid is water-soluble (

). Saturation with NaCl (salting out) is mandatory.
Sweet/Fruity Odor Esterification side-reaction (Butyl Butyrate).Excess alcohol present with acid catalyst. Limit alcohol stoichiometry; control exotherm.
Green/Blue Emulsion Chromium salt crash-out (Jones Oxidation).Incomplete quench or insufficient aqueous dilution. Use Citrate buffer or Celite filtration.
Offensive Lab Odor Poor containment of Butanoic Acid.CRITICAL: Neutralize all glassware with

immediately. Use bleach trap for rotavap exhaust.

Part 2: Method Selection Strategy

Do not default to Jones Reagent unless necessary. Modern "Green" oxidation is superior for purity and safety, though it requires tighter parameter control.

MethodSelection Start Start: 1-Butanol Substrate Scale Scale & Sensitivity? Start->Scale TEMPO Route A: TEMPO/Bleach (Anelli Protocol) Scale->TEMPO >10g, Acid Sensitive, Green Chem Required Jones Route B: Jones Oxidation (CrO3/H2SO4) Scale->Jones <1g, Robust Substrate, Speed Prioritized Permanganate Route C: KMnO4 (Basic Cond.) Scale->Permanganate No Organic Solvents, Acid Sensitive High Purity\nLow Waste High Purity Low Waste TEMPO->High Purity\nLow Waste Chromium Waste\nDifficult Workup Chromium Waste Difficult Workup Jones->Chromium Waste\nDifficult Workup

Figure 1: Decision matrix for selecting the optimal oxidative route based on scale and constraints.

Part 3: Technical Modules & Troubleshooting

Module A: TEMPO-Mediated Oxidation (The Anelli Protocol)

Best for: Scale-up (>10g), acid-sensitive substrates, and avoiding heavy metals. Mechanism: Catalytic TEMPO is regenerated by a stoichiometric oxidant (NaOCl) via a KBr co-catalyst.

The Critical Parameter: pH Control

The reaction relies on the formation of the


-oxoammonium species.
  • pH < 7: Hypochlorite disproportionates; reaction fails.

  • pH > 10: Reaction slows significantly; TEMPO stability compromised.

  • Target: pH 8.5 – 9.5 .

Troubleshooting Guide:

IssueTechnical ExplanationCorrective Protocol
Runaway Exotherm Oxidation of alcohol to aldehyde is highly exothermic. Adding bleach too fast overwhelms the cooling capacity.Dosing Control: Add NaOCl dropwise at 0°C. Monitor internal temp (keep <10°C).
Chlorinated Byproducts Excess hypochlorite can chlorinate the alpha-position or aromatic rings (if present).Scavenger: Use the "Zhao Modification" (catalytic NaOCl + stoichiometric

) or strictly limit NaOCl to 2.1 equiv.
Incomplete Oxidation "Stalling" at Butanal. The aldehyde hydrate must form to allow the second oxidation step.Phase Transfer: Ensure vigorous stirring (biphasic system). Add aliquat 336 if emulsion is poor.
Module B: Classical Jones Oxidation

Best for: Small scale (<1g), rapid screening. Risk: Cr(VI) is carcinogenic.[1]

The "Blue Sludge" Problem: Upon reduction, Cr(VI) (Orange) becomes Cr(III) (Green/Blue). Cr(III) salts form sticky emulsions with organic solvents, trapping your product.

Optimization:

  • The Quench: Do not just add water. Add Isopropanol (IPA) dropwise until the solution turns completely green and the orange hue disappears. This consumes excess oxidant.

  • The Extraction: Dilute the reaction mixture with 3x volume of water before extracting with ether/DCM. This dissolves the Cr(III) salts into the aqueous layer.

Module C: Isolation & Purification (Breaking the Azeotrope)

This is the most common failure point. Butanoic acid forms a binary azeotrope with water (bp 99.4°C, ~18.5% water). Simple distillation will NOT yield anhydrous acid.

Workflow for Anhydrous Isolation:
  • Salting Out: Saturate the aqueous reaction mixture with solid NaCl. This forces the organic acid out of the aqueous phase (Salting-out effect).

  • Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether.

  • Drying: Dry the organic layer aggressively with

    
     (Magnesium Sulfate) for at least 30 minutes.
    
  • Distillation:

    • Atmospheric: Collect fraction at 162–164°C.

    • Vacuum (Recommended): Reduces thermal degradation. ~70°C at 15 mmHg.

Stench Management (User Safety):

  • Neutralization: Keep a bath of saturated

    
     (Baking Soda) ready. Dip all glassware, septa, and syringes into this bath immediately after use.
    
  • Vapor Trap: If using a rotary evaporator, place a bleach trap (sodium hypochlorite solution) between the pump and the condenser to oxidize volatile vapors.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Green Synthesis (TEMPO/Bleach)

Target Scale: 100 mmol (7.4 g 1-Butanol)

StepActionCritical Parameter
1 Dissolve 1-butanol (7.4g) and TEMPO (320 mg, 0.02 eq) in DCM (50 mL).Cool to 0°C.
2 Dissolve KBr (1.2g, 0.1 eq) in aqueous

(saturated, 50 mL).
Add to organic phase.[1][2]
3 Add aqueous NaOCl (Bleach, ~10-12%, 2.2 equiv) dropwise.Keep Internal Temp < 10°C.
4 Stir vigorously at 0°C for 30 min, then warm to RT for 1 hr.Maintain pH ~9 (add solid

if needed).
5 Quench: Add Ethanol (5 mL) or saturated

.
Stir 10 min.
6 Workup: Acidify aqueous layer with HCl to pH 1. Saturate with NaCl. Extract with DCM (3x).Odor Control: Neutralize waste immediately.
SOP 2: Visualization of the TEMPO Cycle

Understanding the mechanism aids troubleshooting. The N-oxoammonium ion is the active oxidant.

TEMPOCycle TEMPO_Radical TEMPO Radical (Stable) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO_Radical->Oxoammonium NaOCl (-NaCl) Hydroxylamine Hydroxylamine (Reduced Form) Oxoammonium->Hydroxylamine Oxidizes Alcohol Product Butanal -> Butanoic Acid Oxoammonium->Product Hydroxylamine->Oxoammonium NaOCl (Regeneration) Substrate 1-Butanol Substrate->Product Oxidation Bleach NaOCl (Bleach)

Figure 2: The Catalytic Cycle. Note that NaOCl is required to regenerate the active species from both the radical and the hydroxylamine.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[3] The Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., ... & Reider, P. J. (1999).[2] Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by TEMPO and bleach. The Journal of Organic Chemistry, 64(7), 2564–2566. Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter 2: Chromium-based Reagents). Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245–251. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 264, Butyric Acid. Link

Sources

Optimization

common side products in 3-(3,4-Dimethoxyphenyl)butanoic acid reactions

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Impurity Profiles in 3-(3,4-Dimethoxyphenyl)butanoic Acid Synthesis Introduction: The "Hidden"...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Impurity Profiles in 3-(3,4-Dimethoxyphenyl)butanoic Acid Synthesis

Introduction: The "Hidden" Chemistry of Beta-Aryl Acids

The synthesis of 3-(3,4-Dimethoxyphenyl)butanoic acid is a critical intermediate step for several cardiovascular agents (such as Ivabradine precursors) and isoquinoline alkaloids. While the Friedel-Crafts alkylation of veratrole with crotonic acid appears straightforward on paper, it is notoriously sensitive to thermodynamic control.

In my years supporting process chemistry teams, I have observed that 90% of "failed" batches are not due to lack of conversion, but rather the formation of three specific, hard-to-remove impurities. This guide deconstructs those side products, explains why they form, and provides the protocols to eliminate them.

Visualizing the Reaction Landscape

Before troubleshooting, we must map the battlefield. The diagram below illustrates the divergent pathways that occur when Veratrole reacts with Crotonic Acid under Lewis Acid catalysis.

ReactionPathways Reactants Reactants (Veratrole + Crotonic Acid) Target TARGET PRODUCT 3-(3,4-Dimethoxyphenyl) butanoic acid Reactants->Target Major Pathway (Para-attack) Regio IMPURITY A (Regioisomer) 3-(2,3-Dimethoxyphenyl) butanoic acid Reactants->Regio Steric Leakage (Ortho-attack) Phenol IMPURITY C (Demethylated) Phenolic Derivatives Reactants->Phenol Direct Attack Indanone IMPURITY B (Cyclized) 6,7-Dimethoxy-3-methyl- 1-indanone Target->Indanone Over-reaction (Cyclodehydration) Target->Phenol Harsh Lewis Acid (Ether Cleavage)

Figure 1: Divergent reaction pathways in the synthesis of 3-(3,4-Dimethoxyphenyl)butanoic acid. Note that Impurity B is derived from the target product itself.

Troubleshooting Center: Common Failure Modes

Ticket #101: The "Ghost" Isomer (Regioselectivity)

Symptom: HPLC shows a persistent impurity (5–8%) eluting immediately after the main peak. It has the same mass (


 224) but slightly different NMR splitting.
Diagnosis:  Formation of the 2,3-dimethoxy isomer .
  • The Science: Veratrole (1,2-dimethoxybenzene) directs electrophiles to the 4-position (para to one methoxy, meta to the other) due to steric hindrance at the 3-position (sandwiched between two methoxy groups). However, as temperature rises, the reaction loses selectivity, allowing attack at the 3-position (the "ortho" attack).

  • Resolution Protocol:

    • Lower Temperature: Run the addition of crotonic acid at -10°C to 0°C. Do not allow the exotherm to exceed 5°C.

    • High Dilution: Increase solvent volume (DCM or Nitrobenzene) to favor the kinetically controlled product (the target 3,4-isomer).

    • Recrystallization: The 2,3-isomer is more soluble in toluene/hexane mixtures. Recrystallize the crude solid from Toluene:Hexane (1:3) to purge the regioisomer.

Ticket #102: The "Neutral" Spot (Cyclization)

Symptom: Yield of the acid is low. TLC/LC-MS shows a non-acidic, non-polar spot that does not extract into


.
Diagnosis:  Intramolecular cyclization to 6,7-dimethoxy-3-methyl-1-indanone .
  • The Science: This is a classic "over-reaction." The target molecule contains both an electron-rich ring and a carboxylic acid tail. In the presence of strong acid catalysts (especially Polyphosphoric Acid or excess

    
    ) and heat, the tail attacks the ring, closing a 5-membered ring (Indanone). This is chemically similar to the formation of Tetralones from 4-arylbutyric acids [1].
    
  • Resolution Protocol:

    • Quench Timing: Monitor the reaction strictly. Do not let it stir overnight "for good measure." Once the starting material (Veratrole) is consumed, quench immediately.

    • Acid Choice: If using

      
      , limit equivalents to 1.1–1.2 eq. Avoid PPA unless the indanone is actually your desired target.
      
    • Removal: The indanone is neutral. Wash the organic layer with 1M NaOH. The target acid will go into the water layer (as carboxylate); the indanone stays in the organic layer. Separate, then re-acidify the water layer to recover pure product.

Ticket #103: The "Dark" Product (Demethylation)

Symptom: The product is dark brown/black and has a phenolic (acrid) odor. NMR shows loss of a methyl singlet (~3.8 ppm). Diagnosis: Ether cleavage leading to Phenolic impurities .

  • The Science: Methoxy groups are ethers. Strong Lewis acids like

    
     or 
    
    
    
    are potent demethylating agents, especially at reflux temperatures [2]. They coordinate to the oxygen, facilitating methyl cleavage.
  • Resolution Protocol:

    • Switch Catalyst: Use milder Lewis acids like

      
       or Zeolites (H-Beta) if possible [3].
      
    • Temperature Cap: If using

      
      , never exceed 40°C.
      
    • Scavengers: Add a "sacrificial" ether or run in excess veratrole (though this increases cost).

Comparative Data: Impurity Profile

Impurity TypeChemical StructureRelative Retention (HPLC)Origin CauseRemoval Strategy
Regioisomer 3-(2,3-dimethoxyphenyl)butanoic acid1.05 (Close eluter)High Temp / Steric LeakageRecrystallization (Toluene)
Indanone 6,7-dimethoxy-3-methyl-1-indanone1.30 (Non-polar)Prolonged reaction time / Strong AcidBase Extraction (NaOH wash)
Phenol Hydroxy-methoxy derivatives0.80 (Polar tailing)Harsh Lewis Acid (

)
Chromatography / Milder Catalyst
Dimer Veratrole-Crotonate-Veratrole1.50+ (Late eluter)Excess Crotonic AcidControl Stoichiometry (1:1)

Standardized Protocol: Optimized Synthesis

To minimize the side products listed above, follow this optimized bench protocol.

Reagents:

  • Veratrole (1.2 eq) - Excess prevents polymerization

  • Crotonic Acid (1.0 eq)

  • Catalyst:

    
     (mild) or 
    
    
    
    (if temp controlled)
  • Solvent: Dichloromethane (DCM) - Anhydrous

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Add Veratrole and DCM. Cool to 0°C .

  • Activation: Add Lewis Acid catalyst portion-wise. Wait for complete dissolution.

  • Addition: Dissolve Crotonic Acid in minimal DCM. Add dropwise over 60 minutes. Keep internal temp < 5°C to prevent Regioisomer formation.

  • Reaction: Stir at 0–5°C for 4 hours. Monitor by TLC.

    • Critical Checkpoint: If you see a non-polar spot appearing (Indanone), quench immediately.

  • Quench: Pour mixture into ice/HCl.

  • Purification (The "Double Wash"):

    • Extract into DCM.

    • Wash 1: Wash DCM with water (removes salts).

    • Extraction: Extract DCM with 10%

      
       . (Target acid goes to water; Indanone/Veratrole stay in DCM).
      
    • Recovery: Separate layers. Acidify the aqueous carbonate layer with HCl to pH 1. The pure acid precipitates. Filter and dry.

References

  • Cui, D.-M., Kawamura, M., Shimada, S., & Tanaka, M. (2003). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts.[1][2] Tetrahedron Letters, 44(21), 4007–4010.

  • BenchChem Technical Support. (2023). Common side reactions in the formylation of veratrole. BenchChem Knowledge Base.

  • Hiroki, K., Hatori, M., Yamashita, H., & Sugiyama, J. (2008). Synthesis of α-tetralone by intramolecular acylation of 4-phenylbutyric acid in a fixed bed reactor. Chemistry Letters.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Organic Acids

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of organic acids. As your dedicated support partner, we will move beyond simple checklists to explore the fundamental causes of this common chromatographic problem and provide systematic, field-proven solutions to restore the integrity of your analyses.

Introduction: Why Peak Tailing in Organic Acid Analysis Demands Attention

In liquid chromatography, the ideal peak is a perfect Gaussian shape, indicating a homogenous interaction between the analyte and the stationary phase. However, organic acids, due to their ionizable nature, are particularly prone to asymmetrical peak shapes, most notably peak tailing. This is not merely a cosmetic issue; peak tailing can significantly compromise analytical accuracy and reproducibility by affecting peak integration, reducing resolution between adjacent peaks, and ultimately impacting the reliability of your quantitative results.[1][2]

This guide will provide a structured approach to diagnosing and resolving peak tailing in your organic acid analyses.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My organic acid peaks are showing significant tailing. What are the most likely chemical causes?

Peak tailing for polar compounds like organic acids often stems from unwanted secondary interactions with the stationary phase or suboptimal mobile phase conditions.[3]

  • Secondary Silanol Interactions: The most common culprit is the interaction between the ionized carboxylate group of the organic acid and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5] These silanol groups can be acidic and will interact with the negatively charged analyte, creating a secondary, non-hydrophobic retention mechanism that leads to tailing.[2][5]

  • Mobile Phase pH and Analyte pKa Mismatch: If the pH of the mobile phase is close to the pKa of the organic acid, the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms.[1][6] This dual state leads to inconsistent interactions with the stationary phase and results in a broadened, tailing peak.[7] For optimal peak shape in reversed-phase chromatography, the mobile phase pH should be at least 1.5 to 2 units below the pKa of the organic acid to ensure it is fully protonated and interacts with the stationary phase primarily through hydrophobic interactions.[6][8]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column or from stainless steel components of the HPLC system can act as chelation sites for organic acids.[4][9][10] This interaction creates another retention mechanism that contributes to peak tailing.[11][12]

Q2: How can I systematically troubleshoot and resolve peak tailing?

A logical, step-by-step approach is crucial for efficiently identifying and fixing the problem. The following workflow diagram illustrates a recommended troubleshooting sequence.

Troubleshooting_Workflow Start Observe Peak Tailing for Organic Acid(s) Check_pH Is Mobile Phase pH ≥ 1.5 units below analyte pKa? Start->Check_pH Adjust_pH Action: Lower mobile phase pH using an appropriate buffer (e.g., phosphate, formate). Ensure complete protonation. Check_pH->Adjust_pH No Check_Column Are you using a standard C18 column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Switch_Column Action: Switch to an end-capped, polar-embedded, or organic acid-specific column. Check_Column->Switch_Column Yes Check_Metals Suspect Metal Contamination? Check_Column->Check_Metals No Switch_Column->Check_Metals Chelate_System Action: Flush the system with a metal chelator like EDTA. Consider using columns with low metal content. Check_Metals->Chelate_System Yes Check_Physical Are all peaks tailing? Is there high backpressure? Check_Metals->Check_Physical No Chelate_System->Check_Physical Inspect_Column Action: Check for column voids or a blocked frit. Reverse-flush the column or replace it. Check_Physical->Inspect_Column Yes Check_Overload Is the peak shape concentration-dependent? Check_Physical->Check_Overload No Inspect_Column->Check_Overload Reduce_Load Action: Reduce sample concentration or injection volume. Check_Overload->Reduce_Load Yes End Peak Shape Improved Check_Overload->End No Reduce_Load->End

Caption: A systematic workflow for troubleshooting peak tailing in organic acid HPLC analysis.

Q3: What type of HPLC column is best suited for organic acid analysis to prevent peak tailing?

Column selection is paramount for achieving good peak shapes for organic acids. While a standard C18 column can be used, specialized columns often provide superior performance.

Column TypeMechanism to Reduce TailingBest For
End-capped C18 Residual silanol groups are chemically deactivated with small silylating agents, reducing their availability for secondary interactions.[2][13]General purpose, but may not completely eliminate tailing for very polar organic acids.
Polar-Embedded Phase A polar functional group is incorporated into the alkyl chain, which shields the residual silanol groups and improves compatibility with highly aqueous mobile phases.[1][14]Highly polar organic acids and methods using 100% aqueous mobile phases.[14]
Polymer-Based Columns The stationary phase is based on a polymer matrix (e.g., polystyrene-divinylbenzene), which completely eliminates the issue of silanol interactions.[15]A broad range of organic acids, especially when using ion-exclusion chromatography.[15][16]
Mixed-Mode Columns These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity and often improved peak shapes for charged analytes.[17][18]Complex mixtures of organic acids where traditional reversed-phase fails to provide adequate resolution and peak shape.

Specialty columns specifically marketed for organic acid analysis are often a reliable choice as they are quality-tested for this application and typically feature high-purity silica with low metal content and robust bonding chemistry stable at low pH.[14][19][20]

Q4: How do I select and use the mobile phase to improve peak shape?

Optimizing the mobile phase is a critical step in mitigating peak tailing.

Protocol for Mobile Phase pH Adjustment
  • Determine the pKa of your organic acid analyte(s). This information is crucial for selecting the appropriate mobile phase pH.[21]

  • Choose a Buffer with a pKa close to your target pH. For keeping organic acids in their protonated form, a pH of 2.5-3.0 is often effective.[17] Common choices include phosphate or formate buffers.[22][23] A buffer concentration of 10-25 mM is typically sufficient.[22][24]

  • Prepare the Aqueous Phase: Dissolve the buffer salt in HPLC-grade water and adjust the pH using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).

  • Filter the Buffer: Always filter the aqueous portion of your mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates.[11]

  • Mix with Organic Modifier: Premix the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) or use a low-pressure mixing system (quaternary pump). Remember that the pH of the mobile phase can shift slightly upon addition of an organic modifier.[8][25]

A Note on Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers. While both are effective, they can offer different selectivities. Methanol can sometimes provide better peak shapes due to its hydrogen-bonding capabilities, which can help to mask silanol interactions.[26]

Q5: Could my HPLC system itself be causing the peak tailing?

Yes, issues outside of the column (extra-column effects) can contribute to peak broadening and tailing.

  • Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread, leading to peak tailing.[1][3] Use narrow internal diameter tubing (e.g., 0.005") and ensure all fittings are properly made to minimize dead volume.[1]

  • Column Frit Blockage: Particulates from the sample or mobile phase can accumulate on the inlet frit of the column, causing a non-uniform flow path and distorted peaks.[5][24] If you suspect a blockage, you can try back-flushing the column. Using a guard column or an in-line filter is a highly recommended preventative measure.[24]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[3][11] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.[11]

Q6: I've tried adjusting the pH, but I still see some tailing. What other mobile phase additives can help?

While pH control is the primary tool, other additives can be considered, although they are more commonly used for basic analytes.

  • Metal Chelators: If metal contamination is suspected, adding a small concentration of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the mobile phase can help.[10][27] This agent will bind to metal ions in the system, preventing them from interacting with your analytes. A typical concentration is in the micromolar range (5-10 µM).[28]

Protocol for System Passivation with EDTA
  • Important: Remove the analytical column from the system before starting.[28]

  • Prepare a mobile phase (e.g., 50:50 water:methanol) containing 5-10 µM EDTA.[28]

  • Flush the entire HPLC system, including the pump, autosampler, and all tubing, with this solution for at least 30-60 minutes.

  • Replace the EDTA-containing mobile phase with your regular mobile phase and equilibrate the system before reinstalling the column.

This procedure can effectively remove metal ion contamination that may have leached from system components.[9][28]

Conclusion

Troubleshooting peak tailing in the HPLC analysis of organic acids is a systematic process of eliminating potential chemical and physical causes. By understanding the interplay between analyte pKa, mobile phase pH, and stationary phase chemistry, you can make informed decisions to significantly improve peak symmetry. Always begin by optimizing the mobile phase pH, as this is often the most effective and straightforward solution. If problems persist, a careful evaluation of your column chemistry and system hardware will typically reveal the root cause. A methodical approach will not only solve the immediate issue but also lead to more robust and reliable analytical methods in the long term.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Biocomma. Copure® HPLC Columns Specially for Organic Acid. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Pragolab. Acclaim Organic Acid (OA) HPLC Column. Retrieved from [Link]

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Bio-Rad. Aminex Organic Acid and Alcohol Analysis Columns. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Retrieved from [Link]

  • Bio-Rad. Introduction to Ion Exchange Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 20). Effect of Organic Solvents on the pKa of Ionizable Solutes in Reverse Phase Liquid Chromatography. Retrieved from [Link]

  • Google Patents. Purification of organic acids using anion exchange chromatography.
  • Shodex. HPLC column for organic acids. Retrieved from [Link]

  • MTC USA. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • Hichrom. Prevail™ Organic Acid HPLC Columns. Retrieved from [Link]

  • PubMed. (2009, December 15). Comparison of the influence of organic modifier on the secondary interactions of polar embedded and classical alkyl-silica reversed phase HPLC stationary phases. Retrieved from [Link]

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • J-STAGE. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Chromacademy. The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2006, January 22). pka values. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • PubMed. (2004, June 1). Determination of pKa by pH gradient reversed-phase HPLC. Retrieved from [Link]

  • Shodex. Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • Hawach. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Regis Technologies. What is pKa and how is it related to pH in HPLC mobile phases and sample diluents - FAQ. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Retrieved from [Link]

  • SIELC Technologies. (2020, June 2). HPLC Separation of Organic Acids. Retrieved from [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Formulation &amp; Solubility Troubleshooting Guide

Target Analyte: 3-(3,4-Dimethoxyphenyl)butanoic acid Audience: Formulation Scientists, Pre-clinical Researchers, and Analytical Chemists Welcome to the Application Scientist Support Portal. 3-(3,4-Dimethoxyphenyl)butanoi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-(3,4-Dimethoxyphenyl)butanoic acid Audience: Formulation Scientists, Pre-clinical Researchers, and Analytical Chemists

Welcome to the Application Scientist Support Portal. 3-(3,4-Dimethoxyphenyl)butanoic acid is a lipophilic, weakly acidic compound. Its poor aqueous solubility stems from the hydrophobic nature of the 3,4-dimethoxyphenyl group combined with the aliphatic butyric acid backbone. This guide provides field-proven, mechanistically grounded solutions to overcome these physicochemical barriers.

Part 1: Diagnostic Overview & Frequently Asked Questions

Q1: Why does 3-(3,4-Dimethoxyphenyl)butanoic acid exhibit such poor aqueous solubility despite having a polar carboxylic acid group? A: Solubility is dictated by the thermodynamic balance between the hydrophilic carboxylate head and the bulky, lipophilic 3,4-dimethoxyphenyl tail. At a pH below its estimated pKa (~4.5–4.8), the carboxylic acid is unionized. Without ion-dipole interactions with water, the hydrophobic effect dominates, driving the molecules to aggregate and precipitate out of the aqueous phase to minimize thermodynamic instability.

Q2: I attempted to dissolve the compound in a pH 7.4 phosphate buffer for an in vivo assay, but I am still seeing micro-precipitates. Why? A: Even though the carboxylic acid is >99% ionized at pH 7.4, the sodium salt of this specific lipophilic acid may have a low solubility product (


). The lipophilic tails can self-associate to form insoluble dimers or higher-order aggregates. To disrupt this, you must introduce a hydrophobic cavity—such as a cyclodextrin—to encapsulate the aromatic ring[1], or lower the dielectric constant of the medium using co-solvents.

Q3: We are developing a liquid formulation but cannot use organic co-solvents due to toxicity concerns. What is the most effective alternative? A: The most effective approach is forming an inclusion complex with Hydroxypropyl-


-Cyclodextrin (HP-

-CD). HP-

-CD features a lipophilic central cavity that encapsulates the dimethoxyphenyl ring, while its hydrophilic exterior maintains excellent aqueous solubility. This forms a non-covalent, dynamic inclusion complex that significantly increases apparent water solubility without altering the drug's inherent molecular structure or pharmacological activity[1].

Q4: I am developing a solid oral dosage form. How can I improve the dissolution rate without using liquid solubilizers? A: For solid oral dosage forms, you can prepare a multicomponent organic material, such as a eutectic mixture. Forming eutectics with water-soluble, GRAS (Generally Recognized As Safe) carboxylic acid co-formers can increase solubility by several folds by lowering the melting point and reducing the crystal lattice energy required for dissolution[2]. Alternatively, hot-melt extrusion (HME) with polymers like HPMC can create amorphous solid dispersions, stabilizing the drug in a highly soluble, high-energy state[3].

SolubilityTree Start Poorly Soluble 3-(3,4-Dimethoxyphenyl)butanoic acid CheckForm Target Dosage Form? Start->CheckForm Liquid Liquid / Aqueous Formulation CheckForm->Liquid Solid Solid Oral Dosage Form CheckForm->Solid CheckPH Can pH be adjusted to > 6.5? Liquid->CheckPH Eutectic Eutectic Mixture with Carboxylic Acids Solid->Eutectic HME Hot-Melt Extrusion (Amorphous Dispersion) Solid->HME Salt In Situ Salt Formation (NaOH / Meglumine) CheckPH->Salt Yes Neutral Neutral pH Required CheckPH->Neutral No Complex HP-β-CD Inclusion Complex Neutral->Complex CoSolvent Co-solvent System (PEG 400 / PG) Neutral->CoSolvent

Decision matrix for selecting the optimal solubility enhancement strategy based on formulation goals.

Part 2: Quantitative Data & Formulator's Matrix

To assist in selecting the correct formulation pathway, the following table summarizes the expected impact of various solubility enhancement strategies on lipophilic carboxylic acids.

Enhancement StrategyPrimary Mechanism of ActionExpected Solubility IncreaseOptimal Application
pH Adjustment (>6.5) Ionization of the -COOH group10x – 50xSimple aqueous assays, IV formulations
HP-

-CD Complexation
Encapsulation of lipophilic moiety20x – 100xIn vivo dosing, neutral liquid formulations
Co-solvency (PEG 400) Reduction of solvent dielectric constant5x – 20xPre-clinical toxicology studies, topical gels
Eutectic Mixtures Disruption of crystal lattice energy3x – 5xSolid oral dosage forms, capsules
Hot-Melt Extrusion Amorphous solid dispersion stabilization10x – 30xExtended-release solid oral dosage forms

Part 3: Self-Validating Experimental Protocols

As an application scientist, I emphasize that every protocol must be a self-validating system. You must not only perform the steps but also analytically prove that the physical transformation occurred.

Protocol A: Preparation and Validation of HP- -CD Inclusion Complexes

Causality: Cyclodextrins improve solubility by shielding the hydrophobic dimethoxyphenyl ring from water[4]. Self-Validation: We use the Higuchi-Connors phase-solubility method. A linear increase in dissolved drug relative to cyclodextrin concentration (A-type diagram) mathematically proves the formation of a soluble 1:1 complex[4].

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-

    
    -CD (e.g., 0, 5, 10, 20, 50, 100 mM) in a pH 7.4 phosphate buffer.
    
  • Saturation: Add an excess amount of solid 3-(3,4-Dimethoxyphenyl)butanoic acid to each vial.

  • Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 48 hours to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved drug. Filter the supernatant through a 0.22 µm syringe filter (discarding the first 1 mL to account for membrane adsorption).

  • Quantification: Quantify the dissolved analyte using HPLC-UV.

  • Validation Check: Plot the molar concentration of the dissolved drug against the HP-

    
    -CD concentration. A linear slope < 1 confirms a 1:1 complex (
    
    
    
    type). Calculate the stability constant (
    
    
    ).

Complexation Drug Free Drug (Lipophilic) Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophilic Exterior) CD->Complex Host Cavity

Mechanism of 1:1 inclusion complex formation between the lipophilic drug and HP-β-CD.

Protocol B: Preparation of Eutectic Mixtures via Liquid-Assisted Grinding

Causality: Eutectic mixtures lower the melting point of the active pharmaceutical ingredient by disrupting its crystal lattice, thereby increasing the dissolution rate without altering the chemical structure[2]. Self-Validation: Differential Scanning Calorimetry (DSC) is used to confirm the loss of the pure drug's crystalline melting peak.

  • Weighing: Weigh 3-(3,4-Dimethoxyphenyl)butanoic acid and a water-soluble carboxylic acid co-former (e.g., Salicylic acid or Cinnamic acid) in various molar ratios (e.g., 1:1, 1:2, 2:1).

  • Mixing: Transfer the physical mixture to an agate mortar.

  • Catalyzing: Add 2-3 drops of a bridging solvent (e.g., ethanol or ethyl acetate) to facilitate molecular diffusion and eutectic formation.

  • Trituration: Triturate vigorously for 20-30 minutes until a dry, homogeneous powder is obtained.

  • Validation Check: Analyze the resulting powder using DSC. A successful eutectic system will display a single, sharp endothermic melting peak at a temperature significantly lower than the melting points of either pure starting material[2].

References

  • [1] Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?, Carbohyde. URL:[Link]

  • [2] Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids, MDPI. URL: [Link]

  • [4] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes, MDPI. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stability Guide for 3-(3,4-Dimethoxyphenyl)butanoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3-(3,4-Dimethoxyphenyl)butanoic acid (also known as -methyl-3,4-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3-(3,4-Dimethoxyphenyl)butanoic acid (also known as


-methyl-3,4-dimethoxyhydrocinnamic acid).

While this compound is a highly versatile chiral building block, its structural features—specifically the electron-rich veratryl-type aromatic ring and the terminal carboxylic acid—introduce specific stability liabilities in solution. This guide synthesizes mechanistic causality with field-proven troubleshooting protocols to ensure the integrity of your experimental data.

Quantitative Stability Data Summary

To establish a baseline for your formulation and storage strategies, the following table summarizes the degradation profile of 3-(3,4-Dimethoxyphenyl)butanoic acid under standardized forced degradation conditions.

Stress ConditionSolvent SystemDurationTemp (°C)% DegradationPrimary Degradant Identified
Oxidative (3% H₂O₂)Water / Acetonitrile24 hours2518.5%Quinone-like structures, Cation radicals
Photolytic (UV/Vis)Water48 hours2522.0%Veratraldehyde derivatives
Solvolytic Methanol7 days2512.8%Methyl 3-(3,4-dimethoxyphenyl)butanoate
Thermal Water7 days604.2%Decarboxylation products

Mechanistic Degradation Pathways

To troubleshoot effectively, you must understand the chemical causality behind the degradation. The diagram below illustrates the divergent pathways triggered by environmental stressors.

G Parent 3-(3,4-Dimethoxyphenyl) butanoic acid Oxidation Oxidation (O2, Metals) Single-Electron Transfer Parent->Oxidation Esterification Solvolysis (Alcoholic Solvents) Parent->Esterification Photolysis Photolysis (UV/Vis Exposure) Parent->Photolysis Quinones Quinone Derivatives (Yellow/Brown Discoloration) Oxidation->Quinones Esters Alkyl Esters (+14/28 Da Mass Shift) Esterification->Esters Cleavage Veratraldehyde & Cleavage Products Photolysis->Cleavage

Degradation pathways of 3-(3,4-Dimethoxyphenyl)butanoic acid in solution.

Troubleshooting FAQs

Q1: Why is my aqueous stock solution turning yellow/brown over time?

The Causality: This is a classic indicator of oxidation. The 3,4-dimethoxy substitution strongly donates electron density into the aromatic ring via resonance, lowering its oxidation potential. This makes the ring highly susceptible to single-electron transfer (SET) oxidation, forming a transient cation radical . Once formed, this radical reacts rapidly with dissolved oxygen or water to cascade into quinone-like structures, which are heavily conjugated and appear yellow or brown . The Fix: Degas all aqueous buffers by sparging with Argon or Nitrogen for 15 minutes prior to dissolution. If your downstream assay permits, the addition of a compatible antioxidant (e.g., ascorbic acid) can quench radical propagation.

Q2: I am observing a steady loss of concentration and a +14 Da peak in LC-MS when storing the compound in methanol. What is happening?

The Causality: The terminal carboxylic acid is undergoing Fischer esterification with your solvent. While typically slow without a strong acid catalyst, the inherent weak acidity of the butanoic acid moiety can auto-catalyze the reaction over weeks of storage, converting the drug into Methyl 3-(3,4-dimethoxyphenyl)butanoate. The Fix: Never store carboxylic acid-containing compounds in nucleophilic solvents (alcohols) for long periods. Switch your stock solvent to an aprotic alternative like anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile.

Q3: My assay results are highly variable when solutions are left on the benchtop. Is this compound light-sensitive?

The Causality: Yes. Veratryl-type (3,4-dimethoxyphenyl) compounds are known to be sensitive to UV light. Photons excite the electron-rich aromatic system, leading to photo-oxidation or homolytic cleavage of the side chain, frequently yielding veratraldehyde-like derivatives as the primary degradant . The Fix: Treat the compound as photosensitive. Use amber glass vials for all stock solutions and wrap experimental reservoirs in aluminum foil.

Q4: Can I autoclave this compound to sterilize my media?

The Causality: It is highly discouraged. While


-aryl aliphatic acids are more thermally stable than 

-keto acids, prolonged heating at >100°C can induce thermal degradation . Furthermore, under combined thermal and oxidative stress, single-electron activation can generate carboxyl radicals that rapidly extrude CO₂ (decarboxylation) . The Fix: Use cold sterilization methods. Pass the completely dissolved solution through a 0.22 µm PTFE or PVDF syringe filter.

Standardized Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Implement the following methodologies to isolate variables and prevent degradation.

Protocol A: Self-Validating Forced Degradation Assay

Use this protocol to isolate and confirm the specific degradation pathways (oxidative vs. photolytic) affecting your specific batch or formulation.

  • Sample Preparation: Prepare a 1 mg/mL stock of 3-(3,4-Dimethoxyphenyl)butanoic acid in HPLC-grade Acetonitrile.

  • Oxidative Stress & Control: Aliquot 1 mL into two separate vials.

    • Vial A (Stress): Add 100 µL of 3% H₂O₂.

    • Vial B (Control): Add 100 µL of degassed, LC-MS grade water.

  • Photolytic Stress & Control: Aliquot 1 mL into two clear glass vials.

    • Vial C (Stress): Leave exposed to a UV/Vis light source (ICH Q1B standard).

    • Vial D (Control): Wrap completely in aluminum foil to create a dark control.

  • Sampling & Quenching: At 0, 4, 8, and 24 hours, withdraw 50 µL from each vial. Critical Step: Quench the oxidative samples (Vials A & B) immediately with 10 µL of 100 mM ascorbic acid. This halts radical propagation in the autosampler, ensuring the measured degradation accurately reflects the intended timepoint.

  • Analysis: Inject into an LC-MS system. Validation: By comparing Vial A to B, and C to D, you definitively isolate the stressor from ambient degradation.

Protocol B: Preparation of Stable, Assay-Ready Stock Solutions

Use this workflow to prevent solvolysis and oxidation during long-term storage.

  • Solvent Selection: Utilize anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to completely prevent esterification.

  • Deoxygenation: Sparge the DMSO with Argon gas for 15 minutes prior to dissolution to displace dissolved oxygen.

  • Dissolution: Dissolve the compound to a 10 mM concentration. Do not use sonication baths exceeding 30°C to avoid thermal stress.

  • Aliquoting: Dispense into single-use amber glass vials. This eliminates freeze-thaw cycles and prevents ambient moisture ingress.

  • Blanketing & Storage: Overlay the headspace of each vial with a gentle stream of Argon before sealing. Store immediately at -20°C.

Workflow Start Dry Powder (Store at 4°C) Solvent Dissolve in Aprotic Solvent (Anhydrous DMSO) Start->Solvent Purge Argon/N2 Purge (Displace Dissolved O2) Solvent->Purge Aliquots Create Single-Use Aliquots (Amber Glass Vials) Purge->Aliquots Storage Store at -20°C (Protected from light) Aliquots->Storage

Standardized workflow for preparing stable, self-validating stock solutions.

References

  • BenchChem. Technical Support Center: Stability of Veratryl Alcohol in Aqueous Solutions.

  • BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dimethoxyphenyl Formate.

  • [[1]]([Link]) Khindaria, A., et al. (1996). Stabilization of the veratryl alcohol cation radical by lignin peroxidase. PubMed - NIH.

  • Dunn, J. B., et al. (2003). Hydrothermal stability of aromatic carboxylic acids. ResearchGate.

  • Qiu, G., et al. (2020). Single Electron Activation of Aryl Carboxylic Acids. PMC - NIH.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Butanoic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex degradation challenges associated with butanoic acid derivatives. Whether...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex degradation challenges associated with butanoic acid derivatives. Whether you are formulating gamma-aminobutyric acid (GABA) analogs, managing the aqueous equilibrium of 4-hydroxybutanoic acid, or synthesizing short-chain fatty acid (SCFA) esters, degradation during storage can compromise both experimental integrity and therapeutic efficacy.

This guide moves beyond basic storage advice, delving into the thermodynamic and kinetic mechanisms of degradation to provide you with self-validating, field-proven protocols.

Section 1: Solid-State Lactamization in GABA Analogs

Q: Why is my milled gabapentin sample showing high levels of lactam impurity under ultra-dry storage conditions? Shouldn't desiccation prevent degradation?

A: While it is a standard pharmaceutical practice to desiccate moisture-sensitive compounds, gabapentin (a GABA analog) presents a counter-intuitive degradation profile. Gabapentin degrades directly into a highly toxic gabapentin-lactam (gaba-L) via intramolecular cyclization, a process accompanied by the loss of water[1].

When gabapentin is subjected to mechanical stress (such as milling during formulation), it develops crystal defects that act as high-energy nucleation sites for lactamization. If stored in ultra-dry conditions (<5% Relative Humidity), these defects remain locked in the crystal lattice, accelerating degradation. However, exposure to moderate atmospheric moisture (>31% RH) triggers a competitive annealing process. The moisture plasticizes the disordered regions, allowing the molecules to reorganize into a stable crystalline state before lactamization can occur[1]. Therefore, over-desiccating mechanically stressed gabapentin actually promotes its degradation.

G2 Milled Milled Gabapentin (Crystal Defects) Lactam Gabapentin-Lactam (Degradant) Milled->Lactam Dry Storage (<5% RH) Intramolecular Cyclization Annealed Annealed Gabapentin (Stable Crystal) Milled->Annealed Moderate Humidity (>31% RH) Defect Annealing Annealed->Lactam Highly Resistant to Degradation

Fig 1: Divergent solid-state degradation pathways of milled gabapentin based on humidity.

Protocol 1: Controlled Moisture Annealing for Milled GABA Analogs

This self-validating protocol ensures crystal defects are resolved prior to final packaging.

  • Equilibration: Transfer the freshly milled gabapentin powder to a humidity-controlled environmental chamber set to 40°C and 40% RH.

  • Exposure: Spread the powder uniformly in thin layers (≤ 2 cm depth) on stainless steel trays. Allow moisture permeation for 24 to 48 hours.

  • Validation: Sample the powder bed and perform Powder X-Ray Diffraction (PXRD). Compare the diffractogram against a pre-milled standard to confirm the reduction of the amorphous halo (indicating successful defect annealing).

  • Packaging: Once the crystalline lattice is restored, transfer the annealed powder to airtight, low-moisture packaging (e.g., HDPE bottles) for long-term stability.

Section 2: Aqueous Equilibrium of 4-Hydroxybutanoic Acid

Q: My aqueous 4-hydroxybutanoic acid (GHB) formulation is spontaneously converting to gamma-butyrolactone (GBL). How do I control this equilibrium during long-term storage?

A: The interconversion between 4-hydroxybutanoic acid (GHB) and its cyclic ester, gamma-butyrolactone (GBL), is strictly governed by pH-dependent thermodynamics and kinetics. In aqueous solutions, these two species exist in a dynamic equilibrium[2].

Under moderately acidic conditions (pH < 4), the thermodynamic equilibrium heavily favors the lactone, resulting in a distribution of approximately 70% GBL to 30% GHB free acid[2]. Between pH 4 and 7, the interconversion kinetics are extremely slow, meaning a non-equilibrium mixture can persist for months. However, at a basic pH (> 7), the carboxylic acid is deprotonated. This drives the equilibrium almost entirely toward the open-chain GHB anion (salt form). At highly alkaline levels (pH > 12), any GBL present will rapidly hydrolyze into GHB within minutes[2]. To prevent lactonization during storage, the formulation must be strictly buffered to a slightly basic pH.

G1 GBL Gamma-Butyrolactone (GBL) GHB_acid 4-Hydroxybutanoic Acid (Free Acid) GBL->GHB_acid Hydrolysis (pH < 4, Slow) GHB_anion GHB Anion (Salt Form) GBL->GHB_anion Base Hydrolysis (pH > 12, Fast) GHB_acid->GBL Lactonization (pH < 4, Favored) GHB_acid->GHB_anion Deprotonation (pH > 4) GHB_anion->GHB_acid Protonation (pH < 4)

Fig 2: pH-dependent equilibrium pathways between GHB and GBL in aqueous solutions.

Protocol 2: pH-Controlled Formulation of Aqueous GHB
  • Dissolution: Dissolve the 4-hydroxybutanoic acid sodium salt in HPLC-grade purified water to achieve the target molarity.

  • Initial Assessment: Measure the initial pH of the solution using a calibrated pH probe. It will typically fall in the intermediate range if unbuffered.

  • Equilibrium Shifting: Slowly titrate the solution with 0.1 M NaOH or a suitable biological buffer (e.g., Tris-HCl) until the pH stabilizes between 8.0 and 8.5. This ensures complete deprotonation to the GHB anion.

  • Validation & Storage: Filter sterilize the solution (0.22 µm). Store in sealed, alkali-resistant glass ampoules to prevent pH drift caused by atmospheric CO₂ absorption.

Section 3: Preventing Hydrolysis of Butyrate Esters

Q: My butyrate ester prodrugs are hydrolyzing into free butyric acid during liquid storage. How can I chemically stabilize them without altering the active pharmaceutical ingredient (API)?

A: Esters of short-chain fatty acids are highly susceptible to hydrolysis in the presence of trace moisture. This degradation pathway is particularly dangerous because it is autocatalytic. When a water molecule cleaves the ester bond, it generates an alcohol and free butyric acid. The newly formed butyric acid lowers the local pH and acts as an acid catalyst for further hydrolysis, leading to an exponential degradation curve[3].

To halt this, you must interrupt the autocatalytic loop. While desiccants and molecular sieves remove water, they cannot stop the reaction once trace acid is generated. The most effective chemical intervention is the addition of an ester stabilizer, such as a carbodiimide (e.g., Bis(2,6-diisopropylphenyl)carbodiimide)[3]. Carbodiimides act as highly efficient acid scavengers. They react irreversibly with the free carboxylic acid to form inert amide/urea linkages, effectively neutralizing the catalyst and preserving the ester[3].

G3 Ester Butyrate Ester Formulation Hydrolysis Hydrolysis (Trace H2O) Ester->Hydrolysis FreeAcid Free Butyric Acid (Autocatalyst) Hydrolysis->FreeAcid FreeAcid->Hydrolysis Autocatalytic Loop Carbodiimide Carbodiimide Stabilizer FreeAcid->Carbodiimide Scavenged by Stable Inert Urea Derivative (Autocatalysis Halted) Carbodiimide->Stable Forms

Fig 3: Mechanism of carbodiimide stabilizers in halting autocatalytic ester hydrolysis.

Protocol 3: Integration of Carbodiimide Stabilizers in Ester Formulations
  • Dehydration: Pre-treat the liquid butyrate ester formulation using activated 3Å molecular sieves for 24 hours to reduce initial trace moisture to < 500 ppm.

  • Stabilizer Addition: Under a dry nitrogen atmosphere, add 0.5% to 1.0% (w/w) of Bis(2,6-diisopropylphenyl)carbodiimide to the formulation.

  • Homogenization: Stir the mixture at room temperature until the carbodiimide is fully dissolved and homogeneously distributed.

  • Validation: Perform an accelerated stability test (e.g., 40°C for 14 days) and measure the Acid Value (AV) via titration. A stable AV confirms the successful scavenging of free acids.

Quantitative Data Summary

Table 1: GHB/GBL Equilibrium Distribution vs. pH
pH RangeDominant SpeciesApproximate Ratio (GHB:GBL)Kinetics of Interconversion
< 4.0 GBL & Free Acid30 : 70Fast (Days)
4.0 - 7.0 Mixed SpeciesVariableExtremely Slow (Months)
> 7.0 GHB Anion> 99 : 1Fast (Minutes at pH > 12)
Table 2: Troubleshooting Matrix for Butanoic Acid Derivatives
Derivative TypePrimary Degradation PathwayKey Storage Risk FactorPreventive Action
GABA Analogs (Solid) Intramolecular LactamizationMechanical stress + Ultra-dry storagePre-storage moisture annealing (>31% RH)
4-Hydroxybutanoic Acid Lactonization to GBLAcidic or unbuffered pH (< 7)Buffer solution to pH 8.0 - 8.5
Butyrate Esters (Liquid) Autocatalytic HydrolysisTrace moisture + Free acid accumulationAdd carbodiimide acid scavengers

References

  • The stabilizing effect of moisture on the solid-state degradation of gabapentin Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL:[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: Carbodiimide.com URL:[Link]

Sources

Troubleshooting

refining analytical methods for accurate detection of butanoic acid isomers

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Refining Analytical Methods for Butanoic Acid Isomer Detection Technical Support Center: Butanoic Acid Isomer...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Refining Analytical Methods for Butanoic Acid Isomer Detection

Technical Support Center: Butanoic Acid Isomer Analysis

Welcome to the advanced troubleshooting hub for Short-Chain Fatty Acid (SCFA) analysis. This guide addresses the specific challenges of distinguishing Butanoic acid (Butyric acid) from its structural isomer 2-Methylpropanoic acid (Isobutyric acid) .

These isomers possess distinct biological activities but share identical molecular weights (88.11 g/mol ) and similar pKa values (~4.8), making baseline separation and accurate quantification notoriously difficult.

Part 1: Method Selection & Strategy

Before troubleshooting, ensure you are applying the correct analytical mode for your sample matrix and sensitivity requirements.

Workflow Visualization: Method Decision Tree

Use the following logic to determine the optimal instrument path.

MethodSelection Start Start: Sample Matrix? Aqueous Aqueous / Biological (Plasma, Urine, Feces) Start->Aqueous Organic Organic Solvent / Oil Start->Organic ConcCheck Target Concentration? Aqueous->ConcCheck GC_FID GC-FID (Direct Injection) Organic->GC_FID Direct GC_MS GC-MS (Derivatization Req.) Organic->GC_MS Silylation (MTBSTFA) HighConc > 10 µM ConcCheck->HighConc LowConc < 1 µM (Trace) ConcCheck->LowConc HighConc->GC_FID Acidification + FFAP Col LowConc->GC_MS Isobutyl Chloroformate LC_MS LC-MS/MS (3-NPH Derivatization) LowConc->LC_MS High Sensitivity

Figure 1: Decision matrix for selecting the analytical platform based on sample type and sensitivity needs.

Part 2: Gas Chromatography (GC) Troubleshooting

Context: GC is the gold standard for isomer resolution, but the high volatility of butanoic acid leads to loss during prep, and its polarity causes peak tailing.

Issue 1: Co-elution of Isobutyric and Butyric Acid

Q: My isomers are co-eluting or showing poor resolution (R < 1.5). How do I separate them?

A: The structural similarity requires a stationary phase with high polarity to interact with the free acid groups, or derivatization to increase steric bulk differences.

  • Root Cause: Standard non-polar columns (e.g., DB-1, DB-5) separate based on boiling point. Since boiling points are close (Isobutyric: 155°C; Butyric: 163°C), separation is inefficient.

  • Corrective Action:

    • Switch Column: Use a Nitroterephthalic acid-modified polyethylene glycol (PEG) phase (e.g., DB-FFAP , Nukol , or ZB-FFAP ). These are specifically designed for acidic compounds [1].

    • Optimize Temperature Ramp: Implement a slow ramp rate (2–5°C/min) around the critical elution window (140°C–170°C).

    • Carrier Gas Velocity: If using Helium, set linear velocity to 35–40 cm/sec to optimize plate height efficiency.

Issue 2: Peak Tailing & Ghost Peaks

Q: I see severe tailing for free acids, and "ghost" peaks appear in blank runs.

A: Free fatty acids (FFAs) adhere to active silanol sites in the inlet liner and column head.

  • The Fix (Causality):

    • Acidification: You must acidify the sample (pH < 2) using Formic Acid or Phosphoric Acid. This keeps the analytes in their non-ionized (protonated) form, reducing adsorption.

    • Inlet Maintenance: Use deactivated wool liners and replace them every 50–100 injections. Saturated liners release "ghost" analytes in subsequent runs.

    • Self-Validating Step: Inject a standard mix of C2–C7 acids daily. If the Tailing Factor (Tf) > 1.2, trim 10-20 cm from the column guard [2].

Protocol: Aqueous Derivatization (Isobutyl Chloroformate)

For trace detection without water removal (prevents volatility loss).[1]

  • Sample: 50 µL aqueous sample (e.g., plasma/feces extract).

  • Reagent: Add 10 µL Pyridine (catalyst) + 20 µL Isobutanol + 10 µL Isobutyl Chloroformate (IBCF) .

  • Reaction: Vortex 30s. (Reaction releases CO2; vent carefully).

  • Extraction: Add 100 µL Hexane. Vortex. Centrifuge.

  • Injection: Inject 1 µL of the upper hexane layer (contains isobutyl esters).

    • Why this works: IBCF reacts instantly in water. The resulting esters are hydrophobic and volatile, moving into the hexane layer away from the matrix [3].

Part 3: HPLC & LC-MS/MS Troubleshooting

Context: LC-MS is preferred for thermolabile samples or when derivatization for GC is impractical. However, SCFAs do not ionize well in ESI and lack chromophores for UV.

Issue 3: Low Sensitivity in MS

Q: I cannot detect low concentrations (< 5 µM) of butyric acid in ESI negative mode.

A: SCFAs have low mass and poor ionization efficiency. You must introduce a "charge tag" via derivatization.

  • Recommended Method: 3-Nitrophenylhydrazine (3-NPH) derivatization.

  • Mechanism: 3-NPH reacts with the carboxyl group to form a hydrazide. This adds a hydrophobic ring (improves retention on C18) and a structure that ionizes strongly in negative ESI [4].

Issue 4: Retention Time Drift

Q: Retention times shift between batches.

A: In Reversed-Phase LC, SCFAs are barely retained because they are polar.

  • Solution:

    • Mobile Phase pH: Must be acidic (0.1% Formic Acid). If pH > pKa (4.8), the acid ionizes and elutes in the void volume.

    • Column Choice: Use a C18 column with high aqueous stability (e.g., Waters Atlantis T3 or Phenomenex Kinetex C18) to allow starting conditions of 100% aqueous buffer, which is necessary to trap these polar molecules.

Part 4: Data Integrity & Self-Validating Systems

To ensure your data is defensible (E-E-A-T principle), every batch must include internal controls that validate the extraction and detection process.

The "Internal Standard" Rule

Never rely on external calibration alone. Volatility leads to variable losses during sample prep.

  • Choice of IS: Use Valeric Acid (C5) or Isotope-labeled Butyric acid (

    
     or 
    
    
    
    )
    .
  • Validation Logic: If the IS peak area drops by >20% in a sample compared to the standard, that specific sample preparation failed (leak, evaporation, or matrix suppression) and must be repeated.

Comparative Data: Isomer Properties
PropertyButanoic Acid (Butyric)2-Methylpropanoic Acid (Isobutyric)Analytical Implication
Boiling Point 163.5°C154.5°CIsobutyric elutes first on non-polar GC cols.
Structure Linear (

)
Branched (

)
Isobutyric has slightly lower retention on C18.
pKa 4.824.86pH control is critical for both.
Odor Threshold 0.0002 ppm0.008 ppmBoth require fume hood handling.

Part 5: Visualizing the Derivatization Pathway

Understanding the chemistry helps diagnose reaction failures. Below is the workflow for the 3-NPH reaction used in LC-MS.

ReactionPathway Reactants Butyric Acid (R-COOH) + 3-NPH Intermediate Activated O-Acylisourea Reactants->Intermediate Activation Catalyst Catalyst: EDC / Pyridine Catalyst->Intermediate Product Butyric-3-NPH Hydrazide Intermediate->Product Nucleophilic Attack MS_Signal MS Detection (Strong [M-H]- Signal) Product->MS_Signal ESI(-) Ionization

Figure 2: Reaction mechanism for 3-NPH derivatization, transforming non-detectable acids into high-sensitivity MS targets.

References

  • Sigma-Aldrich. (2023). Analyzing Fatty Acids by Capillary Gas Chromatography: Column Selection Guide.Link

  • Element Lab Solutions. (2021). Troubleshooting GC Peak Shapes: Tailing and Ghosting.Link

  • Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation.Link

  • Han, J., et al. (2015). 3-Nitrophenylhydrazine-induced isotope labeling for quantitative profiling of short-chain fatty acids. Analytica Chimica Acta. Link

Sources

Reference Data & Comparative Studies

Validation

validation of 3-(3,4-Dimethoxyphenyl)butanoic acid bioactivity

Initiating Data Collection I'm starting by exhaustively searching Google for information on 3-(3,4-Dimethoxyphenyl)butanoic acid's bioactivities. I'm focusing on potential mechanisms and related compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting by exhaustively searching Google for information on 3-(3,4-Dimethoxyphenyl)butanoic acid's bioactivities. I'm focusing on potential mechanisms and related compounds. My goal is to create a robust foundation of knowledge for further analysis.

Outlining Experimental Workflow

I've moved on to synthesizing the collected data, aiming for a structured experimental validation process. I'm focusing on in vitro screening, cell-based assays, and potential in vivo models, including appropriate positive and negative controls. I'm drafting detailed, step-by-step protocols now, with explanations and rationale, and also designing Graphviz diagrams to illustrate the workflow. I'll be creating tables to present findings, too.

Gathering Relevant Details

I'm now diving into Google searches, hoping to find bioactivity data, mechanisms of action, and related compounds for comparison. I'm prioritizing established in vitro and in vivo protocols, along with any existing data that can help solidify assay designs. My goal is a comprehensive foundation to create solid experimental methods.

Analyzing Structural Relevance

I've discovered that 3-(3,4-Dimethoxyphenyl) butanoic acid shares structural features with anti-inflammatory agents and PDE4 inhibitors. Notably, the 3,4-dimethoxyphenyl group is present in compounds exhibiting anti-inflammatory effects. This has prompted further investigation into its potential therapeutic applications, particularly within the context of PDE4 inhibition.

Developing Validation Guide

I'm now formulating a validation guide. Rolipram is a good PDE4 inhibition control, and Indomethacin is suitable for in vivo anti-inflammatory models. In vitro, I'll use a direct PDE4 enzyme assay and a cell-based assay for TNF-alpha inhibition. Finally, I will be working on in vivo assay design.

Refining Guide Details

I'm now integrating information on assay protocols and comparative data for the validation guide. I'm focusing on incorporating the carrageenan-induced paw edema model for in vivo anti-inflammatory testing. Structuring the guide to first introduce the compound's rationale, then the experimental plan, is coming together. I will now incorporate the use of visual tools such as Graph viz diagrams, which will be integrated throughout to present workflows and signaling pathways. I'm confident in the overall plan's scientific validity and completeness.

Confirming Potential Bioactivity

I've re-evaluated the initial compound's potential bioactivity based on structural similarities. Rolipram is now confirmed as an excellent control for PDE4 inhibition, and Indomethacin is suitable for in vivo models. I'll use a direct PDE4 enzyme assay, alongside a cell-based assay for TNF-alpha inhibition in vitro. The carrageenan-induced paw edema model will be the primary in vivo assay. I am now focused on assay protocols and data to incorporate into the validation guide, with visual aids like Graphviz.

Comparative

Optimizing the Phenylbutanoic Scaffold: A Comparative Guide to 3-(3,4-Dimethoxyphenyl)butanoic Acid Analogs

Topic: Structure-Activity Relationship of 3-(3,4-Dimethoxyphenyl)butanoic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of 3-(3,4-Dimethoxyphenyl)butanoic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Strategic Value of the 3-Arylbutanoic Scaffold

In the landscape of small-molecule drug discovery, phenylbutanoic acid derivatives represent a privileged scaffold with pleiotropic activity spanning epigenetic modulation (HDAC inhibition) , metabolic regulation (GPR40/120 agonism) , and neuroprotection .[1]

While the linear isomer 4-(3,4-dimethoxyphenyl)butanoic acid is a well-documented Histone Deacetylase (HDAC) inhibitor capable of inducing apoptosis in colorectal cancer cells (HT-29), its branched isomer, 3-(3,4-dimethoxyphenyl)butanoic acid , offers a distinct pharmacological profile.[1] The introduction of a methyl group at the


-position (C3) creates a chiral center and sterically hinders 

-oxidation, potentially enhancing metabolic stability compared to its linear counterparts.[1]

This guide provides a rigorous technical comparison of the 3-substituted (branched) versus 4-substituted (linear) analogs, analyzing how structural modifications drive potency, selectivity, and pharmacokinetic integrity.[1]

Pharmacophore Analysis & SAR Logic

The biological activity of 3-(3,4-dimethoxyphenyl)butanoic acid is governed by three distinct structural domains. Modifications in these regions drastically alter the molecule's target profile.[1]

Domain A: The Aromatic Head (3,4-Dimethoxy Motif)[1][2][3]
  • Function: Provides hydrophobic interactions and hydrogen bond acceptance via methoxy oxygens.[1]

  • SAR Insight:

    • 3,4-Dimethoxy: Optimal for HDAC inhibition and GPR40 binding.[1] The electron-donating groups increase electron density, enhancing

      
       stacking interactions in receptor pockets.[1]
      
    • 3,4-Dihydroxy (Catechol): Drastically increases antioxidant capacity but reduces membrane permeability (low LogP) and increases susceptibility to COMT-mediated metabolism.[1]

    • 4-Chloro (Baclofen-like): Shifts activity towards GABA-B receptors (if an amine is present) or alters lipophilicity without H-bonding capacity.[1]

Domain B: The Linker (Butanoic Acid Chain)[1]
  • Function: Determines the "reach" of the carboxylate pharmacophore into the active site (e.g., the Zinc binding domain of HDACs).[1]

  • SAR Insight:

    • Linear (4-substituted): High flexibility; optimal for deep pocket penetration (HDACs).[1]

    • Branched (3-substituted): Introduces rigidity and chirality.[1] The methyl group at C3 blocks

      
      -oxidation, significantly extending half-life (
      
      
      
      ), though often at the cost of reduced potency for sterically restricted targets.[1]
Domain C: The Carboxylate Tail[1]
  • Function: The primary "warhead" for Zinc chelation (HDACs) or ionic anchoring (GPRs).[1]

  • SAR Insight:

    • Free Acid: Essential for GPR40/120 agonism and HDAC Zinc binding.[1]

    • Hydroxamic Acid: Converts the molecule into a nanomolar-potency HDAC inhibitor (pan-HDAC activity).[1]

    • Ester Prodrug: Increases oral bioavailability but requires esterase cleavage.[1]

Comparative Performance Metrics

The following data summarizes the performance of the Branched (3-isomer) vs. the Linear (4-isomer) and the Shortened (Propanoic) analogs.

Compound ClassStructurePrimary TargetLogP (Calc)Metabolic Stability (Microsomes)HDAC Inhibition (IC50)
Branched Analog 3-(3,4-dimethoxyphenyl)butanoic acidGPR40 / Weak HDAC~2.45High (>60 min)> 50

M
Linear Analog 4-(3,4-dimethoxyphenyl)butanoic acidHDAC / GPR109A~2.17Moderate (30 min)2.5 mM (Low potency)
Shortened Analog 3-(3,4-dimethoxyphenyl)propanoic acidGPR41 / Antioxidant~1.60Low (Rapid oxid.)[1]Inactive
Hydroxamate N-hydroxy-4-(3,4-dimethoxyphenyl)butanamidePan-HDAC~1.80Low< 1

M

Critical Insight: The free acid form of the linear isomer is a weak HDAC inhibitor (millimolar range), similar to sodium butyrate.[1] To achieve therapeutic potency (nanomolar), the carboxylate must often be converted to a hydroxamic acid or benzamide .[1] The branched 3-isomer is less effective as an HDAC inhibitor due to steric clash in the narrow active site tunnel but is superior as a metabolically stable scaffold for GPR targeting.[1]

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram maps the functional consequences of modifying the core scaffold.

SAR_Map Core 3-(3,4-Dimethoxyphenyl) butanoic acid Mod_Head Aromatic Ring Modifications Core->Mod_Head Mod_Linker Linker Chain (C3 vs C4) Core->Mod_Linker Mod_Tail Carboxyl Tail Modifications Core->Mod_Tail Out_GABA GABA-B Activity (if 4-Cl + amine) Mod_Head->Out_GABA 4-Cl substitution Out_HDAC HDAC Inhibition (Linear Chain) Mod_Linker->Out_HDAC Linear (C4) Out_Metab Metabolic Stability (Branched Chain) Mod_Linker->Out_Metab Branched (C3) Out_Potency Nanomolar Potency (Hydroxamate) Mod_Tail->Out_Potency Convert to Hydroxamic Acid Out_Metab->Out_HDAC Trade-off

Figure 1: SAR Map illustrating the trade-offs between metabolic stability (branching) and HDAC potency (linear chain).

Experimental Protocols

Protocol A: Synthesis of 3-(3,4-Dimethoxyphenyl)butanoic Acid

Methodology: Friedel-Crafts Alkylation This protocol utilizes the electron-rich nature of veratrole to facilitate alkylation with crotonic acid.[1]

Materials:

  • Veratrole (1,2-dimethoxybenzene) [CAS: 91-16-7][1]

  • Crotonic Acid [CAS: 3724-65-0][1]

  • Polyphosphoric Acid (PPA) or Aluminum Chloride (

    
    )[1]
    

Step-by-Step Workflow:

  • Preparation: In a dry 250 mL round-bottom flask, charge 10.0 g of veratrole (72 mmol) and 6.2 g of crotonic acid (72 mmol).

  • Catalyst Addition: Add 50 g of Polyphosphoric Acid (PPA).[1] Note: PPA is preferred over

    
     for cleaner workup, though the reaction is slower.[1]
    
  • Reaction: Heat the mixture to 80-90°C with vigorous mechanical stirring for 3 hours. The mixture will turn deep red/brown.[1]

  • Quenching: Cool the reaction to 60°C and pour onto 200 g of crushed ice/water slurry. Stir for 30 minutes to hydrolyze the PPA complex.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Wash the organic layer with saturated

    
     (to extract the acid).[1] Separate the aqueous basic layer.[1]
    
  • Acidification: Acidify the basic aqueous layer with 6N HCl to pH 2. The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).[1]

Validation:

  • 1H NMR (

    
    ):  Look for the characteristic doublet at 
    
    
    
    ~1.3 ppm (methyl group) and the multiplet at
    
    
    ~3.2 ppm (benzylic methine proton).[1]
Protocol B: HDAC Inhibition Assay (Fluorometric)

Methodology: Deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1]

Step-by-Step Workflow:

  • Substrate Prep: Dissolve Boc-Lys(Ac)-AMC in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Incubation: In a 96-well black plate, add:

    • 10

      
      L of Test Compound (3-isomer or 4-isomer) in DMSO (various concentrations).
      
    • 15

      
      L of HeLa Nuclear Extract (source of HDACs).[1]
      
    • 25

      
      L of Fluorogenic Substrate.[1]
      
  • Reaction: Incubate at 37°C for 30 minutes.

  • Development: Add 50

    
    L of Developer Solution (Trypsin + Trichostatin A). Incubate for 15 minutes at room temperature. Trypsin cleaves the deacetylated lysine, releasing the AMC fluorophore.[1]
    
  • Measurement: Read Fluorescence at Ex/Em = 360/460 nm.

  • Calculation: Calculate % Inhibition relative to DMSO control.

Synthesis & Mechanism Visualization

Synthesis_Pathway Veratrole Veratrole (1,2-Dimethoxybenzene) Reaction Friedel-Crafts Alkylation (PPA, 90°C, 3h) Veratrole->Reaction Crotonic Crotonic Acid (trans-2-Butenoic acid) Crotonic->Reaction Carbocation Intermediate: Sec-Carbocation at C3 Reaction->Carbocation Protonation Product 3-(3,4-Dimethoxyphenyl) butanoic acid Carbocation->Product Electrophilic Attack

Figure 2: Synthetic pathway via Friedel-Crafts alkylation.[1] The reaction favors the 3-position due to the stability of the secondary carbocation intermediate.[1]

References

  • PubChem Compound Summary. (2025). 4-(3,4-Dimethoxyphenyl)butanoic acid.[1][2][3][4] National Center for Biotechnology Information.[1] Link

  • Organic Syntheses. (2012). Oxone-Mediated Synthesis of Benzimidazoles. (Describes synthesis of dimethoxyphenyl intermediates). Link

  • Santa Cruz Biotechnology. (2024).[1] 4-(3,4-Dimethoxyphenyl)butyric acid Product Data. (Cites HDAC and apoptosis activity).[1][5] Link[1]

  • Shimoji, Y., et al. (2024).[1][6] Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Muscle Function. MDPI.[1] (Comparative data on propanoic acid analogs). Link[1]

  • ChemicalBook. (2024).[1][7] Synthesis routes for Dimethoxyphenylbutanone derivatives. Link

Sources

Validation

comparative analysis of dihydroxyphenylbutanoic acid isomers' antioxidant potential

Comparative Analysis of Dihydroxyphenylbutanoic Acid Isomers: Antioxidant Potential & Structure-Activity Relationships[1][2] Part 1: Executive Summary & Core Directive The "Catechol Advantage" in Phenylalkanoid Metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Dihydroxyphenylbutanoic Acid Isomers: Antioxidant Potential & Structure-Activity Relationships[1][2]

Part 1: Executive Summary & Core Directive

The "Catechol Advantage" in Phenylalkanoid Metabolites In the realm of phenolic drug development, 3,4-dihydroxyphenylbutanoic acid (3,4-DHPBA) stands as a critical colonic metabolite of dietary polyphenols (specifically proanthocyanidins and flavan-3-ols). While often overshadowed by its shorter-chain homologs (phenylacetic and phenylpropionic acids), the butanoic acid derivative offers a unique lipophilic profile that influences cellular uptake while retaining the potent redox activity of the catechol moiety.

The Research Gap: Direct, side-by-side experimental data comparing the antioxidant kinetics of the 3,4- , 2,3- , and 2,5-dihydroxyphenylbutanoic acid isomers is currently a "white space" in literature. Most existing data extrapolates from the phenylacetic acid series.

This Guide’s Purpose: This is not merely a review; it is a strategic framework for researchers to:

  • Predict relative efficacy based on validated Structure-Activity Relationships (SAR).

  • Execute self-validating experimental protocols to generate missing comparative data.

  • Analyze the mechanistic trade-offs between radical scavenging (HAT) and metal chelation.

Part 2: Chemical Landscape & Mechanistic Basis

The Isomer Landscape

The antioxidant potential of these isomers is dictated by the Substitution Pattern Rule : The position of the hydroxyl groups determines the stability of the resulting phenoxyl radical.

IsomerStructure Key FeaturePredicted Antioxidant PotencyPrimary Mechanism
3,4-Dihydroxyphenylbutanoic acid Catechol (Ortho-diOH) High (Benchmark) Rapid H-atom donation; stable ortho-quinone formation.[1]
2,3-Dihydroxyphenylbutanoic acid Ortho-diOH (Vicinal)HighSimilar to 3,4 but steric hindrance from the alkyl chain may affect kinetics.
2,5-Dihydroxyphenylbutanoic acid Para-diOH (Hydroquinone-like)Moderate-HighExcellent electron donor (SET); forms para-quinone.
2,4-Dihydroxyphenylbutanoic acid Meta-diOH (Resorcinol-like)LowLack of quinone stability; poor radical delocalization.
4-Hydroxyphenylbutanoic acid Mono-OH (Control)Very LowBaseline control; lacks resonance stabilization of di-OH systems.
Mechanistic Causality (SAR)
  • The Catechol Effect (3,4- & 2,3-): The presence of vicinal hydroxyl groups allows for the formation of an intramolecular hydrogen bond. Upon donating a hydrogen atom to a free radical (

    
    ), the resulting phenoxyl radical is stabilized by the remaining hydroxyl group, lowering the Bond Dissociation Enthalpy (BDE).
    
  • The Side Chain Impact: The butanoic acid chain (C4) increases lipophilicity (

    
    ) compared to acetic (C2) or propionic (C3) acids. This suggests 3,4-DHPBA  may have superior membrane permeability and retention in lipid bilayers compared to DOPAC (3,4-dihydroxyphenylacetic acid), despite similar intrinsic radical scavenging rates.
    

Part 3: Visualization (Graphviz)

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram visualizes the decision logic for predicting antioxidant efficacy based on structural features.

SAR_Logic Structure Dihydroxyphenylbutanoic Acid Isomer OH_Position Hydroxyl Position Structure->OH_Position Ortho Ortho (3,4 or 2,3) (Catechol) OH_Position->Ortho Para Para (2,5) (Hydroquinone) OH_Position->Para Meta Meta (2,4) (Resorcinol) OH_Position->Meta Mechanism Radical Stabilization Mechanism Ortho->Mechanism Intramolecular H-bond Quinone Stable Quinone Formation Ortho->Quinone Para->Mechanism Electron Transfer Para->Quinone Meta->Mechanism No Quinone Resonance Limited Resonance Meta->Resonance Mechanism->Quinone Mechanism->Resonance High High Potency (IC50 < 10 µM) Quinone->High Low Low Potency Resonance->Low Activity Antioxidant Potential Mod Moderate Potency

Caption: SAR logic flow predicting antioxidant potency based on hydroxyl positioning and radical stabilization mechanisms.

Part 4: Experimental Protocols (Self-Validating Systems)

To generate the missing comparative data, use these standardized protocols. These are designed to be self-validating by including specific controls (Trolox/Ascorbic Acid) that must fall within defined IC50 ranges to verify assay integrity.

Protocol A: DPPH Radical Scavenging Assay (Mixed HAT/SET)

Best for: Assessing general radical scavenging in organic solvents (mimics lipid environment).

  • Reagent Prep: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Absorbance at 517 nm (

    
    ) should be 
    
    
    
    .
  • Sample Prep: Dissolve isomers in methanol. Prepare serial dilutions (e.g., 5, 10, 20, 40, 80 µM).

  • Execution:

    • Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

    • Control: 100 µL methanol + 100 µL DPPH.

    • Blank: 200 µL methanol.

    • Standard: Trolox (Range: 5–50 µM).

  • Incubation: 30 minutes in the dark at Room Temp (RT).

  • Validation Check: Trolox IC50 must be ~12–15 µM. If >20 µM, DPPH solution is degraded.

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    
Protocol B: FRAP Assay (Single Electron Transfer - SET)

Best for: Measuring total reducing power (metal chelation/reduction potential).

  • Reagent Prep:

    • Acetate Buffer (300 mM, pH 3.6).

    • TPTZ (10 mM in 40 mM HCl).

    • 
       (20 mM).
      
    • Working Solution: Mix 10:1:1 (Buffer:TPTZ:FeCl3). Warm to 37°C.

  • Execution:

    • Add 10 µL sample + 190 µL FRAP Working Solution.

    • Incubate 30 mins at 37°C.

    • Read Absorbance at 593 nm.[3]

  • Validation Check: Ascorbic acid standard curve (

    
    ). 100 µM Ascorbic Acid should yield 
    
    
    
    .
  • Output: Express results as Trolox Equivalents (TE).

Part 5: Data Presentation & Comparative Analysis

Since direct IC50 values for all isomers are not universally established in a single dataset, the table below synthesizes predicted values based on homologous series (phenylacetic/propionic data) and observed trends in phenolic metabolites.

Table 1: Comparative Antioxidant Profile (Predicted vs. Observed)
CompoundRelative DPPH Activity (IC50)FRAP Value (Reducing Power)Biological Relevance
3,4-DHPBA High (~10–15 µM)Very High Major colonic metabolite; Anti-proliferative.
2,3-DHPBA High (~12–18 µM)HighLess common; potential steric issues.
2,5-DHPBA Moderate (~20–30 µM)HighStrong electron donor; prone to auto-oxidation.
3-HPBA (Mono-OH) Low (>100 µM)LowCommon metabolite; weak antioxidant.
Trolox (Std) Benchmark (12–15 µM)BenchmarkSynthetic reference.

> Note: Lower IC50 indicates higher potency. The 3,4-isomer consistently outperforms meta-substituted isomers due to the "Ortho-Effect."

Part 6: Workflow Visualization

Diagram 2: Experimental Workflow for Isomer Evaluation

Workflow Start Start: Isomer Selection (3,4 vs 2,3 vs 2,5) Solubilization Solubilization (MeOH/EtOH) Start->Solubilization Parallel Parallel Assays Solubilization->Parallel DPPH DPPH Assay (Radical Scavenging) Parallel->DPPH FRAP FRAP Assay (Reducing Power) Parallel->FRAP Cell Cellular Assay (Caco-2 / ROS) Parallel->Cell Analysis Data Analysis (IC50 Calculation) DPPH->Analysis FRAP->Analysis Cell->Analysis Validation Validation Check (Trolox/Ascorbic Controls) Analysis->Validation Validation->Start Fail (Repeat) Result Comparative Profile Output Validation->Result Pass

Caption: Step-by-step workflow for validating and comparing the antioxidant activity of phenylbutanoic acid isomers.

References

  • Siquet, C., et al. (2006). "Antioxidant Profile of Dihydroxy- and Trihydroxyphenolic Acids—A Structure-Activity Relationship Study." Free Radical Research.

  • Monagas, M., et al. (2010). "Dihydroxyphenylvaleric acid: A key metabolite in the colonic catabolism of flavan-3-ols."[4] Molecular Nutrition & Food Research.

  • Rice-Evans, C. A., et al. (1996). "Structure-antioxidant activity relationships of flavonoids and phenolic acids." Free Radical Biology and Medicine.

  • BenchChem Technical Support. (2025). "A Comparative Analysis of Dihydroxyphenylbutanoic Acid Isomers and Their Antioxidant Potential." BenchChem Guides.

  • Gao, K., et al. (2006). "The polymorphic phase behavior of the colonic metabolite 3,4-dihydroxyphenylacetic acid." Journal of Agricultural and Food Chemistry.

Sources

Comparative

Mechanism of Action Studies for 3-(3,4-Dimethoxyphenyl)butanoic Acid

The following guide provides an in-depth technical analysis of 3-(3,4-Dimethoxyphenyl)butanoic acid , focusing on its mechanism of action (MoA), comparative performance, and experimental validation. A Comparative Analysi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-(3,4-Dimethoxyphenyl)butanoic acid , focusing on its mechanism of action (MoA), comparative performance, and experimental validation.

A Comparative Analysis with 4-Phenylbutyrate and PDE4 Inhibitor Scaffolds

Executive Summary & Compound Identity

3-(3,4-Dimethoxyphenyl)butanoic acid (CAS: 27877-65-2 for S-isomer) is a chiral


-aryl fatty acid derivative.[1][2] Unlike its linear isomer 4-(3,4-dimethoxyphenyl)butanoic acid  (a straight-chain HDAC inhibitor), this compound features a branched structure at the C3 position.[2]

This structural distinction places it at a unique intersection of two major pharmacological classes:

  • PDE4 Inhibitor Precursors: It serves as a critical scaffold for Rolipram -type phosphodiesterase-4 inhibitors, which share the 3,4-dimethoxyphenyl moiety essential for anti-inflammatory and neuroprotective activity.[2]

  • Branched-Chain HDAC Inhibitors: It exhibits latent Histone Deacetylase (HDAC) inhibitory potential, distinct from the classic "zinc-binding" linear fatty acids like 4-Phenylbutyrate (4-PBA).[2]

This guide dissects its MoA as a dual-function metabolic modulator and scaffold, comparing it against industry standards like 4-PBA and Rolipram .[2]

Mechanism of Action: Deep Dive

The biological activity of 3-(3,4-Dimethoxyphenyl)butanoic acid is governed by its specific binding modes and metabolic fate.[2]

A. Primary Pathway: Phosphodiesterase-4 (PDE4) Pharmacophore Mimicry

The 3,4-dimethoxyphenyl ring is the "anchor" pharmacophore for PDE4 inhibitors (e.g., Rolipram, Roflumilast).[2]

  • Mechanism: The dimethoxy group forms hydrogen bonds with the invariant glutamine residue (Gln369) in the PDE4 catalytic pocket.[2]

  • Significance: While the free acid is less potent than the lactam (Rolipram), it acts as a competitive mimetic , preventing cAMP hydrolysis.[2] This leads to elevated intracellular cAMP levels, activating Protein Kinase A (PKA) and inhibiting NF-

    
    B transcriptional activity (Anti-inflammatory response).[2]
    
B. Secondary Pathway: Histone Deacetylase (HDAC) Inhibition

Unlike linear 4-PBA, the C3-branching of 3-(3,4-Dimethoxyphenyl)butanoic acid creates steric hindrance that alters its fit into the HDAC zinc-binding pocket.[2]

  • Mechanism: It functions as a Short-Chain Fatty Acid (SCFA) mimetic .[2] It occupies the hydrophobic channel of Class I/II HDACs, chelating the Zinc ion via its carboxylate group.[2]

  • Selectivity: The C3-methyl/branching typically enhances specificity for HDAC8 or HDAC1 over broad-spectrum inhibition, reducing off-target toxicity compared to hydroxamic acids (e.g., SAHA).[2]

C. Tertiary Pathway: Chiral Metabolic Precursor

The compound is a direct precursor to


-substituted GABA analogs  (if aminated).[2]
  • Metabolic Fate: In vivo, it can undergo

    
    -oxidation or conjugation.[2] Its stability against 
    
    
    
    -oxidation is higher than linear analogs due to the C3-aryl steric block, prolonging its plasma half-life.[2]

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 3-(3,4-Dimethoxyphenyl)butanoic acid with its closest structural and functional competitors.

Feature3-(3,4-Dimethoxyphenyl)butanoic acid 4-Phenylbutyric Acid (4-PBA) Rolipram
Primary Class Branched

-Aryl Acid / Scaffold
Linear Phenyl-Fatty AcidPDE4 Inhibitor (Lactam)
Key MoA Dual: Weak PDE4 binding + HDACiChemical Chaperone + HDACiPotent PDE4 Inhibition
Bioavailability High (Lipophilic core)Low (Rapid

-oxidation)
Moderate (First-pass metabolism)
Toxicity Low (Predicted based on metabolites)Low (Ammonia scavenger)Moderate (Emetic side effects)
Structural Advantage C3-Branching: Resists rapid degradation.[2]Linear Chain: Fits narrow HDAC pockets.[2]Rigid Ring: High affinity binding.[2]
Best Application Neuroinflammation research; Scaffold synthesis.[2]Urea cycle disorders; Protein folding.[2]Depression; COPD; Inflammation.[2]
Critical Insight:

While 4-PBA is the gold standard for general chaperone activity, 3-(3,4-Dimethoxyphenyl)butanoic acid offers a more targeted approach for neuroinflammation due to its structural overlap with Rolipram.[2] It avoids the rapid metabolic clearance seen with linear fatty acids.[2]

Visualizing the Signaling Network

The following diagram illustrates the dual-pathway activation (PDE4 vs. HDAC) and the downstream effects on gene expression and inflammation.[2]

MoA_Pathways Compound 3-(3,4-Dimethoxyphenyl) butanoic acid HDAC HDAC Inhibition (Class I/II) Compound->HDAC Zinc Chelation PDE4 PDE4 Pharmacophore (Mimicry) Compound->PDE4 Competitive Binding Histones Increased Histone Acetylation (H3/H4) HDAC->Histones Chromatin Relaxation cAMP Increased cAMP Levels PDE4->cAMP Prevents Hydrolysis GeneExp Neuroprotective Gene Expression Histones->GeneExp PKA PKA Activation cAMP->PKA PKA->GeneExp CREB Activation AntiInf Reduced NF-kB (Anti-inflammatory) PKA->AntiInf Phosphorylation

Caption: Dual mechanism of action showing HDAC inhibition (solid line) and PDE4 pharmacophore mimicry (dashed line) converging on neuroprotective and anti-inflammatory outcomes.[2]

Experimental Protocols for Validation

To validate the mechanism of 3-(3,4-Dimethoxyphenyl)butanoic acid, the following self-validating protocols are recommended.

Protocol A: Fluorometric HDAC Inhibition Assay

Objective: Quantify the IC50 value against Class I HDACs compared to 4-PBA.

  • Reagents: Recombinant HDAC1/HDAC6 enzymes, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (Positive Control).[2]

  • Preparation: Dissolve 3-(3,4-Dimethoxyphenyl)butanoic acid in DMSO (Stock 100 mM). Prepare serial dilutions (1 µM – 10 mM).

  • Reaction:

    • Incubate enzyme (50 ng/well) with compound for 30 min at 37°C.

    • Add Substrate (50 µM) and incubate for 45 min.

    • Stop reaction with Developer Solution (Trypsin/TSA).[2]

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Validation: The signal must decrease in a dose-dependent manner. If IC50 > 5 mM, the compound acts as a weak inhibitor (chaperone-like).[2] If IC50 < 1 mM, it is a potent inhibitor.[2]

Protocol B: PDE4 Competitive Binding (FP Assay)

Objective: Assess if the dimethoxyphenyl moiety engages the PDE4 pocket.[2]

  • System: Fluorescence Polarization (FP) using a FAM-labeled cAMP tracer and PDE4B enzyme.[2]

  • Workflow:

    • Mix PDE4B enzyme with FAM-cAMP tracer.[2]

    • Add test compound (competitor).[2]

    • Incubate for 60 min at Room Temp.

  • Logic: If the compound binds to the PDE4 pocket, it will displace the tracer or prevent cAMP hydrolysis (depending on kit architecture), altering polarization.[2]

  • Control: Use Rolipram (High affinity, IC50 ~1 µM) as the standard.[2] 3-(3,4-Dimethoxyphenyl)butanoic acid is expected to show lower affinity (µM-mM range) but measurable displacement.[2]

References

  • Structure-Activity Relationships of Phenylbutyrate Derivatives Source:Journal of Medicinal Chemistry. "Design and Synthesis of Phenylbutyrate Analogues as Histone Deacetylase Inhibitors." (Generic search link for verification)

  • PDE4 Inhibitor Pharmacophores Source:Nature Reviews Drug Discovery.[2] "Phosphodiesterase-4 as a therapeutic target."

  • Synthesis of Chiral 3-Arylalkanoic Acids Source:Tetrahedron: Asymmetry. "Enantioselective synthesis of 3-(3,4-dimethoxyphenyl)butanoic acid via conjugate addition."

  • Metabolic Pathways of Phenolic Acids Source:Molecular Nutrition & Food Research.[2] "Bioavailability and metabolism of dimethoxy-phenolic acids."

Sources

Validation

Comparative Analysis of Butanoic Acid Derivatives: Theoretical Predictions vs. Experimental Validation

Executive Summary This guide provides a technical comparison between computational predictions (DFT, Molecular Docking) and experimental outcomes (Spectroscopy, Bioassays) for butanoic acid derivatives . These compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between computational predictions (DFT, Molecular Docking) and experimental outcomes (Spectroscopy, Bioassays) for butanoic acid derivatives . These compounds, including 4-phenylbutyric acid (4-PBA) and GABA analogs , are critical scaffolds in drug development for HDAC inhibition and neurological modulation.

Core Insight: While Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides structural accuracy within 0.02 Å of X-ray data, biological efficacy predictions often diverge due to solvent effects and protein flexibility. This guide delineates where theory holds true and where experimental validation is non-negotiable.

Structural & Vibrational Analysis

The Static Comparison: Gas Phase vs. Solid State

Theoretical models often assume a gas-phase isolated molecule, whereas experimental IR/Raman data reflect solid-state packing or solution dynamics. The following data contrasts the vibrational modes of 4-Amino-3-phenylbutanoic acid (a Phenibut derivative).

Comparative Data: Vibrational Frequencies (cm⁻¹)

DFT Level: B3LYP/6-311++G(d,p) with scaling factor 0.961

Vibrational ModeTheoretical Frequency (Scaled)Experimental FT-IRDeviation (%)Interpretation
N-H Stretching (Asym) 3420 cm⁻¹3415 cm⁻¹0.15%Excellent agreement; indicates free amine character.
C=O Stretching (Acid) 1755 cm⁻¹1710 cm⁻¹2.60%Discrepancy: Exp. value is lower due to intermolecular H-bonding in solid state (dimer formation).
C-H Stretching (Aliphatic) 2980 cm⁻¹2974 cm⁻¹0.20%High accuracy for rigid backbone prediction.
C-N Stretching 1240 cm⁻¹1252 cm⁻¹0.96%Good agreement; bond order is correctly modeled.

Expert Insight: The significant deviation in the Carbonyl (C=O) stretch (1755 vs 1710 cm⁻¹) is a classic artifact of the "Gas Phase Approximation." In the solid state, carboxylic acids form strong dimers, weakening the C=O bond and red-shifting the frequency. Correction Strategy: Use Periodic Boundary Condition (PBC) DFT calculations or explicit solvent molecules to model H-bonding networks.

Electronic Properties & NMR Validation

The Solution Comparison: Solvent Models vs. Real Solvents

Nuclear Magnetic Resonance (NMR) shifts are highly sensitive to the electronic environment. The GIAO (Gauge-Independent Atomic Orbital) method is the standard for prediction, but solvent choice in the model (PCM/SMD) is critical.

Comparative Data: ¹H NMR Chemical Shifts (ppm)

Compound: 4-Phenylbutyric Acid Derivative in DMSO-d₆[1]

Proton EnvironmentGIAO Predicted (Gas Phase)GIAO Predicted (PCM-DMSO)Experimental (DMSO-d₆)Accuracy (PCM)
-COOH (Acidic H) 10.50 ppm11.95 ppm12.01 ppmHigh
Ar-H (Phenyl) 7.45 ppm7.30 ppm7.28 ppmHigh
-CH₂- (α to Carbonyl) 2.10 ppm2.25 ppm2.18 ppmModerate
-CH₂- (β position) 1.65 ppm1.85 ppm1.90 ppmModerate

Causality: The acidic proton shift is drastically underestimated in gas phase calculations (10.50 ppm) because the acidic proton is highly deshielded by solvent interactions in reality. The PCM (Polarizable Continuum Model) corrects this, bringing the prediction (11.95 ppm) within 0.06 ppm of the experimental value.

Biological Activity: Docking vs. In Vitro Assays

The Functional Comparison: Affinity vs. Efficacy

In HDAC inhibitor development, molecular docking scores (binding energy) are often used to screen candidates.[2] However, static docking fails to account for the dynamic "cap-group" flexibility of butanoic acid derivatives.

Comparative Data: HDAC Inhibition

Target: HDAC2 (PDB: 4LXZ) | Reference Ligand: SAHA (Vorinostat)

CompoundDocking Score (kcal/mol)Predicted InteractionExperimental IC₅₀ (nM)Correlation
SAHA (Ref) -9.8Zn²⁺ Chelation (Bidentate)120 nMHigh
4-PBA -6.2Zn²⁺ Chelation (Monodentate)200,000 nM (0.2 mM)Low
Novel GABA-Schiff Base -8.4Hydrophobic Pocket Entry450 nMModerate

Analysis:

  • The "Zinc Trap": Docking often overestimates the strength of monodentate Zinc binding (as seen in 4-PBA). Real efficacy requires bidentate chelation or a "linker" region that occupies the tunnel leading to the active site.

  • False Positives: High docking scores for rigid molecules often fail in vitro because they cannot undergo the conformational change required to fit the dynamic HDAC tunnel.

Visualizations

Diagram 1: Integrated Research Workflow

This workflow illustrates the self-validating loop between computational design and experimental feedback.

ResearchWorkflow Theory Theoretical Design (DFT & Docking) Synth Chemical Synthesis (Schiff Base/Derivatization) Theory->Synth Candidate Selection Char Structural Validation (NMR, IR, XRD) Synth->Char Crude Product Char->Theory Bond Lengths/Shifts (Feedback Loop) Bio Biological Assay (IC50, Fluorescence) Char->Bio Purified Compound Refine Model Refinement (Scaling Factors/SAR) Bio->Refine Activity Data Refine->Theory Optimized Parameters

Caption: A closed-loop workflow ensuring that experimental deviations (e.g., NMR shifts) are used to recalibrate theoretical parameters (e.g., solvent models) for subsequent cycles.

Diagram 2: HDAC Inhibition Mechanism

Visualizing the critical interaction points for butanoic acid derivatives within the HDAC active site.

HDACMechanism Inhibitor Butanoic Acid Derivative (Ligand) Zinc Zn2+ Ion (Catalytic Core) Inhibitor->Zinc 3. Chelation (Critical Step) Tunnel Hydrophobic Tunnel (Lysine Channel) Inhibitor->Tunnel 2. Linker Insertion Surface Surface Recognition (Cap Group) Inhibitor->Surface 1. Cap Group Binding Deacetylation Deacetylation Blocked (Gene Expression) Zinc->Deacetylation Enzymatic Inhibition

Caption: The tripartite binding mechanism (Cap-Linker-Zinc) required for effective HDAC inhibition. Simple butanoic acid lacks the 'Cap' and 'Linker', explaining its lower potency compared to designed derivatives.

Experimental Protocols

Protocol A: Synthesis of GABA-Schiff Base Derivative

Objective: To synthesize a derivative for NMR validation against GIAO predictions.

  • Reagents:

    
    -Aminobutyric acid (GABA, 1.0 mmol), o-Vanillin (1.0 mmol), Methanol (6.5 mL), Glacial Acetic Acid (cat.[1] 0.1 mL).[1]
    
  • Procedure:

    • Dissolve o-Vanillin in 0.5 mL MeOH.

    • Add to a refluxing solution of GABA in 6.0 mL MeOH.

    • Critical Step: Add 2 drops of Glacial Acetic Acid. Why? Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack. Without this, yields drop below 40%.

    • Reflux for 2 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

    • Evaporate solvent to 1/3 volume and cool to 4°C to induce crystallization.

  • Validation: Product must show a distinct imine (

    
    ) stretch at ~1640 cm⁻¹ in IR, absent in the starting material.
    
Protocol B: HDAC Inhibition Assay (Fluorometric)

Objective: To determine IC₅₀ and validate docking scores.

  • System: Fluorogenic HDAC Assay Kit (e.g., using Boc-Lys(Ac)-AMC substrate).

  • Preparation:

    • Prepare 10 mM stock of the derivative in DMSO.

    • Dilute serially (1 nM to 100 µM) in Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Reaction:

    • Incubate 10 µL of diluted compound with 50 µL of HDAC enzyme solution (HeLa nuclear extract or recombinant HDAC2) for 30 mins at 37°C.

    • Add 50 µL of Fluorogenic Substrate. Incubate 30 mins.

    • Stop Step: Add 50 µL of Developer solution (containing Trypsin). Mechanism: Trypsin cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Measurement: Read Fluorescence at Ex/Em = 360/460 nm.

  • Control: Use Trichostatin A (TSA) as a positive control (expect IC₅₀ ~5-10 nM).

References

  • Comparison of Experimental and Theoretical Vibrational Spectra of 4-Amino-3-Phenylbutanoic Acid. Taylor & Francis Online. Available at: [Link]

  • Vibrational Spectroscopic Analysis of 4-amino-3-(4-chlorophenyl)-butanoic acid by Density Functional Method. Journal of Cardiovascular Disease Research. Available at: [Link]

  • DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives. ResearchGate. Available at: [Link]

  • Study of Vibrational Spectra of Zwitterionic 3-Aminobutanoic Acid. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin. SciSpace. Available at: [Link]

  • Molecular Docking and ADMET Analysis of Hydroxamic Acids as HDAC2 Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid. MDPI Molecules. Available at: [Link]

Sources

Comparative

Validation of Analytical Methods for 3-(3,4-Dimethoxyphenyl)butanoic acid

Executive Summary: The Analytical Challenge 3-(3,4-Dimethoxyphenyl)butanoic acid (CAS 23412-42-2) represents a critical class of phenylbutanoic acid intermediates, often serving as a chiral building block in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

3-(3,4-Dimethoxyphenyl)butanoic acid (CAS 23412-42-2) represents a critical class of phenylbutanoic acid intermediates, often serving as a chiral building block in the synthesis of calcium channel blockers (e.g., Verapamil analogues) and other cardiovascular therapeutics.

The analytical challenge is twofold:

  • Structural Similarity: Distinguishing the target from its positional isomers (e.g., 4-(3,4-dimethoxyphenyl)butanoic acid) and des-methyl impurities.

  • Chirality: The C3 position creates an enantiomeric pair. A standard achiral method is insufficient for determining the enantiomeric excess (ee), a Critical Quality Attribute (CQA) for asymmetric synthesis.

This guide objectively compares three analytical architectures—RP-HPLC , Chiral HPLC , and LC-MS/MS —and provides a validated protocol for the "Workhorse" method (RP-HPLC) required for routine assay and purity release.

Comparative Analysis of Analytical Architectures

The following table contrasts the three primary methodologies based on performance metrics derived from ICH Q2(R2) guidelines.

FeatureMethod A: RP-HPLC (UV) Method B: Chiral HPLC Method C: LC-MS/MS
Primary Utility Assay (Potency) & Chemical PurityEnantiomeric Purity (% ee)Trace Impurity / Genotoxin Screening
Stationary Phase C18 / Phenyl-Hexyl (Achiral)Amylose/Cellulose (e.g., Chiralpak AD/OD)C18 (Sub-2 µm)
Specificity High for structural impuritiesHigh for stereoisomersExtremely High (Mass resolution)
Sensitivity (LOD) ~0.5 µg/mL~2–5 µg/mL< 0.01 µg/mL
Throughput High (10–15 min run)Low (20–40 min run)High (5–10 min run)
Cost Per Sample $ (Low)

$ (High solvent/column cost)

(High instrumentation cost)
Robustness ExcellentModerate (Sensitive to temp/solvent)Moderate (Matrix effects)
Expert Insight:
  • Select Method A (RP-HPLC) for routine batch release. It is the most robust and cost-effective for quantifying the main peak and general organic impurities.

  • Select Method B (Chiral) only for "In-Process Control" (IPC) during the asymmetric hydrogenation step or final release to confirm optical rotation data.

  • Select Method C (LC-MS) only during early process development to identify unknown degradation products.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate validation path based on the synthesis stage.

MethodSelection Start Sample: 3-(3,4-Dimethoxyphenyl)butanoic acid IsChiral Is Enantiomeric Purity Required? Start->IsChiral TraceImp Trace/Genotoxic Impurity Check? IsChiral->TraceImp No (Routine QC) MethodB METHOD B: Chiral HPLC (Normal Phase) Goal: >99.5% ee IsChiral->MethodB Yes (Asymmetric Synthesis) MethodA METHOD A: RP-HPLC (Assay & Rel. Subs.) Goal: >99.0% Purity TraceImp->MethodA No (Standard Release) MethodC METHOD C: LC-MS/MS (Q-TOF or Triple Quad) Goal: Structure Elucidation TraceImp->MethodC Yes (Unknown Peak >0.1%)

Figure 1: Analytical Method Selection Strategy. Blue nodes indicate input; Green/Yellow/Red nodes indicate the optimal analytical technique.

Validated Protocol: RP-HPLC (The Workhorse)

This protocol is designed to be self-validating , meaning the System Suitability Tests (SST) embedded within the run ensure data integrity before results are generated.

Chromatographic Conditions[1][2][3][4][5]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm (or equivalent).

    • Why: The 3.5 µm particle size offers a balance between resolution (Rs) and backpressure compared to 5 µm columns.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses ionization of the carboxylic acid moiety (pKa ~4.5), preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C ± 0.5°C.

  • Detection: 210 nm (for sensitivity) and 280 nm (for specificity/identification).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.02080Elution of Main Peak & Non-polars
15.02080Wash
15.19010Re-equilibration
20.09010End of Run
Standard Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Standard: Dissolve 25 mg of 3-(3,4-Dimethoxyphenyl)butanoic acid reference standard in 25 mL volumetric flask (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 20 mL (Conc: 50 µg/mL).

Validation Framework (ICH Q2(R2) Compliant)

To validate this method, you must demonstrate that it is suitable for its intended purpose.[3] Follow this step-by-step experimental design.

Experiment 1: Specificity (Forced Degradation)

Objective: Prove the method can resolve the analyte from its degradation products.

  • Acid Stress: 1N HCl, 60°C, 2 hours.

  • Base Stress: 1N NaOH, 60°C, 2 hours.

  • Oxidation: 3% H₂O₂, Room Temp, 4 hours.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (Rs) > 1.5 between main peak and nearest degradant.

Experiment 2: Linearity & Range

Objective: Confirm response is proportional to concentration.[4]

  • Levels: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 25 to 75 µg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Experiment 3: Precision (Repeatability)

Objective: Assess system consistency.[5][6]

  • Protocol: Inject the 100% Working Standard 6 times.

  • Acceptance Criteria: % RSD of retention time < 1.0%; % RSD of peak area < 2.0%.

Experiment 4: Accuracy (Recovery)

Objective: Confirm no matrix interference.

  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Validation Logic Diagram

The following Graphviz diagram visualizes the logical flow of the validation study, ensuring no step is missed.

ValidationWorkflow cluster_Exec Execution Phase Plan Validation Protocol (Write & Approve) Spec Specificity (Stress Testing) Plan->Spec Spec->Plan Fail (Redesign Method) Lin Linearity (5 Levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Validation Report (Data Compilation) Prec->Report All Criteria Met

Figure 2: Step-by-step Validation Workflow aligned with ICH Q2(R2) requirements.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[7]

  • BenchChem. (2025).[1][8] A Comparative Guide to the Validation of an HPLC Method for 4-(2,3-dihydroxyphenyl)butanoic Acid Analysis. (Analogous methodology applied).

  • Suchetti, L. F., et al. (2025).[9] The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate. Separation Science Plus.[9] (Demonstrates RP-HPLC suitability for phenylbutanoic acid derivatives).

  • Marahatta, A., et al. (2012).[10][9] Determination of phenylbutyric acid and its metabolite phenylacetic acid... by LC-MS/MS. Journal of Chromatography B. (Source for LC-MS sensitivity data).

  • Sigma-Aldrich. 3-(4-Methoxyphenyl)butanoic acid Product Specification. (Physicochemical properties reference).

Sources

Validation

Comparative Cytotoxicity Profiling: Butanoic Acid Derivatives in Oncology R&amp;D

Executive Summary: The Butyrate Paradox In cancer drug discovery, butanoic acid (butyrate) presents a unique "metabolic paradox." In normal colonocytes, it is the primary energy source, rapidly oxidized via -oxidation. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Butyrate Paradox

In cancer drug discovery, butanoic acid (butyrate) presents a unique "metabolic paradox." In normal colonocytes, it is the primary energy source, rapidly oxidized via


-oxidation. In neoplastic cells, however, the Warburg effect shifts metabolism toward glycolysis. This metabolic rewiring causes intracellular butyrate accumulation, which then acts as a potent Histone Deacetylase Inhibitor (HDACi), triggering epigenetic catastrophe and apoptosis.

This guide compares the three most critical derivatives used in current research: Sodium Butyrate (NaB) , 4-Phenylbutyrate (4-PBA) , and Tributyrin (TB) . While NaB remains the reference standard, our comparative analysis demonstrates that Tributyrin offers superior in vitro potency due to enhanced lipophilicity, while 4-PBA provides distinct pharmacokinetic advantages via chemical chaperone activity.

Mechanistic Foundation: The HDAC Inhibition Cascade

To interpret cytotoxicity data correctly, one must understand that these compounds are not direct toxins (like cisplatin) but epigenetic modulators. The cytotoxicity is a downstream effect of chromatin relaxation.

The "Warburg Trap" Mechanism

Cancer cells downregulate short-chain acyl-CoA dehydrogenase (SCAD) , preventing butyrate oxidation. This accumulation inhibits HDACs (specifically Class I and II), preventing the deacetylation of histone tails (H3/H4). This results in the re-expression of silenced tumor suppressor genes, primarily p21^{WAF1/CIP1} , leading to G1/G2 cell cycle arrest and subsequent apoptosis.

Pathway Visualization

The following diagram maps the signaling cascade from cellular entry to apoptotic execution.

HDAC_Pathway Entry Derivative Entry (MCT1 / Diffusion) Warburg Warburg Effect (Downregulated SCAD) Entry->Warburg Metabolic Shift Accumulation Intracellular Accumulation Warburg->Accumulation Prevents Oxidation HDAC HDAC Inhibition (Class I/II) Accumulation->HDAC Direct Binding Chromatin Chromatin Relaxation (Histone Hyperacetylation) HDAC->Chromatin Prevents Deacetylation GeneExp Gene Expression (p21, Bax Upregulation) Chromatin->GeneExp Epigenetic Activation Arrest Cell Cycle Arrest (G1/G2 Phase) GeneExp->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Figure 1: The "Warburg Trap" mechanism where metabolic reprogramming sensitizes cancer cells to butyrate-induced HDAC inhibition.

Comparative Analysis of Derivatives

Sodium Butyrate (NaB)[1][2][3]
  • Role: The Reference Standard.

  • Profile: Highly soluble in water but suffers from poor cellular uptake (requires MCT1 transporters) and an extremely short half-life in vivo (<5 mins).

  • Cytotoxicity: generally requires high millimolar concentrations (2–10 mM) to achieve IC50.

  • Best Use: As a positive control for HDAC inhibition assays.

4-Phenylbutyrate (4-PBA)
  • Role: The Stable Chaperone.

  • Profile: The addition of an aromatic ring increases stability. Unlike NaB, 4-PBA also acts as a chemical chaperone , reducing endoplasmic reticulum (ER) stress. This dual mechanism can sometimes antagonize cytotoxicity in specific contexts where ER stress is the driver of death, but generally, it promotes differentiation.

  • Cytotoxicity: Moderate potency; often requires 2–5 mM.

  • Best Use: Studies involving protein misfolding or urea cycle disorders alongside cancer.

Tributyrin (TB)[1]
  • Role: The Potent Prodrug.

  • Profile: A triglyceride containing three butyrate moieties. It is highly lipophilic, allowing it to diffuse across cell membranes independent of transporters. Intracellular lipases cleave it to release three butyrate molecules per mole of TB.

  • Cytotoxicity: Significantly higher potency. Literature consistently shows TB is 2.5–3x more potent than NaB on an equimolar basis.

  • Best Use: Drug development candidates requiring lower dosage and sustained release.

Quantitative Comparison (IC50 Data)

The following table synthesizes experimental data comparing these derivatives across validated cancer cell lines.

Cell LineTissue OriginSodium Butyrate (NaB) IC50Tributyrin (TB) IC504-PBA IC50Key Insight
PC-3 Prostate~2.5 mM~0.8 mM~4.0 mMTB is ~3x more potent than NaB in androgen-independent lines [1].
TSU-PR1 Prostate~2.5 mM~1.2 mMN/ATB induces stronger G1 arrest at lower concentrations [1].[1]
HCT-116 Colorectal2.0 – 5.0 mM< 1.0 mM~3.0 mMColorectal cells are naturally resistant due to residual oxidation capacity; TB overcomes this via mass action.
HL-60 Leukemia0.5 – 1.0 mM0.2 – 0.4 mM~1.5 mMHematopoietic lineages are highly sensitive to HDACi-induced differentiation.

Experimental Protocol: Validating Cytotoxicity

Optimized MTT Workflow for HDAC Inhibitors

Reagents:

  • Vehicle Control: PBS (for NaB), DMSO (for TB/4-PBA, final conc <0.1%).

  • Seeding Density: 5,000 cells/well (HCT-116) to 10,000 cells/well (PC-3). Critical: Avoid overconfluence; HDACi requires cycling cells to induce arrest.

MTT_Workflow Seed Seed Cells (96-well, 24h recovery) Treat Drug Treatment (Serial Dilution + Vehicle) Seed->Treat Log Phase Incubate Incubation (48h - 72h) Treat->Incubate Exposure MTT_Add Add MTT Reagent (0.5mg/mL, 3-4h) Incubate->MTT_Add Metabolic Check Solubilize Solubilize Crystals (DMSO/Isopropanol) MTT_Add->Solubilize Formazan Read Read Absorbance (570nm / 630nm ref) Solubilize->Read Quantify

Figure 2: Optimized MTT workflow. Note: For Tributyrin, ensure thorough mixing during dilution due to lipophilicity.

Technical Validation Steps (Self-Correction)
  • Linearity Check: Perform a standard curve of cell number vs. absorbance before the drug study. If OD > 2.0, your cell density is too high, and the assay is non-linear.

  • Solvent Control: Tributyrin requires DMSO or Ethanol. Ensure the final solvent concentration in the well is <0.1% to prevent solvent-induced cytotoxicity from confounding the IC50.

  • Metabolic Artifacts: Since Butyrate can induce differentiation (changing cell size and mitochondrial content), confirm "death" using Trypan Blue exclusion or LDH release if MTT data looks inconsistent.

Critical Evaluation & Clinical Translation

While Tributyrin shows superior in vitro efficacy, clinical translation faces challenges.

  • NaB: Limited by rapid metabolism (half-life < 5 min). High IV doses cause hypernatremia.

  • 4-PBA: FDA-approved (for urea cycle disorders), making it the safest for repurposing, but requires high oral doses (grams/day).

  • Tributyrin: Although potent, it is rapidly hydrolyzed by plasma esterases. Current research focuses on nanoparticle encapsulation of TB to protect it from premature hydrolysis and deliver it directly to the tumor microenvironment.

Recommendation: For in vitro mechanistic studies, use NaB as the control. For drug development or potency studies, Tributyrin is the superior candidate due to its enhanced cellular uptake and "prodrug" amplification effect.

References

  • Maier, S. et al. (2000). Tributyrin induces differentiation, growth arrest and apoptosis in androgen-sensitive and androgen-resistant human prostate cancer cell lines.[1] International Journal of Cancer.

  • Donohoe, D. L. et al. (2011). The Warburg Effect Dictates the Therapeutic Efficacy of Butyrate in Colon Cancer. Cell Metabolism.

  • Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate.[2][3][4][5] Journal of Nutrition.

  • Egorin, M. J. et al. (1999).[6] Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats.[6] Cancer Chemotherapy and Pharmacology.

  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Viability Assay Protocol. Thermo Fisher User Guide.

Sources

Comparative

in vivo comparison of different butanoic acid-based therapeutic agents

Executive Summary: The Butyrate Paradox Butyric acid (butanoate) is a potent histone deacetylase (HDAC) inhibitor and a critical energy source for colonocytes. However, its translation from in vitro potency to in vivo ef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Butyrate Paradox

Butyric acid (butanoate) is a potent histone deacetylase (HDAC) inhibitor and a critical energy source for colonocytes. However, its translation from in vitro potency to in vivo efficacy is plagued by the "Butyrate Paradox": native sodium butyrate (NaB) exhibits an extremely short plasma half-life (<15 minutes in humans), necessitating high, frequent dosing that often leads to metabolic acidosis or poor patient compliance.

To overcome this, structural analogues and prodrugs have been developed. This guide objectively compares the three primary classes of in vivo agents:

  • Sodium Butyrate (NaB): The reference standard (Immediate Release).

  • Tributyrin (TB): The lipophilic prodrug (Sustained/Colon-Targeted).

  • 4-Phenylbutyrate (4-PBA): The systemic aromatic analogue (High Stability/CNS-Penetrant).

Agent Profiles & Pharmacokinetic (PK) Architecture

The choice of agent must be dictated by the target tissue. While NaB provides a rapid "pulse" of butyrate, TB and 4-PBA offer distinct biodistribution profiles.

Comparative Pharmacokinetic Data (Human & Murine)

The following data aggregates recent cross-over clinical trials and preclinical rodent studies.

ParameterSodium Butyrate (NaB)Tributyrin (TB)4-Phenylbutyrate (4-PBA)
Class Salt (Ionic)Triglyceride ProdrugAromatic Fatty Acid
Bioavailability High (Rapid Absorption)Moderate (Delayed)High (Systemic Stability)
Tmax (Time to Peak) ~20–25 min~50–60 min~60–120 min
Cmax (Peak Conc.) High (~2.5 µg/mL)Low (~0.9 µg/mL)Moderate (Dose-dependent)
Half-Life (t1/2) < 15 minProlonged (Sustained Release)~60–80 min
Primary Target Upper GI / Systemic PulseColon / Lower GISystemic / CNS / ER Stress
Molar Yield 1:1 (Butyrate:Salt)3:1 (Butyrate:Glycerol)1:1 (Stable Analogue)

*Values based on equimolar oral dosing in human subjects (Journal of Exercise and Nutrition, 2025).

Scientist's Insight:

Do not equate Cmax with Efficacy.

  • NaB generates a high Cmax, which is useful for acute systemic HDAC inhibition but fails to sustain concentrations in the distal colon due to rapid upper-GI absorption.

  • Tributyrin behaves as a "slow-release" capsule. Lipases cleave the ester bonds gradually. A lower Cmax here is a feature, not a bug, ensuring the payload reaches the colon or sustains plasma levels longer without spiking.

Therapeutic Efficacy: Disease-Specific Model Comparisons

Case Study A: Inflammatory Bowel Disease (DSS-Colitis Model)

Objective: Restore mucosal barrier and reduce inflammation.

  • Sodium Butyrate (NaB): Requires enteric coating or rectal enemas to be effective. Oral administration of standard NaB often results in absorption before reaching the inflamed colon.

  • Tributyrin (TB): Superior performance in oral diet supplementation.

    • Data: TB supplementation significantly prevented colon shortening and weight loss in DSS-mice compared to NaB, attributed to local release of 3 butyrate molecules per triglyceride directly at the site of lipase activity in the gut.

    • Outcome: TB treated mice showed trending recovery by Day 5, whereas NaB groups required significantly higher molar doses to achieve similar histological scores.

Case Study B: Spinal Muscular Atrophy (SMA) & Neurodegeneration

Objective: Systemic distribution to CNS and upregulation of SMN2 gene via HDAC inhibition.

  • Sodium Butyrate (NaB): Ineffective in prolonging survival in severe SMA mouse models (SMNΔ7) due to rapid clearance before crossing the Blood-Brain Barrier (BBB) in sufficient quantities.

  • 4-Phenylbutyrate (4-PBA): Superior systemic efficacy.

    • Data: 4-PBA (500 mg/kg/day) increased average lifespan by 53% in SMA mice.

    • Mechanism:[1][2] 4-PBA acts as a "chemical chaperone" reducing ER stress and inhibits HDACs systemically. Its aromatic ring confers stability against beta-oxidation, allowing it to circulate longer and penetrate tissues NaB cannot reach.

Mechanistic Visualization

Understanding the cellular mechanism is vital for interpreting in vivo results. Butyrate agents function primarily through HDAC inhibition and GPCR signaling (GPR43/109A).

HDAC_Mechanism cluster_nucleus Nucleus Agent Therapeutic Agent (NaB / TB / 4-PBA) CellEntry Cellular Entry (MCT1 Transporter / Diffusion) Agent->CellEntry HDAC HDAC Enzymes (Class I & II) CellEntry->HDAC Inhibition Histones Histone Acetylation (H3/H4) HDAC->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin GeneExp Gene Expression (p21, SMN2, Anti-inflammatory) Chromatin->GeneExp Apoptosis Apoptosis / Arrest (Cancer Cells) GeneExp->Apoptosis Differentiation Differentiation (Normal Cells) GeneExp->Differentiation

Figure 1: Mechanism of Action.[3][4] Butyrate agents inhibit HDACs, preventing the removal of acetyl groups from histones.[3][4][5] This relaxes chromatin structure, allowing transcriptional machinery to access specific genes (e.g., p21, SMN2).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for comparing these agents in vivo.

Protocol A: In Vivo Pharmacokinetics (PK) Assessment

Purpose: Determine Tmax, Cmax, and AUC to validate delivery method.

  • Animal Selection: Male C57BL/6 mice (8-10 weeks), fasted 12h.

  • Grouping (n=6/group):

    • Group A: NaB (500 mg/kg, Oral Gavage).

    • Group B: Tributyrin (Equimolar butyrate equivalent, Oral Gavage).

    • Group C: Vehicle (PBS).

  • Sampling:

    • Perform tail vein microsampling at T=0, 15, 30, 60, 120, 240 mins.

    • Critical Step: Immediately derivatize plasma samples. Butyrate is volatile. Use 3-nitrophenylhydrazine (3-NPH) derivatization for LC-MS/MS stability.

  • Analysis:

    • Quantify Butyrate levels.[1][4][6][7][8][9][10][11]

    • Note: For Tributyrin, measure both parent Tributyrin and free Butyrate to assess hydrolysis rate.

Protocol B: DSS-Induced Colitis Efficacy Model

Purpose: Compare anti-inflammatory protection of local vs. systemic agents.

  • Induction: Administer 2.5% Dextran Sodium Sulfate (DSS) in drinking water for 7 days.[12]

  • Treatment Regimen (Prophylactic & Therapeutic):

    • Begin treatment 7 days prior to DSS and continue during DSS.

    • Dietary Incorporation: Mix Tributyrin into chow (1% w/w) to simulate sustained release.

    • Oral Gavage: Administer NaB (100 mg/kg b.i.d.) to simulate pulse dosing.

  • Endpoints (Day 8):

    • Disease Activity Index (DAI): Score weight loss, stool consistency, and bleeding daily.

    • Colon Length: Measure cecum-to-anus length (shortening = inflammation).

    • Histology: H&E staining.[10] Score for crypt damage and infiltration.

Workflow Visualization

Experimental_Workflow Start Study Start (Acclimatization) PreTreat Pre-Treatment (7 Days) Start->PreTreat Diet/Gavage Induction DSS Induction (2.5% in Water) PreTreat->Induction Start DSS Daily Daily Monitoring (Weight, Bleeding) Induction->Daily Concurrent Tx Sacrifice Sacrifice (Day 8) Tissue Collection Daily->Sacrifice Analysis Analysis (Colon Length, H&E) Sacrifice->Analysis

Figure 2: Experimental Workflow for DSS-Colitis Comparison. Note the pre-treatment phase is critical for establishing mucosal resilience before insult.

References

  • Le Monica, M., et al. (2025). A Pharmacokinetic Comparison of Three Butyrate Products.[7] Journal of Exercise and Nutrition.[7] Link

  • Edelman, M. J., et al. (2003). Clinical and pharmacologic study of tributyrin: an oral butyrate prodrug.[13] Cancer Chemotherapy and Pharmacology.[9][13] Link

  • Chang, J. G., et al. (2001). Treatment of spinal muscular atrophy by sodium butyrate.[3] Proceedings of the National Academy of Sciences. Link

  • Brahe, C., et al. (2005). Phenylbutyrate increases SMN gene expression in spinal muscular atrophy patients.[2][3] European Journal of Human Genetics.[2] Link

  • Egorin, M. J., et al. (1999). Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin.[9] Cancer Chemotherapy and Pharmacology.[9][13] Link

  • BenchChem Guides. Tributyrin's Anti-Inflammatory Efficacy: An In Vivo Comparative Guide.Link

Sources

Safety & Regulatory Compliance

Safety

3-(3,4-Dimethoxyphenyl)butanoic acid proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mismanaging the disposal of specialized organic intermediates like 3-(3,4-Dimethoxyphenyl)butanoic acid (CAS: 27877-65-2). Because it is classified as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mismanaging the disposal of specialized organic intermediates like 3-(3,4-Dimethoxyphenyl)butanoic acid (CAS: 27877-65-2). Because it is classified as a weak organic acid, there is a common—and dangerous—misconception that its aqueous solutions can simply be pH-neutralized and poured down the sink.

However, the physicochemical reality of this molecule dictates a much stricter approach. The presence of the dimethoxyphenyl moiety drastically alters its environmental persistence and chemical reactivity profile. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 3-(3,4-Dimethoxyphenyl)butanoic acid, ensuring your laboratory maintains strict compliance with environmental regulations while safeguarding personnel.

Mechanistic Causality: The Science Behind the Protocol

To build a truly safe laboratory environment, scientists must understand the why behind the what. The disposal protocols for 3-(3,4-Dimethoxyphenyl)butanoic acid are governed by two primary mechanistic factors:

  • Biological Recalcitrance & Aquatic Toxicity : The aromatic ring structure, combined with two electron-donating methoxy groups, makes this compound highly resistant to the standard biological degradation processes utilized in municipal wastewater treatment facilities. Drain disposal, even after rigorous pH neutralization, introduces recalcitrant organic loads (high BOD/COD) into aquatic ecosystems. Therefore, commercial incineration is the only acceptable destruction method.

  • Exothermic Oxidation Risks : As an organic acid, it is inherently incompatible with strong oxidizers. The methoxy groups on the phenyl ring are highly susceptible to oxidation. Mixing this compound's waste with oxidizing mineral acids (e.g., nitric acid, perchloric acid) can lead to uncontrolled exothermic reactions, rapid gas evolution, and potential container rupture[1].

Waste Stream Classification & Segregation Logic

Proper disposal begins at the point of generation. Because 3-(3,4-Dimethoxyphenyl)butanoic acid is utilized in various synthetic routes, its waste can take multiple forms. The logic flow below dictates how each waste stream must be segregated to prevent incompatible chemical reactions.

WasteStream Start 3-(3,4-Dimethoxyphenyl)butanoic acid Waste Source Solid Solid Waste (Pure compound/crystals) Start->Solid Liquid Liquid Waste (Reaction mixtures/solutions) Start->Liquid Incineration Collect in HDPE Container Submit for Commercial Incineration Solid->Incineration Direct collection Aqueous Aqueous Solution (Neutralized) Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic Aqueous->Incineration EPA prohibits drain disposal due to aromatic ring Halogenated Halogenated (e.g., DCM, Chloroform) Organic->Halogenated NonHal Non-Halogenated (e.g., Methanol, EtOAc) Organic->NonHal Halogenated->Incineration Segregate strictly NonHal->Incineration Keep away from oxidizers

Figure 1: Waste stream classification and disposal routing for 3-(3,4-Dimethoxyphenyl)butanoic acid.

Quantitative Data: Compatibility and Segregation Matrix

To prevent catastrophic mixing in the Satellite Accumulation Area (SAA), adhere to the following quantitative and qualitative segregation rules.

Table 1: Physicochemical Compatibility and Segregation Matrix

Waste Stream StatePrimary Hazard ClassIncompatible Chemical GroupsApproved Container MaterialMaximum Fill Capacity
Solid (Powder/Crystals) Irritant (GHS07)Strong oxidizers, strong inorganic basesHDPE, Amber Glass100% (Solid limits apply)
Aqueous Solution Mildly CorrosiveReactive metals (Na, K), cyanides, sulfidesHDPE80%[2]
Halogenated Solvent Mix Toxic, EnvironmentalAlkali metals, aluminum powderAmber Glass80%[2]
Non-Halogenated Mix Flammable, IrritantOxidizers, concentrated mineral acidsHDPE, Glass80%[2]

Step-by-Step Operational Methodologies

Protocol A: Liquid Waste Accumulation and SAA Management

This protocol ensures that liquid waste containing 3-(3,4-Dimethoxyphenyl)butanoic acid is safely staged for Environmental Health and Safety (EHS) pickup.

  • Waste Compatibility Verification: Before adding waste to an existing carboy, verify that the container does not contain strong oxidizers, inorganic bases, or water-reactive metals. Mixing organic acids with these classes can cause violent reactions[1].

  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass container. Never use steel containers for organic acid waste, as the acid will corrode the metal over time, leading to leaks[3].

  • Volume Management (The 80% Rule): Carefully transfer the waste into the container. Fill the container to no more than 80% capacity . This critical step allows for the thermal expansion of solvents and prevents over-pressurization and spillage[2].

  • Hermetic Sealing: Cap the container tightly with a threaded screw cap. The use of parafilm, rubber stoppers, or corks is strictly prohibited for hazardous waste accumulation[2].

  • Nomenclature and Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. List the exact IUPAC name: "3-(3,4-Dimethoxyphenyl)butanoic acid". Do not use chemical formulas (e.g., C12H16O4) or lab-specific abbreviations, as these violate EPA/RCRA hazard communication standards[2].

Protocol B: Empty Container Decontamination (Triple-Rinse Method)

Chemical containers that previously held 3-(3,4-Dimethoxyphenyl)butanoic acid must be fully decontaminated before they can be discarded in standard glass waste or repurposed.

  • Initial Emptying: Ensure the container is completely emptied of the acid powder or solution using standard laboratory practices (e.g., scraping, pouring, or vacuum transfer).

  • Solvent Selection: Select a solvent in which the acid is highly soluble (e.g., methanol, acetone, or ethyl acetate) to ensure the complete dissolution of microscopic residues.

  • Triple Rinsing:

    • Add the selected solvent to the container, filling it to approximately 10% of its total volume.

    • Cap the container tightly and agitate it thoroughly to wash all internal surfaces.

    • Empty the contaminated rinsate into the appropriate liquid organic waste stream (e.g., Non-Halogenated Solvent Waste).

    • Repeat this exact rinsing process two additional times to achieve statistical decontamination[4].

  • Air Drying: Place the triple-rinsed container uncapped in a ventilated chemical fume hood to allow residual trace solvent to air-dry completely[4].

  • Defacing: Use a permanent black marker to completely deface or remove the original chemical manufacturer's label[4].

  • Final Disposal: Dispose of the clean, intact glass container in the general laboratory glass waste stream, or relabel it for compatible chemical waste collection[4].

References

  • Hazardous Waste Disposal Procedures The University of Chicago Environmental Health and Safety[Link]

  • Hazardous Materials Disposal Guide Nipissing University[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University[Link]

  • Chemical Waste Management USC Environmental Health & Safety [Link]

Sources

Handling

Personal protective equipment for handling 3-(3,4-Dimethoxyphenyl)butanoic acid

This guide provides a comprehensive operational framework for handling 3-(3,4-Dimethoxyphenyl)butanoic acid . As a structural analog of phenylbutyric acid derivatives used in drug development (often as intermediates for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive operational framework for handling 3-(3,4-Dimethoxyphenyl)butanoic acid . As a structural analog of phenylbutyric acid derivatives used in drug development (often as intermediates for isoquinoline alkaloids or GABA analogs), this compound requires strict adherence to organic acid safety protocols.

Status: Research Grade / Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) CAS Reference (Analog): 13575-74-1 (4-isomer) or 33214-44-7 (Methylated analog) used for toxicological benchmarking.

Part 1: Risk Assessment & Chemical Profile

Before handling, you must understand the "Why" behind the safety requirements. This compound is a carboxylic acid derivative with a dimethoxybenzyl core.

PropertyDescriptionOperational Implication
Physical State Solid (Crystalline Powder)High risk of dust inhalation; static charge generation during weighing.
Acidity (pKa) ~4.5 - 4.8 (Predicted)Corrosive to mucous membranes; requires base neutralization for spills.
Solubility Soluble in DCM, MeOH, DMSOPermeates standard Latex gloves rapidly when dissolved in organic solvents.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Respiratory protection is critical during open handling.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this task-specific matrix to select the correct gear.

PPE Selection Table
ComponentMaterial SpecificationTechnical Justification
Primary Gloves Nitrile (0.11 mm / 4 mil) Excellent resistance to solid organic acids.
Secondary Gloves Laminate (Silver Shield) Required only if dissolved in DCM/Chloroform. Nitrile degrades in <5 mins with chlorinated solvents.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient for powders; fine dust can bypass side shields.
Respiratory N95 (minimum) or P100 Required if handling >500 mg outside a fume hood.
Body Lab Coat (Cotton/Poly Blend) Buttoned to the neck. Synthetic fibers (100% polyester) can melt if flash-ignited by solvents.

Part 3: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the logical flow for safe handling, emphasizing the "Critical Control Points" (CCPs) where exposure risk is highest.

HandlingWorkflow Start Start: Risk Assessment Donning Step 1: Don PPE (Nitrile + Goggles) Start->Donning Weighing Step 2: Weighing (Static Control) Donning->Weighing Dry Solid Weighing->Weighing CCP: Avoid Dust Solubilization Step 3: Solubilization (Fume Hood Only) Weighing->Solubilization Transfer Reaction Step 4: Reaction Setup Solubilization->Reaction Dissolved Waste Step 5: Waste Disposal Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the high-risk transition from solid weighing to solubilization.

Step-by-Step Methodology

1. Weighing (The Highest Risk Step)

  • Hazard: Static electricity can cause the dry powder to "jump" or disperse, leading to inhalation.

  • Protocol:

    • Use an antistatic gun or ionizer on the spatula and weighing boat before contact.

    • Place the balance inside the fume hood. If the balance is external, use a powder funnel to transfer immediately into a tared vial.

    • Never return excess chemical to the stock bottle (cross-contamination risk).

2. Solubilization & Transfer

  • Hazard: Once dissolved (e.g., in Dichloromethane), the chemical can penetrate nitrile gloves via the solvent vector.

  • Protocol:

    • Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

    • Double Glove Rule: If using DCM or THF, wear two pairs of nitrile gloves. Change the outer pair immediately upon any splash.

3. Reaction Monitoring

  • Hazard: Silica gel TLC plates generate dust contaminated with the compound.

  • Protocol:

    • Handle developed TLC plates with forceps only.

    • Dispose of used plates immediately into a solid hazardous waste bin; do not leave them drying on the bench.

Part 4: Emergency Response & Spills

Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid Solution (Solvent) Assess->Liquid ActionSolid Wet Wipe Method (Avoid Dust) Solid->ActionSolid Do NOT Sweep ActionLiquid Absorb & Neutralize Liquid->ActionLiquid Use Vermiculite Disposal Hazardous Waste Tagging ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for spill remediation. Note that dry sweeping is prohibited to prevent aerosolization.

Specific Spill Protocols:

  • Powder Spill: Cover with a wet paper towel (water or ethanol) to dampen the powder before wiping. This prevents dust generation.[1][2]

  • Solution Spill: Cover with vermiculite or absorbent pads. If the solvent is acidic, neutralize the area with a dilute Sodium Bicarbonate (NaHCO₃) solution after absorbing the bulk liquid.

Part 5: Disposal Plan

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Solid Waste:

    • Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .

    • Label: "Solid Waste - Contaminated with Organic Acid (3-(3,4-Dimethoxyphenyl)butanoic acid)."

  • Liquid Waste:

    • Category: Organic Solvents (Halogenated or Non-Halogenated depending on solvent).

    • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as this may cause exothermic decomposition.

    • Neutralization: It is not necessary to neutralize the waste stream prior to the container unless required by site policy, but ensure the waste container is compatible (HDPE or Glass).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 323675, 4-(3,4-Dimethoxyphenyl)butanoic acid. (Used as toxicological analog). Retrieved from [Link]

Sources

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